1-Acetyl-3-aminopiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINAEREEWKDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018680-22-2 | |
| Record name | 1-(3-Amino-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018680-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine: A Core Scaffold in Modern Medicinal Chemistry
Executive Summary
1-Acetyl-3-aminopiperidine is a heterocyclic building block of significant interest to researchers and scientists in drug development. Its rigidified piperidine core, combined with a strategic placement of amino and acetyl functionalities, offers a versatile platform for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and structural properties, a detailed synthesis protocol, methods for spectroscopic characterization, and insights into its reactivity and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for professionals leveraging this scaffold in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its chair-like conformation provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets, enhancing both potency and selectivity.[2] Within this class of compounds, this compound emerges as a particularly valuable synthetic intermediate.
The molecule possesses three key features:
-
A Chiral Center: The C3 position is a stereocenter, meaning the compound exists as (R) and (S) enantiomers. This is critical in drug design, as biological systems are chiral, and often only one enantiomer will elicit the desired therapeutic effect.[3]
-
A Primary Amine: The amino group at the C3 position serves as a versatile nucleophilic handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[4]
-
An N-Acetyl Group: The acetyl group modifies the properties of the ring nitrogen. It removes the basicity of the secondary amine, preventing unwanted side reactions and influencing the overall polarity and conformational preference of the molecule.
This guide will delve into the core chemical properties, synthesis, and analysis of this compound, providing the technical foundation necessary for its effective use in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.
-
IUPAC Name: 1-(3-aminopiperidin-1-yl)ethan-1-one
-
CAS Number: 83363-34-2 (for the racemate)
-
Synonyms: 1-Acetyl-3-piperidinamine
The key physicochemical properties, computed and aggregated from various chemical databases, are summarized below for efficient reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [4] |
| Molecular Weight | 142.20 g/mol | [5] |
| XLogP3 | -0.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | PubChem |
| Heavy Atom Count | 10 | [4] |
| Complexity | 136 | [4] |
| Covalently-Bonded Unit Count | 1 | [4] |
Structural Analysis and Stereochemistry
The structure of this compound is defined by the six-membered piperidine ring, which predominantly adopts a chair conformation to minimize steric strain. The coupling patterns observed in ¹H NMR spectra of similar structures suggest that substituents on the ring typically favor an equatorial position to reduce unfavorable 1,3-diaxial interactions.[6]
The presence of the acetyl group on the nitrogen atom introduces the possibility of rotamers due to hindered rotation around the amide C-N bond. This can sometimes lead to broadening of signals in NMR spectra for atoms near the nitrogen.[6]
Crucially, the C3 carbon is a stereogenic center. The synthesis and separation of the individual (R) and (S) enantiomers are often necessary, as biological activity is typically stereospecific. The choice between the (R) or (S) enantiomer is a critical decision in drug design, profoundly influencing the molecule's interaction with its target protein.[3]
Synthesis Protocol: From Aromatic Precursor to Saturated Heterocycle
A robust and scalable synthesis is paramount for the practical application of any building block. One effective strategy involves the hydrogenation of an aromatic precursor, N-acetyl-3-aminopyridine. This approach is advantageous as the starting materials are commercially available and the transformation is well-established.[7]
Step 1: Acetylation of 3-Aminopyridine
-
Rationale: The initial acetylation protects the exocyclic amino group and prepares the molecule for the subsequent reduction. However, a more common industrial approach is to first acetylate the pyridine nitrogen, which also activates the ring for reduction, before dealing with the exocyclic amine. For this guide, we will follow a pathway that leads to the desired product based on established transformations. A direct and efficient route starts with the acetylation of 3-aminopyridine.
-
Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq), to scavenge the acid byproduct.
-
Add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(pyridin-3-yl)acetamide.
Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)acetamide
-
Rationale: This is the key transformation step. Catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. The use of a palladium on carbon (Pd/C) catalyst is common for this type of reduction due to its efficiency and selectivity.[7] Acetic acid is often used as the solvent and co-catalyst, as the acidic medium can help protonate the pyridine nitrogen, facilitating the reduction.
-
Charge a high-pressure hydrogenation vessel with N-(pyridin-3-yl)acetamide (1.0 eq), a palladium catalyst (5-10 mol% Pd on carbon), and glacial acetic acid as the solvent.
-
Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, though conditions may vary) and heat to 50-70 °C.
-
Maintain vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product, this compound, into an organic solvent like DCM.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by column chromatography or distillation.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization and Analytical Workflow
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex set of signals for the piperidine ring protons, typically in the range of 1.5-4.0 ppm. The acetyl methyl protons will appear as a sharp singlet around 2.1 ppm. The protons on the carbon bearing the amino group (C3) and the carbons adjacent to the nitrogen (C2, C6) will be shifted downfield. The NH₂ protons will appear as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals. The carbonyl carbon of the acetyl group is expected around 170 ppm. The methyl carbon of the acetyl group will be around 22 ppm. The five piperidine ring carbons will appear in the 25-55 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 143.12.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹, a strong C=O stretching vibration for the amide around 1640 cm⁻¹, and C-H stretching vibrations below 3000 cm⁻¹.
Caption: Standard analytical workflow for structural verification.
Reactivity and Applications in Drug Development
This compound is a bifunctional molecule whose reactivity is dominated by its primary amino group. This group is a potent nucleophile, making it an ideal anchor point for constructing larger, more complex molecules.
Common transformations involving the amino group include:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.[6]
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
This versatility makes it a valuable building block in medicinal chemistry. The 3-aminopiperidine motif is a key structural feature in a variety of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3] Although some prominent drugs like Alogliptin and Linagliptin utilize the unprotected 3-aminopiperidine core, the acetylated form serves as a stable precursor that can be carried through several synthetic steps before a potential deacetylation, if required.[3][8]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
General Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[11] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It may be sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into the synthesis of complex chiral molecules. Its defined stereochemistry, differentiated nitrogen atoms, and stable piperidine conformation make it an asset in modern drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Acetyl-3-aminopiperidine: A Key Building Block for Novel Therapeutics
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 1-Acetyl-3-aminopiperidine, a versatile heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support researchers in leveraging this valuable synthetic intermediate.
Core Molecular Attributes
This compound is a piperidine derivative featuring both a secondary amine within the heterocyclic ring, which is acylated with an acetyl group, and a primary amine substituent at the 3-position. This unique arrangement of functional groups makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1018680-22-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [3] |
| Canonical SMILES | CC(=O)N1CCCC(C1)N | [1] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is most commonly achieved through the N-acetylation of 3-aminopiperidine. However, a more scalable and industrially relevant approach involves the reduction of an aromatic precursor, N-acetyl-3-aminopyridine. This method, outlined in patent literature, provides a robust pathway to the racemic product.[5]
Experimental Protocol: Synthesis of Racemic N-acetyl-3-aminopiperidine
This protocol is adapted from established patent literature and provides a foundational method for laboratory-scale synthesis.[5]
Step 1: N-acetylation of 3-aminopyridine
-
In a suitable reaction vessel, dissolve 3-aminopyridine in acetic acid and cool the solution to 10°C.
-
Slowly add acetic anhydride dropwise while maintaining the temperature. An exothermic reaction will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of N-acetyl-3-aminopyridine.
Step 2: Catalytic Hydrogenation
-
Transfer the solution of N-acetyl-3-aminopyridine to a pressure vessel containing a palladium on carbon (Pd/C) catalyst.
-
The vessel is then charged with hydrogen gas to a pressure of 10 bar and heated to 80°C with vigorous stirring.
-
The reaction is monitored by hydrogen consumption, which typically ceases after approximately 3 hours.
Step 3: Work-up and Isolation
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The filtrate, containing the acetate salt of racemic N-acetyl-3-aminopiperidine, can be further purified or used directly in subsequent steps. For isolation of the free base, an acidic workup followed by basification and extraction would be necessary.
Caption: Synthesis workflow for racemic this compound.
Analytical Characterization: A Note on Data Scarcity
As of the date of this guide, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, FT-IR) for this compound is limited. Researchers are advised to perform full characterization upon synthesis. The following are predicted and expected spectral characteristics based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a complex pattern of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the piperidine ring protons. The acetyl methyl protons would appear as a sharp singlet around δ 2.1 ppm. The protons on the carbon bearing the amino group and the protons on the carbons adjacent to the acetylated nitrogen will be shifted downfield.
-
¹³C NMR: The spectrum will show signals for the piperidine ring carbons, typically in the range of δ 20-60 ppm. The carbonyl carbon of the acetyl group is expected around δ 170 ppm, and the acetyl methyl carbon will be in the upfield region (around δ 22 ppm).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 142. The fragmentation pattern would be expected to involve cleavage of the piperidine ring and loss of the acetyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1630 cm⁻¹), and C-H stretching of the aliphatic groups (around 2850-2950 cm⁻¹).
Applications in Drug Discovery and Development
The 3-aminopiperidine scaffold is a key pharmacophore in a number of approved drugs, most notably in the class of dipeptidyl peptidase-IV (DPP-4) inhibitors used for the treatment of type 2 diabetes.[1][6][7][8][9] While specific examples of this compound as a direct precursor are not extensively documented in publicly available literature, its structural features make it a highly valuable starting material for the synthesis of such inhibitors. The primary amine at the 3-position provides a key interaction point with the active site of the DPP-4 enzyme.
Caption: Role of this compound in therapeutic development.
The acetyl group can serve as a protecting group for the piperidine nitrogen, allowing for selective reactions at the primary amine. Subsequent removal of the acetyl group can then allow for further derivatization of the piperidine nitrogen. This strategic functionalization is a cornerstone of modern medicinal chemistry for the generation of compound libraries for lead optimization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[10][11] Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its bifunctional nature, makes it an attractive intermediate for the development of novel pharmaceuticals, particularly in the area of DPP-4 inhibition. While publicly available analytical data is sparse, the information provided in this guide, based on established chemical principles and data from related compounds, offers a solid foundation for researchers to incorporate this compound into their synthetic strategies.
References
- 1. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 2. a2bchem.com [a2bchem.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362) [hmdb.ca]
- 4. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 5. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. fishersci.com [fishersci.com]
- 13. tri-iso.com [tri-iso.com]
Solubility and stability characteristics of 1-Acetyl-3-aminopiperidine
An In-depth Technical Guide to the Solubility and Stability Characteristics of 1-Acetyl-3-aminopiperidine
Introduction
This compound (CAS: 1018680-22-2) is a heterocyclic building block that holds significant potential in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring, a primary amine, and an acetyl group, provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] The primary amine allows for the introduction of various functionalities, while the acetylated nitrogen offers a site for further chemical transformations.[1] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its effective use in drug discovery and development pipelines.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. Adherence to these principles will ensure the generation of robust and reliable data, crucial for formulation development, process chemistry, and regulatory submissions.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a molecule is the first step in any comprehensive characterization. Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1018680-22-2 | [1][2] |
| Molecular Formula | C₇H₁₄N₂O | [1][3] |
| Molecular Weight | 142.20 g/mol | [1][3] |
| Computed XLogP3 | -0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere | [3] |
The low XLogP3 value suggests that this compound is a relatively polar molecule, which provides initial clues about its likely solubility profile. The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbonyl oxygen and the amine nitrogen) indicates a high potential for interaction with protic solvents. The recommended storage conditions suggest potential sensitivity to temperature, light, and oxidation.[3]
Solubility Profiling: A Systematic Approach
Determining the solubility of this compound across a range of solvents is essential for developing purification methods, designing reaction conditions, and creating suitable formulations. The presence of both a polar primary amine and a more moderately polar acetylated amine suggests a versatile solubility profile.
Rationale for Solvent Selection
A tiered approach to solvent selection is recommended to build a comprehensive solubility profile:
-
Aqueous Media: Solubility in buffered solutions across a physiological and pharmaceutical pH range (e.g., pH 2, 4.5, 6.8, 7.4, and 9) is critical. The primary amine is basic and will be protonated at acidic pH, which is expected to significantly increase aqueous solubility.
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are important for both reaction chemistry and purification. Their ability to act as both hydrogen bond donors and acceptors should facilitate the dissolution of this compound.
-
Polar Aprotic Solvents: Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common in both synthesis and as vehicles for biological assays.
-
Non-Polar Solvents: Testing solubility in solvents like hexane and toluene is useful for understanding the compound's lipophilicity and for developing extraction and crystallization procedures.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and 37°C to assess temperature dependence). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A standard C18 column is often suitable for this type of molecule.[4]
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by back-calculating from the measured concentration of the diluted sample.
Data Presentation: Solubility Profile
The results should be tabulated for clear interpretation and comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH ~1.2) | 25 | (Experimental Data) |
| Acetate Buffer (pH 4.5) | 25 | (Experimental Data) |
| Phosphate Buffer (pH 7.4) | 25 | (Experimental Data) |
| Water | 25 | (Experimental Data) |
| Methanol | 25 | (Experimental Data) |
| Ethanol | 25 | (Experimental Data) |
| Acetonitrile | 25 | (Experimental Data) |
| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Data) |
| Hexane | 25 | (Experimental Data) |
Stability Assessment and Forced Degradation
Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[5] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5]
Experimental Workflow for Stability Studies
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary degradation.
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | Up to 72 hours |
| Photostability | ICH Q1B Option 1 or 2 | Room Temperature | As per guidelines |
Methodology and Rationale:
-
Hydrolytic Degradation (Acidic and Basic):
-
Protocol: Prepare a solution of this compound in 0.1 N HCl and another in 0.1 N NaOH. Incubate at 60°C.
-
Causality: The amide bond of the acetyl group is susceptible to hydrolysis under both acidic and basic conditions. This is often the most likely degradation pathway for acetylated amines. The primary amine's basicity will also influence its reactivity.
-
Expected Product: The primary expected degradant is 3-aminopiperidine, formed from the cleavage of the acetyl group.
-
-
Oxidative Degradation:
-
Protocol: Prepare a solution of the compound in a mixture of water/acetonitrile and add 3% hydrogen peroxide. Keep at room temperature.
-
Causality: While the molecule lacks highly susceptible functional groups like phenols or sulfides, secondary amines can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.
-
Self-Validation: A control sample (without H₂O₂) should be run in parallel to ensure that any observed degradation is due to oxidation and not simple hydrolysis.
-
-
Thermal Degradation:
-
Protocol: Store the solid compound in a controlled temperature oven at 80°C.
-
Causality: This tests the intrinsic stability of the molecule in the solid state, which is crucial for determining appropriate storage and handling conditions for the drug substance.
-
-
Photolytic Degradation:
-
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Causality: This study is essential to determine if the compound requires protection from light during manufacturing and storage. A dark control sample must be run concurrently to differentiate between photolytic and thermal degradation.
-
Potential Degradation Pathway
Based on the chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond.
Caption: Potential hydrolytic degradation of this compound.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can generate high-quality, reliable data. This information is indispensable for accelerating the transition of promising chemical entities from the laboratory to clinical development, ensuring the final drug product is safe, effective, and stable.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | 1018680-22-2 [chemicalbook.com]
- 3. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Understanding 1-Acetyl-3-aminopiperidine as a synthetic building block
An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine as a Synthetic Building Block
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate physicochemical properties like solubility and lipophilicity make it an indispensable component in modern drug design.[1] This guide focuses on a particularly valuable derivative, this compound, a bifunctional building block that offers chemists a strategic entry point for constructing complex molecular architectures with high precision and control. By examining its synthesis, reactivity, and application, we aim to provide researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile intermediate.
Core Characteristics of this compound
This compound is a piperidine derivative distinguished by two key functional groups: a primary amine at the 3-position and an acetyl group protecting the nitrogen atom of the piperidine ring. This arrangement offers a dual advantage: the primary amine serves as a reactive handle for elongation and diversification, while the N-acetyl group provides stability and prevents unwanted side reactions at the ring nitrogen.[3]
The presence of a stereocenter at the C3 position means the molecule can exist as (R) and (S) enantiomers. Access to enantiomerically pure forms is critical in pharmaceutical development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[4][5] This guide will address both the racemic mixture and its chiral counterparts.
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is fundamental for its effective use and quality control.
| Property | Value | Source(s) |
| CAS Number | 1018680-22-2 | [3][6][7] |
| Molecular Formula | C₇H₁₄N₂O | [3][7] |
| Molecular Weight | 142.20 g/mol | [3][7] |
| Appearance | Varies; often a solid or oil | [5] |
| Key Functional Groups | Primary Amine, Tertiary Amide | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [7] |
Spectroscopic Profile:
-
¹³C NMR: The carbon spectrum would show a carbonyl signal for the acetyl group (~170 ppm), a signal for the acetyl methyl carbon, and distinct signals for the five carbons of the piperidine ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 142.20, with fragmentation patterns corresponding to the loss of the acetyl group or cleavage of the piperidine ring.
Synthesis of this compound: Strategic Pathways
The synthesis of this compound can be approached from several precursors, with the choice of route often dictated by the availability of starting materials, cost, and the need for stereochemical control.
Route A: Direct Acetylation of 3-Aminopiperidine
The most straightforward method involves the N-acetylation of commercially available 3-aminopiperidine. However, this approach presents a significant chemoselectivity challenge: the presence of two nucleophilic nitrogen atoms (the primary C3-amine and the secondary ring amine) requires a strategic choice of protecting groups or reaction conditions to ensure acetylation occurs selectively at the ring nitrogen. A more common and controlled approach is the acetylation of a precursor where the C3-amine is already protected.
Route B: Hydrogenation of N-acetyl-3-aminopyridine
A robust and scalable method involves the catalytic hydrogenation of N-acetyl-3-aminopyridine. This precursor is readily prepared from 3-aminopyridine. The subsequent reduction of the pyridine ring to a piperidine ring is a well-established transformation.
-
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for pyridine ring hydrogenation.[10] The solid support allows for easy removal of the catalyst by filtration post-reaction.
-
Solvent & Acid: The reaction is often carried out in an acidic medium, such as acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction.
-
Pressure & Temperature: Hydrogenation is typically performed under a positive pressure of hydrogen gas at room or slightly elevated temperatures to achieve a reasonable reaction rate.
-
Experimental Protocol: Synthesis of rac-N-acetyl-3-aminopiperidine via Hydrogenation [10]
-
Preparation of Precursor: N-acetyl-3-aminopyridine is formed from 3-aminopyridine, often in situ.[10]
-
Hydrogenation: The N-acetyl-3-aminopyridine is dissolved in a suitable solvent (e.g., acetic acid).
-
Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.
-
Reaction: The mixture is subjected to hydrogen gas (H₂) under pressure in a hydrogenation apparatus.
-
Monitoring: The reaction is monitored by techniques like TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure. The resulting crude product, often an acetate salt, can then be neutralized and purified.[10][11]
Route C: Chiral Synthesis from Amino Acid Precursors
For drug development, accessing enantiomerically pure forms is paramount. Chiral pool synthesis, starting from readily available chiral molecules like amino acids, is a powerful strategy. L-glutamic acid can be used to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which can then be N-acetylated.
Workflow for Chiral Synthesis from L-Glutamic Acid
This multi-step process leverages the inherent chirality of the starting material to establish the desired stereocenter.
-
Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified.
-
N-Protection: The primary amine is protected, typically with a Boc group.
-
Reduction: The ester groups are reduced to alcohols using a reducing agent like NaBH₄, forming a diol.
-
Cyclization: The diol is converted to a ditosylate, which then undergoes intramolecular cyclization with an amine to form the piperidine ring.
-
Deprotection/Acetylation: The protecting group on the 3-amino position can be removed and the ring nitrogen can be acetylated to yield the final product.
Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a versatile nucleophile, enabling its incorporation into a wide range of molecular scaffolds.[3]
Key Transformations of the 3-Amino Group
-
Amide Bond Formation: This is one of the most common reactions. Coupling the primary amine with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) forms a stable amide linkage. This is fundamental for building peptide mimics and other complex molecules.[12]
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield a secondary amine. This is a powerful method for C-N bond formation.[12]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in many pharmaceuticals.
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively.
Case Study: Application in DPP-IV Inhibitors
The chiral (R)-3-aminopiperidine scaffold is a key structural component of several dipeptidyl peptidase IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes.[4][5] Alogliptin is a prominent example. In the synthesis of such molecules, a protected version like (R)-1-Boc-3-aminopiperidine or a related derivative serves as the crucial chiral building block.[5] The primary amine is used to form a bond with another part of the target molecule, demonstrating the building block's role in constructing the final active pharmaceutical ingredient (API). While this example uses a Boc-protected amine, the principle of using the 3-aminopiperidine core is identical, and this compound could be used in analogous synthetic campaigns.
Protocol: General Amide Coupling Reaction
This protocol outlines a standard procedure for coupling this compound with a generic carboxylic acid.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.
-
Trustworthiness through Self-Validation: The progress of this reaction can be easily validated at each step. TLC analysis will show the consumption of the starting materials and the appearance of a new, typically less polar, product spot. LC-MS analysis can confirm the mass of the desired product, validating a successful coupling.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, combined with the stereochemical possibilities at the C3 position, provides a robust platform for the synthesis of diverse and complex molecules. The primary amine offers a reliable point for diversification, while the N-acetyl group ensures the stability and selective reactivity of the piperidine core. For researchers in drug discovery and development, a comprehensive understanding of the synthesis and reactivity of this building block is not merely academic; it is a practical tool for accelerating the construction of novel chemical entities with therapeutic potential.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 1018680-22-2 [chemicalbook.com]
- 7. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 8. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. N-acetyl-3-aminopiperidine acetate | CAS#:1353094-64-0 | Chemsrc [chemsrc.com]
- 12. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine and 3-aminopiperidine: A Comparative Analysis for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2] Among its derivatives, 3-aminopiperidine is a particularly valuable building block, prized for its utility in constructing complex molecular architectures. However, its inherent reactivity profile, possessing two distinct nucleophilic centers, presents specific synthetic challenges. This guide provides an in-depth technical comparison between 3-aminopiperidine and its N-acetylated analogue, 1-Acetyl-3-aminopiperidine. We will dissect their structural, physicochemical, and reactive differences, explaining the causality behind experimental choices and providing practical protocols. The core directive of this whitepaper is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the appropriate building block for their synthetic campaigns, thereby optimizing efficiency and yield.
Core Structural and Physicochemical Divergence
The fundamental difference between these two molecules lies in the presence of an acetyl group on the piperidine ring nitrogen (N1) of this compound. This seemingly minor modification dramatically alters the electronic and steric properties of the molecule, creating two reagents with distinct personalities and applications.
Caption: Chemical structures of 3-aminopiperidine and this compound.
The acetylation of the N1 nitrogen converts a basic, nucleophilic secondary amine into a neutral, non-nucleophilic tertiary amide. The lone pair of electrons on the N1 nitrogen in this compound is delocalized through resonance with the adjacent carbonyl group, rendering it unreactive towards electrophiles under standard conditions. This single structural change is the root cause of the divergent properties summarized below.
Table 1: Comparative Physicochemical Properties
| Property | 3-Aminopiperidine | This compound | Rationale for Difference |
| Molecular Formula | C₅H₁₂N₂[3] | C₇H₁₄N₂O[4] | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 100.16 g/mol [5] | 142.20 g/mol [6] | Increased mass from the acetyl moiety. |
| Appearance | Solid[7] | Solid or semi-solid[8] | General property of small organic molecules. |
| Melting Point | 55-57 °C[3] | Not well-defined | Amide functionality increases intermolecular forces. |
| Boiling Point | 168-170 °C[3] | Not available | Higher molecular weight and polarity increase boiling point. |
| pKa (Conjugate Acid) | ~10-11 (N1-H), ~9-10 (C3-NH₃⁺) | ~9-10 (C3-NH₃⁺) | The N1 nitrogen is now an amide and non-basic. |
| Reactivity Centers | N1 (Secondary Amine), C3 (Primary Amine) | C3 (Primary Amine) | N1 is deactivated by the electron-withdrawing acetyl group. |
| Key IR Bands (cm⁻¹) | ~3300-3400 (N-H stretch), ~1590 (N-H bend) | ~1610-1650 (C=O amide), ~3300-3400 (N-H stretch) | Presence of a strong amide carbonyl stretch is definitive. |
Reactivity, Selectivity, and Synthetic Strategy
The dual nucleophilicity of 3-aminopiperidine is both a feature and a bug. While offering two handles for functionalization, it necessitates a robust protection-deprotection strategy to achieve regioselectivity. In contrast, this compound behaves as a C3-selective synthon out of the box.
The Challenge of 3-Aminopiperidine
With two basic nitrogens, reactions with electrophiles (e.g., acyl chlorides, alkyl halides) can be messy. The N1 secondary amine is typically more basic and sterically less hindered than the C3 primary amine, often leading to preferential reaction at N1 or di-substitution. To direct functionalization to the C3 position—a common requirement in drug synthesis (e.g., for Alogliptin)[9]—the N1 amine must first be masked with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[10] This adds two steps to the synthetic sequence: protection and subsequent deprotection.
The Advantage of this compound
This compound provides a strategic shortcut. The N1 position is already "protected" by the acetyl group, which is stable to many reaction conditions used to modify the C3 amine.[4] This allows for direct and selective functionalization of the primary amine at the C3 position without the need for additional protection/deprotection steps, saving time, reagents, and improving overall yield. The acetyl group can be removed later under harsh hydrolytic conditions (strong acid or base) if the free secondary amine is required, though it is often incorporated as a permanent structural feature.
Caption: Logical workflow comparing synthetic routes for selective C3-acylation.
Experimental Protocol: Comparative Benzoylation
This protocol provides a self-validating system to demonstrate the reactivity differences. Running these experiments side-by-side will unequivocally illustrate the selective nature of this compound.
Objective: To selectively acylate the C3-amine of the piperidine ring with benzoyl chloride.
Materials:
-
This compound (CAS: 1018680-22-2)[13]
-
Triethylamine (Et₃N)
-
Benzoyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Part A: Non-Selective Benzoylation of 3-Aminopiperidine
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-aminopiperidine (1.0 g, 10.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (1.53 mL, 11.0 mmol) to act as a base. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise to the stirred solution. Causality Note: Without N1-protection, the more basic N1 is expected to compete with the C3 amine, leading to a product mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). Multiple product spots are expected.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The resulting crude oil/solid will be a mixture. Characterization (e.g., by LC-MS) will be required to identify the various N1-benzoyl, C3-benzoyl, and N1,C3-dibenzoyl products.
Part B: Selective Benzoylation of this compound
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.42 g, 10.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (1.53 mL, 11.0 mmol). Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise. Causality Note: The N1-amide is non-reactive, forcing the benzoylation to occur exclusively at the C3 primary amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction by TLC. A single, clean product spot is anticipated.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The resulting crude product should be relatively pure 1-Acetyl-3-(benzamido)piperidine. Purification by recrystallization or column chromatography will yield a single, well-characterized product.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Both reagents must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
3-Aminopiperidine: This compound is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Work should be conducted in a well-ventilated fume hood.[14][15] The material can be hygroscopic and should be stored under an inert atmosphere.[15]
-
This compound: While less corrosive, it is classified as an irritant, causing skin and serious eye irritation.[16] Standard safe handling procedures apply.[16] Store in a cool, dry place away from incompatible materials.[6]
Always consult the latest Safety Data Sheet (SDS) before use.[15][17][18][19][20]
Conclusion and Strategic Recommendation
The choice between this compound and 3-aminopiperidine is a strategic one, dictated by the overall synthetic plan.
-
Choose 3-Aminopiperidine when:
-
The final target molecule requires a free secondary amine at the N1 position.
-
The synthetic route involves functionalization at both N1 and C3 at different stages.
-
The project can accommodate the additional steps of a protection/deprotection sequence.
-
-
Choose this compound when:
-
The primary goal is rapid and selective functionalization of the C3-amine.
-
The acetyl group is a desired feature in the final molecular design or can be tolerated.
-
The synthetic route aims to minimize step count and maximize efficiency for library synthesis or lead optimization.
-
In essence, this compound is not merely a derivative but a purpose-built tool for synthetic efficiency. By deactivating the N1 position, it provides a direct pathway to C3-functionalized piperidines, streamlining the discovery and development of novel therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 7. 3-氨基哌啶 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Acetyl-4-aminopiperidine | 160357-94-8 [sigmaaldrich.com]
- 9. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 11. 3-AMINOPIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 12. 3-AMINOPIPERIDINE | 54012-73-6 [chemicalbook.com]
- 13. This compound | 1018680-22-2 [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
The Strategic Role of the Acetyl Protecting Group in Piperidine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its synthetic manipulation, however, often requires a nuanced strategy of protection and deprotection to achieve desired chemical transformations selectively. Among the arsenal of amine protecting groups, the humble acetyl group offers a unique combination of stability, reactivity modulation, and cost-effectiveness. This guide provides an in-depth analysis of the N-acetyl group in piperidine chemistry, moving beyond simple procedural descriptions to explore the underlying chemical principles that govern its application. We will examine its installation, its profound effect on the piperidine nitrogen's reactivity, robust methods for its cleavage, and its strategic deployment in complex synthetic routes, offering field-proven insights for the discerning researcher.
The Piperidine Moiety: A Privileged Scaffold in Drug Discovery
The six-membered piperidine heterocycle is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active natural products.[2][3][4] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, facilitating effective interactions with biological targets such as enzymes and receptors.[3][4] However, the secondary amine (pKa of conjugate acid ≈ 11.1) is both nucleophilic and basic, often interfering with reactions intended for other parts of the molecule.[5] This necessitates the temporary masking of the nitrogen's reactivity, a task for which protecting groups are essential.[6][7]
The N-Acetyl Group: More Than Just a Placeholder
The selection of a protecting group is a critical strategic decision in any synthetic campaign.[8] While groups like Boc and Cbz are common, the N-acetyl group (Ac) provides distinct advantages. An N-acetylpiperidine is formally an amide, and this transformation has profound electronic consequences.
The primary role of the acetyl group is to dramatically reduce the basicity and nucleophilicity of the piperidine nitrogen. This is due to the powerful electron-withdrawing effect of the adjacent carbonyl group.[9] The nitrogen's lone pair is delocalized through resonance onto the carbonyl oxygen, rendering it significantly less available for protonation or for acting as a nucleophile in subsequent reactions.[9][10][11] This electronic modulation is the core principle behind its use, preventing unwanted side reactions such as N-alkylation or Michael additions during steps where the piperidine nitrogen must remain inert.[12]
Caption: Resonance delocalization in N-acetylpiperidine reduces nitrogen basicity.
Installation of the Acetyl Group: N-Acetylation
The introduction of the acetyl group is typically a straightforward, high-yielding reaction.[13] The most common methods involve treating the parent piperidine with an acetylating agent in the presence of a base.
-
Acetic Anhydride (Ac₂O): A cost-effective and highly reactive agent. The reaction produces acetic acid as a byproduct, which must be scavenged by a base.[9][14]
-
Acetyl Chloride (AcCl): More reactive than acetic anhydride, often used for less nucleophilic amines. It generates HCl, necessitating the use of a non-nucleophilic base.[13][15]
This protocol describes a standard procedure for the N-acetylation of a substituted piperidine.
Materials:
-
Substituted Piperidine (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the piperidine starting material (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., pyridine, 2.0 eq) and cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.[16]
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or methanol.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product as necessary, typically by silica gel column chromatography or recrystallization.
Caption: General experimental workflow for the N-acetylation of piperidines.
Stability and Orthogonality
An ideal protecting group is robust enough to withstand various reaction conditions but can be removed selectively when desired.[6][7] The N-acetyl group, as an amide, is exceptionally stable.
-
Acidic/Basic Conditions: It is stable to the mildly acidic or basic conditions used to remove other protecting groups like Boc (acid-labile) or Fmoc (base-labile), respectively.[8][17] This orthogonality is a key advantage in multi-step synthesis.
-
Reductive/Oxidative Conditions: It is generally stable to catalytic hydrogenation (which cleaves Cbz and Benzyl groups) and many common oxidizing agents.
This stability, however, means its removal requires more forceful conditions compared to more labile protecting groups.[13]
| Protecting Group | Introduction Reagent(s) | Cleavage Conditions | Stability Profile |
| Acetyl (Ac) | Ac₂O or AcCl, Base | Strong Acid (e.g., 6M HCl, reflux) or Strong Base (e.g., KOH, reflux)[13][18] | Stable to H₂, mild acid/base, oxidation |
| Boc | Boc₂O, Base | Strong Acid (e.g., TFA, HCl)[8] | Stable to H₂, base |
| Cbz | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)[8] | Stable to mild acid/base |
| Fmoc | Fmoc-Cl, Base | Base (e.g., 20% Piperidine in DMF)[17][19] | Stable to H₂, acid |
Table 1: Comparison of common N-protecting groups for piperidines.
Cleavage of the Acetyl Group: N-Deacetylation
The robustness of the acetyl amide bond means its cleavage is often the most challenging step. The choice of method depends heavily on the tolerance of other functional groups in the molecule.
The most common methods involve forceful hydrolysis under either strongly acidic or basic conditions at elevated temperatures.[13]
-
Acidic Hydrolysis: Refluxing in aqueous mineral acids (e.g., 6 M HCl) is effective but incompatible with other acid-sensitive groups like esters, acetals, or Boc groups.[13]
-
Basic Hydrolysis: Saponification using a strong base like KOH or NaOH in a refluxing alcohol/water mixture can be used.[13][18] This method is unsuitable for molecules containing base-labile functionalities, such as esters.
Materials:
-
N-Acetylpiperidine derivative
-
6 M Hydrochloric Acid (aq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
Procedure:
-
Suspend or dissolve the N-acetylated compound in 6 M HCl.
-
Heat the mixture to reflux and maintain for several hours (typically 6-24h), monitoring the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the aqueous solution with an organic solvent like DCM or ether to remove any non-basic organic impurities.
-
Cool the acidic aqueous layer in an ice bath and carefully basify with concentrated NaOH solution until the pH is >12 to ensure the product amine is in its free base form.
-
Extract the liberated amine into an organic solvent (e.g., DCM, 3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Caption: General experimental workflow for acidic N-deacetylation.
The harshness of traditional hydrolysis has driven the development of milder alternatives, although they are often more specialized.
-
Hydrazine: Heating with hydrazine can cleave acetamides, sometimes more effectively in the presence of a Boc group activated intermediate.[18]
-
Schwartz's Reagent (Cp₂ZrHCl): This organozirconium compound can achieve chemoselective N-deacetylation under mild, neutral conditions at room temperature, showing compatibility with many other common protecting groups.[20][21]
-
Enzymatic Cleavage: Acylase enzymes can perform deacetylation under very mild, physiological conditions, offering excellent chemoselectivity, though substrate scope can be a limitation.
Conclusion: A Strategic Choice in Synthesis
The N-acetyl group is a powerful tool in the synthesis of complex piperidine-containing molecules. Its primary function is to serve as a robust, electron-withdrawing "mask" for the piperidine nitrogen, rendering it non-basic and non-nucleophilic. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without interference. While its removal requires more vigorous conditions than for more modern protecting groups, its stability, low cost, and high atom economy ensure its continued relevance. The judicious choice to employ an N-acetyl protecting group, with a clear understanding of both its installation and cleavage requirements, is a hallmark of an efficient and well-designed synthetic strategy in pharmaceutical development.[22]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Heterocyclic Chemistry: Properties of Saturated Heterocyclic Compounds [chem-is-you.blogspot.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 10. Show how the substituents containing the azo group (N=N) can faci... | Study Prep in Pearson+ [pearson.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Acetyl-3-aminopiperidine
Abstract
1-Acetyl-3-aminopiperidine is a cornerstone building block in modern medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring with a protected secondary amine (as a tertiary amide) and a reactive primary amine at a chiral center, offers a versatile scaffold for creating diverse molecular libraries.[1][2] This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, focusing on transformations of the 3-amino group. We will delve into the causality behind experimental choices for key reactions such as amide bond formation, reductive amination, and N-alkylation, providing field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The piperidine moiety is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids.[2] The strategic placement of functional groups on this scaffold is critical for modulating pharmacological activity. This compound presents two key functionalities:
-
The 1-Acetyl Group: This group serves as a stable protecting group for the piperidine nitrogen, rendering it a non-basic tertiary amide. This prevents its participation in many common reactions, thereby directing reactivity towards the 3-amino group. While stable, this group can be manipulated or removed under specific conditions if desired.[1][3]
-
The 3-Amino Group: This primary amine is the primary site of reactivity. It is a potent nucleophile, readily participating in a wide array of bond-forming reactions. Its position on a chiral carbon also allows for the introduction of stereospecificity, a critical aspect of modern drug design.[1]
This dual-functionality makes the molecule an ideal starting point for building complex structures, allowing for the systematic exploration of chemical space around a privileged scaffold.
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for handling and experimental design.
| Property | Value | Source |
| CAS Number | 1018680-22-2 | [1][4][5] |
| Molecular Formula | C₇H₁₄N₂O | [1][4] |
| Molecular Weight | 142.20 g/mol | [1][4] |
| Appearance | Varies; often a solid or oil | [5] |
| Storage | 2-8°C, inert atmosphere | [4] |
| SMILES | CC(=O)N1CCCC(C1)N | [1] |
Synthesis of the this compound Scaffold
Understanding the synthesis of the starting material is crucial for quality control and impurity profiling. A common industrial route involves the hydrogenation of a pyridine precursor.
Caption: General synthesis route to racemic this compound.
The process typically begins with the acetylation of 3-aminopyridine. The resulting N-acetyl-3-aminopyridine undergoes catalytic hydrogenation, where the aromatic pyridine ring is reduced to a piperidine ring.[6] This process generally yields a racemic mixture, which can then be used directly or resolved into single enantiomers using chiral acids for stereospecific applications.[6][7]
Core Reaction Mechanism: Amide Bond Formation
The most fundamental reaction involving the 3-amino group is its acylation to form an amide bond. This is a cornerstone of peptide synthesis and library generation in medicinal chemistry.[8] The direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry.[9] Therefore, the carboxylic acid must first be activated.
Caption: Activation and coupling steps in carbodiimide-mediated amidation.
Causality in Experimental Design: The choice of coupling reagent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used because they form a highly reactive O-acylisourea intermediate.[9] The urea byproduct is water-soluble, simplifying purification. Additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included to suppress side reactions and minimize racemization at the chiral center of the amino component or acid.[8]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Additive: Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Core Reaction Mechanism: Reductive Amination
Reductive amination is a powerful and controlled method for forming C-N bonds, effectively alkylating the primary amine.[10][11] It avoids the over-alkylation issues common with direct alkylation using alkyl halides.[11] The reaction proceeds in a one-pot fashion through two key steps: the formation of an imine (or enamine) intermediate, followed by its immediate reduction to the corresponding amine.[12]
Caption: The sequential mechanism of reductive amination.
Causality in Experimental Design: The choice of reducing agent is paramount for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[11][13] It is mild enough not to significantly reduce the starting aldehyde or ketone, but it is highly effective at reducing the intermediate iminium ion. This selectivity is crucial for achieving high yields in a one-pot reaction.[11] The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), sometimes with a small amount of acetic acid to catalyze imine formation.[13]
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
This protocol outlines the alkylation of this compound with a generic aldehyde.
-
Preparation: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Core Reaction Mechanism: Direct N-Alkylation
While reductive amination is often preferred, direct N-alkylation with alkyl halides is a viable alternative for introducing simple alkyl groups. The primary challenge is controlling the reaction to prevent over-alkylation, which would lead to the formation of quaternary ammonium salts.[14]
Causality in Experimental Design: To favor mono-alkylation, the reaction is typically run with the amine in excess or by the slow addition of the alkylating agent.[14] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the acid (e.g., HBr, HI) generated during the reaction.[14] Polar aprotic solvents like Acetonitrile (MeCN) or DMF are commonly used.[15]
Experimental Protocol: Mono-N-Alkylation
-
Preparation: Suspend this compound (1.2 eq) and powdered K₂CO₃ (2.0 eq) in anhydrous acetonitrile.
-
Addition: Add the alkyl halide (1.0 eq) dropwise to the stirred suspension at room temperature. A syringe pump can be used for very slow addition to improve selectivity.[14]
-
Reaction: Heat the mixture if necessary (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified via flash chromatography or by an acid-base extraction to isolate the desired secondary amine.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18][19]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[16]
References
- 1. a2bchem.com [a2bchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
- 4. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1018680-22-2 [chemicalbook.com]
- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 1-Acetyl-3-aminopiperidine for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 1-Acetyl-3-aminopiperidine, a key building block in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into its chemical properties, synthesis, quality control, commercial availability, and critical applications in drug development, with a focus on ensuring scientific integrity and practical utility.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No: 1018680-22-2) is a heterocyclic amine derivative that has garnered significant interest in the pharmaceutical industry.[1] Its structure, featuring a piperidine ring with an acetyl group on the nitrogen and an amino group at the 3-position, provides a versatile scaffold for the synthesis of complex molecules. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[2]
The primary utility of this compound lies in its role as a precursor to chiral 3-aminopiperidine, a critical component in the synthesis of numerous active pharmaceutical ingredients (APIs). Notably, the (R)-enantiomer of 3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin, which are used in the treatment of type 2 diabetes. The acetyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the 3-amino position.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source(s) |
| CAS Number | 1018680-22-2 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Off-white to yellow solid or semi-solid | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Structural Information:
-
IUPAC Name: 1-(3-aminopiperidin-1-yl)ethan-1-one
-
SMILES: CC(=O)N1CCCC(C1)N[1]
Synthesis and Manufacturing Landscape
The commercial synthesis of this compound is typically achieved through the hydrogenation of a substituted pyridine precursor. A common industrial approach involves the acetylation of 3-aminopyridine followed by the reduction of the pyridine ring.
Representative Synthesis Protocol
The following protocol is a representative example of a common synthetic route. It is crucial to note that specific conditions and reagents may vary between manufacturers.
Step 1: Acetylation of 3-Aminopyridine
-
To a stirred solution of 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add acetyl chloride or acetic anhydride dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(pyridin-3-yl)acetamide.
Step 2: Hydrogenation of N-(pyridin-3-yl)acetamide
-
In a high-pressure reactor, dissolve N-(pyridin-3-yl)acetamide in a suitable solvent, such as methanol or ethanol.
-
Add a hydrogenation catalyst, typically palladium on carbon (Pd/C) or a platinum-based catalyst.
-
Pressurize the reactor with hydrogen gas (pressure may range from 1 to 20 bar).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by distillation or crystallization.
Causality Behind Experimental Choices:
-
Choice of Acetylating Agent: Acetic anhydride is often preferred in industrial settings due to its lower cost and easier handling compared to acetyl chloride.
-
Catalyst Selection: Palladium on carbon is a widely used and cost-effective catalyst for pyridine hydrogenation. The choice of catalyst can influence the stereoselectivity of the reaction if a chiral product is desired.
-
Hydrogen Pressure: The use of an acetyl protecting group on the pyridine nitrogen facilitates the hydrogenation, allowing for lower and safer hydrogen pressures compared to the reduction of unprotected 3-aminopyridine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Quality Control and Impurity Profile
For its application in pharmaceutical synthesis, the purity of this compound is of utmost importance. A comprehensive quality control program should be in place to ensure batch-to-batch consistency and to minimize the levels of process-related and degradation impurities.
Potential Impurities
-
Unreacted Starting Materials: Residual 3-aminopyridine or N-(pyridin-3-yl)acetamide.
-
Byproducts of Hydrogenation: Incomplete reduction can lead to the presence of tetrahydropyridine derivatives. Over-reduction or side reactions can also occur.
-
Degradation Products: The acetyl group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-aminopiperidine.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Analytical Methods for Quality Control
A robust analytical testing protocol is essential for verifying the quality of this compound.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and to quantify impurities.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a buffer like ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Note: Since this compound lacks a strong chromophore, derivatization with an agent like benzoyl chloride may be necessary for highly sensitive detection.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the compound and to identify and quantify impurities.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the acetyl group, the piperidine ring protons, and the amino group protons.
-
¹³C NMR: The carbon NMR spectrum can be used to further confirm the structure.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify and quantify volatile impurities and residual solvents.
Diagram of the Quality Control Workflow:
Caption: Quality control workflow for this compound.
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, catering to both research and development and larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and the supplier's quality management system.
Table of Representative Suppliers:
| Supplier | Website | Typical Purity | Notes |
| A2B Chem | --INVALID-LINK-- | ≥95% | Offers various pack sizes. |
| BLD Pharm | --INVALID-LINK-- | ≥97% | Provides analytical data upon request. |
| Arctom | --INVALID-LINK-- | ≥95% - ≥97% | Offers different catalog numbers. |
| ChemicalBook | --INVALID-LINK-- | Varies | A directory of multiple suppliers. |
Note: This is not an exhaustive list, and availability and specifications may change. It is recommended to contact suppliers directly for the most current information.
Applications in Drug Development: A Case Study of Linagliptin
The most prominent application of this compound is as a key starting material for the synthesis of (R)-3-aminopiperidine, which is subsequently incorporated into the DPP-4 inhibitor Linagliptin.
Synthetic Scheme for Linagliptin Synthesis (Simplified):
Caption: Simplified role of this compound in Linagliptin synthesis.
In this synthetic pathway, the acetyl group is removed from this compound to yield racemic 3-aminopiperidine. The racemate is then resolved to isolate the desired (R)-enantiomer. This chiral amine is then coupled with a complex xanthine derivative to form the final Linagliptin molecule. The initial acetylation of the piperidine nitrogen is a critical step that facilitates the synthesis and purification of the 3-aminopiperidine intermediate.
Handling and Storage
Proper handling and storage of this compound are essential to maintain its quality and to ensure laboratory safety.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to prevent degradation.[4]
Conclusion
This compound is a valuable and versatile building block in pharmaceutical research and development. Its commercial availability and well-established synthetic routes make it an attractive starting material for the synthesis of complex APIs, most notably DPP-4 inhibitors. A thorough understanding of its synthesis, impurity profile, and analytical characterization is crucial for ensuring the quality and reproducibility of the final drug product. This guide provides a comprehensive overview to assist researchers and drug development professionals in the effective and safe utilization of this important chemical intermediate.
References
- 1. a2bchem.com [a2bchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 4. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
1-Acetyl-3-aminopiperidine: A Comprehensive Guide to Safe Handling, Storage, and Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
1-Acetyl-3-aminopiperidine (CAS No. 1018680-22-2) is a versatile piperidine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents and novel chemical entities.[1] Its bifunctional nature, possessing both a secondary amine within the piperidine ring (acetylated) and a primary amino group, makes it a valuable intermediate for creating diverse molecular architectures.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage conditions required to work with this compound responsibly in a research and development setting. The recommendations herein are synthesized from data on structurally related compounds, including piperidine, aminopiperidines, and their derivatives, to establish a robust framework for safe laboratory operations in the absence of a specific, publicly available Safety Data Sheet (SDS) for the title compound.
Hazard Identification and Physicochemical Properties
While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the piperidine core, the primary amino group, and the N-acetyl group. The parent piperidine ring is associated with flammability, acute toxicity, and severe corrosivity.[2][3][4] The presence of an amino group on the piperidine ring often results in compounds that are corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[5][6][7][8] N-acetylation generally reduces the basicity and reactivity of the piperidine nitrogen, but the overall hazard profile is dictated by the combined functionalities. Therefore, this compound must be treated as a hazardous substance.
Inferred Hazard Classification:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[5][9]
-
Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive, capable of causing chemical burns.[8][9][10]
-
Eye Damage/Irritation: Expected to cause serious eye irritation or severe eye damage.[8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[6][9]
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 1018680-22-2 | [1][11][12] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | White to off-white powder (Typical) | Inferred from similar compounds[13] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| XLogP3 | -0.7 | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure must be controlled through a combination of engineering solutions and appropriate PPE. The causality is clear: to prevent skin/eye contact and inhalation of the compound, a multi-layered defense is required.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2][10][14] This is the primary engineering control to prevent inhalation of airborne particles or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2][3][15]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always check gloves for integrity before use and wash hands thoroughly after handling.[3][9]
-
Eye Protection: Chemical safety goggles are mandatory.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.[15]
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure full coverage of legs and arms.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be prevented), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10]
Detailed Handling Procedures
Handling fine chemical powders requires methodical procedures to minimize contamination and exposure risk.
Protocol for Weighing and Solution Preparation:
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood. Tare the balance.
-
Aliquotting: Using a clean, dedicated spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid generating dust. Close the stock container immediately.
-
Dissolution: Place a stir bar in the receiving flask containing the chosen solvent. Slowly add the weighed compound to the solvent while stirring to facilitate dissolution.
-
Cleaning: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of contaminated wipes in a designated solid chemical waste container.
-
Waste Disposal: All disposable materials that have come into contact with the compound must be disposed of as hazardous chemical waste in properly labeled, sealed containers.[2][15]
Storage and Stability
Proper storage is critical to maintaining the chemical integrity of this compound and ensuring laboratory safety. Based on related amino and acetylated compounds, specific environmental conditions must be met.
Storage Requirements:
-
Temperature: Store in a cool, dry place.[16] A recommended temperature range is between 15–25°C.[2][17] Avoid exposure to direct sunlight and heat sources.[3][4]
-
Atmosphere: The primary amino group may be sensitive to air and moisture over time.[9] For long-term storage, it is best practice to keep the container tightly closed and consider storing under an inert atmosphere (e.g., argon or nitrogen).[9][13]
-
Container: Store in the original, tightly sealed container from the manufacturer.[2][9][15]
-
Security: Store in a locked cabinet or a secure area with restricted access.[2][14]
Table 2: Chemical Incompatibilities
| Incompatible Material | Reason for Incompatibility | Source |
| Strong Oxidizing Agents | Can cause a violent exothermic reaction. | [9][10] |
| Strong Acids | The amino group is basic and will react exothermically with strong acids. | [9] |
| Acid Anhydrides/Chlorides | Will react with the primary amino group in an acylation reaction. | [5] |
| Sources of Ignition | Precautionary measure due to the flammability of the parent piperidine structure. | [3][5] |
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[2][9] Seek immediate medical attention as corrosive injury may be delayed.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: Use a non-combustible absorbent material like sand or diatomaceous earth to cover the spill.[4][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][15] Use non-sparking tools.[14][18]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
References
- 1. a2bchem.com [a2bchem.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 11. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | 1018680-22-2 [amp.chemicalbook.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. carlroth.com [carlroth.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pangoo.biz [pangoo.biz]
- 18. 3-AMINOPIPERIDINE - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Acetyl-3-aminopiperidine from 3-aminopyridine
Abstract
This document provides a comprehensive guide for the synthesis of 1-acetyl-3-aminopiperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the catalytic hydrogenation of 3-aminopyridine to yield 3-aminopiperidine, followed by selective N-acetylation. This guide offers detailed protocols, an exploration of the underlying chemical principles, safety precautions, and data presentation to aid researchers in successfully executing this transformation.
Introduction
Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1][2] Their prevalence in numerous FDA-approved drugs underscores their significance in medicinal chemistry.[1] A direct and atom-economical route to access substituted piperidines is through the catalytic hydrogenation of their corresponding pyridine precursors.[1] This application note details a robust two-step synthesis of this compound from commercially available 3-aminopyridine.
The synthesis involves:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 3-aminopyridine is reduced to a saturated piperidine ring.
-
N-Acetylation: The secondary amine of the resulting 3-aminopiperidine is selectively acetylated.
This document will provide two primary protocols for the initial hydrogenation step, leveraging different catalytic systems to offer flexibility based on available resources and desired reaction conditions.
Strategic Considerations in the Synthesis
The synthesis of this compound from 3-aminopyridine presents a key strategic decision: the timing of the acetylation step. One can either acetylate the amino group of 3-aminopyridine first and then hydrogenate the pyridine ring, or hydrogenate 3-aminopyridine to 3-aminopiperidine and then perform the acetylation. The latter approach is often preferred as it avoids potential complications during the hydrogenation of an acetylated pyridine derivative and allows for a more direct route to the desired product.
The Challenge of Pyridine Hydrogenation
The aromaticity of the pyridine ring necessitates potent catalytic systems for its reduction, often requiring elevated pressures and temperatures.[1] Furthermore, the basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, potentially hindering the reaction.[1] The use of an acidic solvent, such as glacial acetic acid, can mitigate this issue by protonating the nitrogen, thereby facilitating the reduction.[1][3]
Reaction Scheme
The overall two-step synthesis is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Safety First: 3-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4][5]
Step 1: Catalytic Hydrogenation of 3-Aminopyridine
Two effective methods for the hydrogenation of 3-aminopyridine are presented below.
Platinum-based catalysts are highly effective for pyridine hydrogenation.[1] The use of glacial acetic acid as a solvent enhances the catalyst's activity.[3]
Materials:
-
3-Aminopyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure autoclave/hydrogenator
Procedure:
-
To a high-pressure reaction vessel, add 3-aminopyridine (1.0 eq) and glacial acetic acid.
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.[1]
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) several times to remove air.[2]
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.[2][3]
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.[1]
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.[1]
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-aminopiperidine.
-
Ruthenium-based catalysts are also highly effective for the hydrogenation of pyridines and can sometimes offer a more cost-effective alternative to platinum.[6]
Materials:
-
3-Aminopyridine
-
5% Ruthenium on Carbon (Ru/C)
-
Methanol
-
High-pressure autoclave/hydrogenator
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-aminopyridine (1.0 eq) in methanol.
-
Carefully add 5% Ru/C catalyst (5-10 mol%).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) multiple times.
-
Pressurize the vessel with hydrogen gas to 70-100 bar.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Work-up:
-
After cooling the reactor to room temperature, carefully vent the excess hydrogen gas and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of methanol.
-
Remove the solvent under reduced pressure to obtain the crude 3-aminopiperidine.
-
| Parameter | Protocol 1 (PtO₂) | Protocol 2 (Ru/C) |
| Catalyst | Platinum(IV) Oxide | 5% Ruthenium on Carbon |
| Solvent | Glacial Acetic Acid | Methanol |
| Pressure | 50-70 bar | 70-100 bar |
| Temperature | Room Temperature | 80-100 °C |
| Typical Time | 4-8 hours | 8-16 hours |
Table 1: Comparison of Hydrogenation Protocols.
Step 2: N-Acetylation of 3-Aminopiperidine
This step involves the selective acetylation of the more nucleophilic secondary amine of the piperidine ring over the primary amine.
Materials:
-
Crude 3-aminopiperidine from Step 1
-
Acetic Anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 3-aminopiperidine (1.0 eq) in DCM or THF in an ice bath.
-
Add triethylamine (1.1 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add acetic anhydride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.[7]
Workflow Diagram
Caption: A generalized workflow for the two-step synthesis.
Conclusion
The synthesis of this compound from 3-aminopyridine is a reliable and adaptable process for producing this valuable synthetic intermediate. The choice of hydrogenation catalyst and conditions can be tailored to the specific needs and resources of the laboratory. The subsequent N-acetylation is a straightforward transformation that proceeds in high yield. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize this compound for their drug discovery and development programs.
References
Application Notes and Protocols for the Palladium-Catalyzed Hydrogenation of N-acetyl-3-aminopyridine
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a significant number of FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The catalytic hydrogenation of pyridine precursors represents the most direct and atom-economical route to these valuable saturated heterocycles.[1]
This application note provides a detailed protocol for the palladium-catalyzed hydrogenation of N-acetyl-3-aminopyridine to yield N-acetyl-3-aminopiperidine. This transformation is a key step in the synthesis of various pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step experimental procedure, and address critical safety considerations inherent to catalytic hydrogenation.
Reaction Overview and Mechanistic Considerations
The hydrogenation of the aromatic pyridine ring is a challenging transformation due to its inherent resonance stability. The reaction is facilitated by a heterogeneous catalyst, typically palladium on a high-surface-area carbon support (Pd/C). The overall reaction proceeds by the addition of three equivalents of molecular hydrogen across the pyridine ring.
The mechanism, while complex and occurring on the catalyst surface, can be conceptualized as a series of steps involving the adsorption of both the pyridine derivative and hydrogen onto the palladium surface. The presence of an acidic solvent, such as acetic acid, can accelerate the reaction by protonating the Lewis basic nitrogen of the pyridine ring.[1] This protonation increases the ring's susceptibility to reduction.
Visualizing the Transformation
Caption: Overall reaction scheme for the hydrogenation of N-acetyl-3-aminopyridine.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactant | N-acetyl-3-aminopyridine |
| Catalyst | 10% Palladium on Carbon (Pd/C), 50% wet with water |
| Solvent | Glacial Acetic Acid |
| Hydrogen Source | High-purity hydrogen gas cylinder with a two-stage regulator |
| Reactor | High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) |
| Inert Gas | Nitrogen or Argon for purging |
| Filtration | Celite® or a similar filter aid, Buchner funnel, and filter flask |
| Glassware | Standard laboratory glassware (flasks, beakers, graduated cylinders) |
| Safety Equipment | Safety glasses, lab coat, cryogenic gloves (for handling gas cylinders), and access to a properly functioning fume hood and blast shield. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood.
Part 1: Reactor Preparation and Safety Checks
-
Inspection: Thoroughly inspect the high-pressure reactor vessel for any signs of damage, such as cracks or corrosion. Ensure that all fittings, gauges, and valves are in proper working order.[3]
-
Cleanliness: Ensure the reactor is clean and dry to prevent contamination of the reaction.
-
Fume Hood Setup: Place the reactor assembly within a certified chemical fume hood, away from any potential ignition sources.[4] It is advisable to use a blast shield as an additional precaution.
Part 2: Charging the Reactor
-
Catalyst Handling: Under an inert atmosphere (e.g., a glove bag or by purging the flask with nitrogen), carefully weigh the 10% Pd/C catalyst. Caution: Palladium on carbon can be pyrophoric, especially when dry.[4][5] Handle with care and avoid generating dust. For this protocol, a catalyst loading of 5-10 mol% relative to the substrate is a good starting point.
-
Substrate and Solvent: In a separate flask, dissolve the N-acetyl-3-aminopyridine in glacial acetic acid. A typical concentration is in the range of 0.1-0.5 M.
-
Loading the Reactor: Transfer the dissolved substrate to the reactor vessel. Then, carefully add the pre-weighed Pd/C catalyst to the reactor.
Part 3: Sealing and Purging the System
-
Sealing: Securely seal the reactor according to the manufacturer's instructions. Ensure all connections are tight to prevent leaks.
-
Inert Gas Purge: To remove all oxygen from the reactor and prevent the formation of an explosive hydrogen-oxygen mixture, purge the system with an inert gas (nitrogen or argon).[3][4] This is a critical safety step. Pressurize the reactor with nitrogen to approximately 50 psi, then slowly vent the pressure. Repeat this pressurize-vent cycle at least three times.[3]
Part 4: Hydrogenation Reaction
-
Pressurization: After the final nitrogen purge, evacuate the reactor and then introduce hydrogen gas to the desired pressure. For the hydrogenation of pyridine rings, pressures can range from atmospheric to high pressure (e.g., 6 bar or higher).[6] A starting pressure of 100 psi is recommended for this protocol.
-
Agitation and Temperature: Begin vigorous stirring or shaking to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction can typically be run at room temperature, but gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.[6]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. A drop in pressure indicates that hydrogen is being consumed. The reaction is complete when hydrogen uptake ceases. Reaction times can vary from a few hours to overnight.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the hydrogenation process.
Part 5: Reaction Work-up and Product Isolation
-
Depressurization: Once the reaction is complete, stop the stirring and cool the reactor to room temperature if it was heated. Carefully vent the excess hydrogen in a safe manner.
-
Inert Gas Purge: Purge the reactor with nitrogen at least three times to remove any residual hydrogen.[3]
-
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucial Safety Note: The used catalyst is highly pyrophoric and can ignite upon exposure to air, especially when dry.[5] Do not allow the filter cake to dry completely. Immediately after filtration, quench the filter cake with water and store it in a designated, sealed waste container.[5]
-
Solvent Removal: Remove the acetic acid solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude N-acetyl-3-aminopiperidine can be purified by standard techniques such as column chromatography or recrystallization, if necessary.
Characterization of N-acetyl-3-aminopiperidine
The identity and purity of the final product should be confirmed by analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety First: A Culture of Caution
Catalytic hydrogenation is a powerful synthetic tool, but it carries inherent risks that must be managed through rigorous adherence to safety protocols.
-
Hydrogen Flammability: Hydrogen is a highly flammable gas with a wide explosive range in air.[8] Always work in a well-ventilated area and eliminate all potential ignition sources.[4]
-
Pyrophoric Catalyst: As previously mentioned, Pd/C is pyrophoric. Handle it with extreme care, especially after the reaction when it is saturated with hydrogen.[4][5]
-
High-Pressure Operations: High-pressure reactors must be operated by trained personnel who are familiar with their specific design and safety features. Never exceed the maximum pressure and temperature ratings of the vessel.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[8]
By understanding the chemistry and adhering to these safety guidelines, the palladium-catalyzed hydrogenation of N-acetyl-3-aminopyridine can be performed safely and efficiently to generate this valuable synthetic intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njhjchem.com [njhjchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 7. a2bchem.com [a2bchem.com]
- 8. weihaicm.com [weihaicm.com]
Using 1-Acetyl-3-aminopiperidine in peptide and peptidomimetic synthesis
Application Note & Protocols
Strategic Incorporation of 1-Acetyl-3-aminopiperidine for the Synthesis of Advanced Peptides and Peptidomimetics
Abstract
The transition from traditional peptide-based therapeutics to more robust peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor bioavailability and proteolytic instability.[1] Piperidine-containing structures are recognized as "privileged scaffolds" in medicinal chemistry, valued for their ability to impart conformational rigidity and favorable pharmacokinetic properties.[2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of this compound into peptide and peptidomimetic structures using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the scientific rationale behind its use, step-by-step synthetic procedures, and expert insights into overcoming common challenges, providing researchers with a validated framework for innovation.
Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetic Design
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the three-dimensional structure and pharmacophore of a natural peptide while being built from non-natural backbones to enhance drug-like properties.[1]
The this compound moiety is a particularly strategic building block for several key reasons:
-
Conformational Rigidity: The six-membered piperidine ring locks a portion of the peptide backbone, reducing conformational flexibility.[5] This pre-organization can lead to a significant increase in binding affinity and selectivity for the biological target by minimizing the entropic penalty of binding.
-
Proteolytic Resistance: The non-peptidic nature of the piperidine unit is unrecognizable to most proteases, drastically increasing the in-vivo half-life of the resulting molecule.[6]
-
Modulated Physicochemical Properties: The piperidine scaffold can enhance aqueous solubility and influence lipophilicity.[7][8] The N-acetyl group is critical as it neutralizes the basicity of the piperidine nitrogen, preventing unwanted side reactions or off-target interactions that a free secondary amine might cause.
-
Synthetic Versatility: The 3-amino group provides a synthetically accessible handle for seamless integration into a growing peptide chain via standard amide bond formation, making it compatible with well-established SPPS workflows.
This document will guide the user through the practical application of this versatile building block.
Core Synthesis Workflow: Fmoc-SPPS Incorporation
The most robust and widely used method for incorporating this compound is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[9] The workflow involves the sequential addition of N-terminally protected amino acids to a growing chain anchored to an insoluble resin support.
Detailed Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and resin loading capacity.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
Materials:
-
Rink Amide MBHA Resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (CAS: 1018680-22-2)[10]
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Place the resin (e.g., 200 mg, ~0.1 mmol) in a fritted reaction vessel.
-
Swell the resin in DMF for at least 1 hour with gentle agitation. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 min) to remove all traces of piperidine.
-
-
Amino Acid Coupling (The Critical Step):
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in a minimal volume of DMF. Add DIPEA (8 eq., 0.8 mmol) to the solution. The solution will typically change color, indicating activation. Causality: HBTU reacts with the carboxylic acid to form a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids and drive the reaction forward.[11][12]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Incorporation of this compound:
-
This step replaces step 3 when the piperidine moiety is next in the sequence.
-
The peptide-resin must have a free carboxylic acid at its N-terminus. This is achieved by coupling a standard Fmoc-amino acid first and then deprotecting it.
-
Activation of the Peptide-Resin: In the reaction vessel, add the deprotected peptide-resin, HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Agitate for 5-10 minutes.
-
Coupling: Add this compound (4 eq.) to the activated peptide-resin. Agitate for 2-4 hours. Expert Insight: Due to the potential steric bulk of the piperidine ring, a longer coupling time or even a "double coupling" (repeating the procedure) is recommended to ensure the reaction goes to completion.[13]
-
-
Reaction Monitoring:
-
After coupling, wash the resin with DMF (3x).
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[9]
-
Negative Result (Yellow/Clear Beads): Coupling is complete. Proceed to the next cycle.
-
Positive Result (Blue/Purple Beads): Incomplete coupling. Wash the resin with DMF and repeat the coupling step (Step 3 or 4) with freshly activated reagents.
-
-
-
Washing:
-
After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle or final cleavage.
-
Protocol 2: Cleavage, Deprotection, and Purification
Warning: This procedure uses strong acids and should be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu, Trt, Pbf). TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions, particularly with residues like Trp, Met, and Cys.[14]
-
Cold Diethyl Ether
Procedure:
-
Preparation: Wash the final, dried peptide-resin with DCM and dry it under a vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9]
-
Reaction: Agitate or swirl the mixture occasionally for 2-4 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate into a fresh centrifuge tube. Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitation: Add the combined filtrate dropwise to a large volume of ice-cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.
-
Pelleting: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide under a vacuum.
-
Purification & Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.[13]
-
Data Presentation & Troubleshooting
Successful synthesis requires careful monitoring and planning. The table below outlines a hypothetical synthesis plan for a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-(3-AmAcPip)-NH₂, where (3-AmAcPip) is this compound.
| Step | Residue/Moiety to Couple | Equivalents (AA) | Coupling Reagent | Equivalents (Reagent) | Base (DIPEA) (eq.) | Coupling Time | Kaiser Test Result |
| 1 | Fmoc-Phe-OH | 4 | HBTU | 3.9 | 8 | 1.5 hr | Negative |
| 2 | Fmoc-Gly-OH | 4 | HBTU | 3.9 | 8 | 1 hr | Negative |
| 3 | Fmoc-Gly-OH | 4 | HBTU | 3.9 | 8 | 1 hr | Negative |
| 4 | Fmoc-Tyr(tBu)-OH | 4 | HBTU | 3.9 | 8 | 1.5 hr | Negative |
| 5 | This compound | 5 | HATU | 4.9 | 10 | 4 hr | Negative |
| 6 | N-terminal Acetylation | 20 (Ac₂O) | - | - | 40 | 30 min | - |
Expert Troubleshooting:
-
Problem: The Kaiser test remains positive (blue beads) after the initial coupling of this compound.
-
Cause: Incomplete reaction, likely due to the steric hindrance of the cyclic scaffold.
-
Solution 1 (Recouple): Immediately drain the reaction vessel, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid.[9][13]
-
Solution 2 (Stronger Reagents): For subsequent attempts, consider using a more potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known to be more effective for hindered couplings and can reduce epimerization.[12][15]
-
Solution 3 (Increase Equivalents): As shown in the table, using slightly higher equivalents of the piperidine building block and reagents can help drive the reaction to completion.
-
Conclusion
This compound is a powerful and synthetically accessible building block for the creation of next-generation peptidomimetics. Its incorporation via standard Fmoc-SPPS protocols, with minor modifications to account for potential steric challenges, allows for the rational design of therapeutics with enhanced stability, conformational definition, and improved pharmacological profiles. The protocols and insights provided herein offer a validated starting point for researchers and drug development professionals to leverage this valuable scaffold in their discovery programs.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to Reductive Amination with 1-Acetyl-3-aminopiperidine
Introduction: The Strategic Importance of Reductive Amination and the 1-Acetyl-3-aminopiperidine Scaffold
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] It offers a highly reliable and controlled method for the formation of carbon-nitrogen bonds, effectively converting carbonyl compounds (aldehydes and ketones) into primary, secondary, and tertiary amines.[1][3][4] This one-pot reaction, which proceeds via an intermediate imine or iminium ion that is subsequently reduced in situ, provides a significant advantage over traditional N-alkylation methods with alkyl halides, which are often plagued by issues of over-alkylation and the need for harsh reaction conditions.[3][5]
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. This compound, in particular, is a valuable synthetic intermediate. The acetyl group modulates the basicity of the piperidine nitrogen, while the primary amino group at the 3-position provides a reactive handle for further molecular elaboration.[6] This guide provides a detailed, field-proven protocol for the reductive amination of this compound, a key step in the synthesis of novel piperidine-based compounds for drug discovery and development.
Mechanism of Reductive Amination
The reductive amination process is a cascade of two key chemical events: the formation of an imine or iminium ion, followed by its reduction.[7][8]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[1] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[4][8] Subsequent elimination of water leads to the formation of a positively charged iminium ion, which is in equilibrium with the neutral imine.[7][8]
-
Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion.[7][9] This reduction step is typically irreversible and drives the equilibrium towards the final amine product.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than the starting carbonyl compound.[5][10] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation.[3][10][11] Its mild nature, high selectivity for iminium ions over ketones and aldehydes, and compatibility with a wide range of functional groups make it a versatile and reliable option.[3][10][11] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards carbonyls but still sufficiently nucleophilic to reduce the more electrophilic iminium ion.[10]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination of this compound
This protocol details a general procedure for the reductive amination of this compound with a generic aldehyde or ketone using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Aldehyde or Ketone | Reagent Grade | Commercially Available | Ensure purity and dryness. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Moisture-sensitive. Handle under inert atmosphere if possible.[12] |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Preferred solvent.[11] Can be substituted with THF. |
| Acetic Acid (optional) | Glacial | Commercially Available | Can be used as a catalyst, especially for less reactive ketones.[11] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous work-up. |
| Dichloromethane (DCM) | ACS Grade | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layers. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | Recommended for handling STAB. |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance that can release flammable gases upon contact with water.[12] It is also a skin and eye irritant.[12] Always handle STAB in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Store in a tightly sealed container in a dry environment.[14]
-
1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Handle with care in a fume hood.
-
General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Step-by-Step Procedure
Caption: Experimental Workflow for Reductive Amination.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution. If using a less reactive ketone, glacial acetic acid (0.1-0.5 eq) can be added as a catalyst at this stage.[11]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from 2 to 16 hours depending on the reactivity of the carbonyl compound.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the desired N-substituted this compound.
Characterization of the Final Product
The purified product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons of the newly introduced alkyl group and the disappearance of the aldehyde proton (if applicable) are indicative of a successful reaction. The piperidine ring protons will also show characteristic shifts.[15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure that the reagents, especially the STAB and the solvent, are anhydrous.[12][17] The potency of STAB can degrade over time, so using a fresh bottle is recommended.[18] For sluggish reactions, particularly with ketones, the addition of a catalytic amount of acetic acid can be beneficial.[11]
-
Side Reactions: Over-alkylation is generally not an issue with this method.[3] However, if the starting aldehyde is prone to self-condensation, it should be added slowly to the solution of the amine.
-
Difficult Purification: If the product is very polar, it may be challenging to extract from the aqueous layer. In such cases, saturation of the aqueous layer with sodium chloride (brine) can improve extraction efficiency. If the product and the unreacted imine are difficult to separate, it indicates an incomplete reduction.[19] In this scenario, it is better to drive the reaction to completion by adding more reducing agent or allowing for a longer reaction time.
Conclusion
This guide provides a comprehensive and robust protocol for the reductive amination of this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers, scientists, and drug development professionals can confidently employ this powerful transformation to synthesize novel and diverse libraries of piperidine-containing molecules for various applications. The use of sodium triacetoxyborohydride ensures a mild, selective, and high-yielding reaction, making it an invaluable tool in the modern synthetic chemist's arsenal.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechempharma.com [lifechempharma.com]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 19. reddit.com [reddit.com]
Application Notes & Protocols: 1-Acetyl-3-aminopiperidine as a Key Intermediate for Alogliptin Synthesis
Abstract
Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its efficacy is intrinsically linked to its specific molecular architecture, which is constructed through a sophisticated multi-step synthesis. A critical component of this structure is the chiral (R)-3-aminopiperidine moiety, which directly interacts with the active site of the DPP-4 enzyme.[2] The synthesis of this chiral intermediate in an enantiomerically pure form is a significant challenge in the manufacturing of Alogliptin. This technical guide details a strategic approach that utilizes 1-acetyl-3-aminopiperidine as a stable, protected precursor to the essential (R)-3-aminopiperidine intermediate. We provide an in-depth analysis of the synthetic pathway, explaining the causal logic behind the use of the acetyl protecting group and offering detailed protocols for key transformations.
Introduction: The Strategic Importance of Alogliptin's Intermediates
Alogliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[3] By preserving these hormones, Alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.
The synthesis of Alogliptin is a convergent process, typically involving the coupling of two primary intermediates:
-
The Pyrimidinedione Core: A substituted uracil derivative, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
-
The Chiral Amine Side-Chain: (R)-3-aminopiperidine, most commonly used as its more stable dihydrochloride salt.[4][5]
While the synthesis of the pyrimidinedione core is well-established, the production of enantiomerically pure (R)-3-aminopiperidine presents a considerable challenge. Methods often involve complex and costly processes such as enzymatic resolution or asymmetric synthesis.[6] This guide focuses on a practical and logical pathway that leverages this compound as a key starting material to streamline the acquisition of this vital chiral amine.
Rationale for Using this compound as a Precursor
In complex organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. This compound serves as an ideal protected precursor for (R)-3-aminopiperidine for several reasons:
-
Chemical Stability: The acetyl group protects the highly nucleophilic secondary amine at the 1-position of the piperidine ring. This prevents self-condensation or unwanted side reactions during handling, purification, and subsequent chemical manipulations, such as chiral resolution.
-
Facilitation of Chiral Resolution: The most common method for obtaining a single enantiomer from a racemic mixture is through chiral resolution. This process involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[7] By having the 1-position nitrogen protected, the resolution process is simplified and directed specifically to the chiral center at the 3-position.
-
Controlled Deprotection: The acetyl group can be reliably and cleanly removed under acidic conditions, typically in the final step before coupling, to unmask the secondary amine and generate the required 3-aminopiperidine intermediate.
The overall strategy, therefore, involves the resolution of racemic this compound, followed by deprotection to yield the enantiopure amine required for the final synthesis of Alogliptin.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-Acetyl-3-aminopiperidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 3-Aminopiperidines
The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of pharmaceutical agents. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The chirality at the C3 position is often a determining factor for pharmacological activity and safety, making the development of robust, stereoselective synthetic methods a paramount objective in drug discovery and development. Chiral 3-aminopiperidine derivatives are key building blocks in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type II diabetes. This application note provides a detailed overview and actionable protocols for three distinct and effective methods for the asymmetric synthesis of a representative target, chiral 1-acetyl-3-aminopiperidine.
Method 1: Biocatalytic Asymmetric Amination via Transaminase
Principle & Rationale: This method leverages the high stereoselectivity of ω-transaminase (ω-TA) enzymes to convert a prochiral ketone, N-acetyl-3-piperidone, directly into the desired chiral amine.[1] ω-Transaminases catalyze the transfer of an amino group from an amine donor (commonly isopropylamine) to a ketone substrate, utilizing pyridoxal-5'-phosphate (PLP) as a crucial cofactor.[2] This biocatalytic approach is a hallmark of green chemistry, offering mild reaction conditions, high enantioselectivity, and the potential for reduced environmental impact compared to traditional chemical methods.[3] The use of immobilized enzymes further enhances the practicality of this method by allowing for easy separation of the catalyst from the product and enabling catalyst recycling, which is economically advantageous for large-scale synthesis.[2]
Workflow Diagram: Enzymatic Asymmetric Amination
Caption: Workflow for transaminase-catalyzed synthesis.
Detailed Protocol: Synthesis of (R)-1-Acetyl-3-aminopiperidine
Materials:
-
N-acetyl-3-piperidone
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-426 or equivalent)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl or Triethanolamine buffer (e.g., 100 mM, pH 8.0-9.0)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature and pH control
Procedure:
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. In a reaction vessel, add a calculated amount of isopropylamine (typically 1-1.5 M final concentration) to the buffer. Adjust the pH to 8.5 with hydrochloric acid while cooling in an ice bath.[4]
-
Reaction Mixture Assembly: To the pH-adjusted buffer, add the immobilized ω-transaminase (e.g., 10-20% w/w relative to the substrate) and PLP (e.g., 1-1.5 mM).[2] Stir the mixture at the desired reaction temperature (e.g., 45-50°C) for 10-15 minutes to ensure homogeneity.[4]
-
Substrate Addition: Dissolve N-acetyl-3-piperidone in a minimal amount of a co-solvent like DMSO if necessary, and add it to the reaction mixture to a final concentration of 50-100 g/L.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 45-50°C) with stirring. Monitor the pH and keep it constant (e.g., at 8.5) by adding a base solution as the reaction proceeds. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Filter off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.[2]
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically pure (R)-1-acetyl-3-aminopiperidine.
Method 2: Chiral Pool Synthesis from D-Ornithine
Principle & Rationale: The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials.[5] For the synthesis of (R)-3-aminopiperidine derivatives, D-ornithine is an excellent starting point. The inherent chirality of the amino acid is carried through the synthetic sequence, thus ensuring the stereochemical integrity of the final product. The key steps involve the cyclization of an ornithine derivative to form a chiral lactam (piperidin-2-one), followed by reduction of the lactam and the exocyclic carbonyl group, and finally N-acetylation. This method is highly reliable for producing material with high enantiopurity.[6]
Workflow Diagram: Chiral Pool Synthesis
Caption: Synthesis from a chiral pool starting material.
Detailed Protocol: Synthesis of (R)-1-Acetyl-3-aminopiperidine
Materials:
-
D-Ornithine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Sodium methoxide
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex
-
Tetrahydrofuran (THF), anhydrous
-
Acetyl chloride or Acetic anhydride
-
Triethylamine
-
Palladium on carbon (Pd/C) (if using Cbz protection)
-
Hydrogen gas source
Procedure:
-
Protection: Protect the two amino groups of D-ornithine. For example, react D-ornithine hydrochloride with Boc₂O and a base (e.g., NaOH) in a water/dioxane mixture to obtain di-Boc-D-ornithine.
-
Esterification: Convert the carboxylic acid to a methyl ester by reacting with SOCl₂ in methanol at 0°C to room temperature.
-
Lactamization: Treat the di-protected ornithine methyl ester with a base such as sodium methoxide in methanol to induce cyclization, forming (R)-3-(Boc-amino)-1-Boc-piperidin-2-one.
-
Reduction: In a flame-dried flask under an inert atmosphere, cautiously add LiAlH₄ to anhydrous THF. Add a solution of the protected lactam in THF dropwise at 0°C. After the addition, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC). Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting salts and concentrate the filtrate. This step reduces both the lactam carbonyl and the Boc-carbonyl group on the ring nitrogen.
-
N-Acetylation: Dissolve the crude product from the previous step in a suitable solvent like dichloromethane. Add triethylamine, followed by the dropwise addition of acetyl chloride or acetic anhydride at 0°C. Stir at room temperature until completion.
-
Deprotection: If the C3-amine is still protected (e.g., with Boc), remove the protecting group under acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane) to yield the final product, (R)-1-acetyl-3-aminopiperidine.
Method 3: Catalytic Asymmetric Hydrogenation
Principle & Rationale: This powerful method creates the chiral center through the enantioselective addition of hydrogen across a double bond of a prochiral precursor. A common strategy involves the hydrogenation of an enamide, such as N-acetyl-3-amino-1,2,5,6-tetrahydropyridine. The success of this reaction hinges on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, complexed with a chiral diphosphine ligand like BINAP.[7][8] The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the double bond, leading to the formation of one enantiomer in excess.[9][10] The mechanism involves the coordination of the enamide substrate to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps.[8]
Workflow Diagram: Catalytic Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Detailed Protocol: Synthesis of (S)-1-Acetyl-3-aminopiperidine
Materials:
-
N-acetyl-3-amino-1,2,5,6-tetrahydropyridine (enamide precursor)
-
[Ru(OAc)₂( (S)-BINAP )] or a similar chiral ruthenium or rhodium catalyst
-
Methanol or Ethanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Precursor Synthesis: The enamide precursor, N-acetyl-3-amino-1,2,5,6-tetrahydropyridine, can be synthesized from N-acetyl-3-piperidone via formation of the corresponding enamine or enol ether followed by amination.
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the enamide precursor and the chiral catalyst (e.g., 0.01-1 mol%).
-
Solvent Addition: Add a suitable, degassed solvent such as methanol or ethanol.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm).[10] Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for 12-48 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the autoclave and purge with nitrogen. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and pass it through a short plug of silica gel to remove the metal catalyst. The filtrate is then concentrated, and the product can be further purified by column chromatography or crystallization to afford enantiomerically enriched (S)-1-acetyl-3-aminopiperidine.
Comparative Summary of Methods
| Feature | Biocatalytic Amination | Chiral Pool Synthesis | Catalytic Asymmetric Hydrogenation |
| Starting Material | Prochiral Ketone | Enantiopure Natural Product | Prochiral Olefin (Enamide) |
| Stereocontrol | Enzyme Selectivity | Inherent in Starting Material | Chiral Catalyst |
| Typical Yield | High (>90%) | Moderate to High (multi-step) | High (>95%) |
| Enantioselectivity | Excellent (>99% ee) | Excellent (>99% ee) | Very Good to Excellent (90-99% ee) |
| Key Advantages | Green, mild conditions, high ee | High enantiopurity guaranteed | High atom economy, catalytic |
| Key Challenges | Enzyme cost/availability, optimization | Multi-step sequences, protecting groups | Catalyst cost, high pressure equipment |
Conclusion
The asymmetric synthesis of chiral this compound can be successfully achieved through several distinct and powerful strategies. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, available equipment, and environmental impact targets. Biocatalytic transamination offers a highly selective and green route, particularly suitable for industrial applications where enzyme stability and reuse can be optimized.[1] Chiral pool synthesis provides an unambiguous path to high enantiopurity, relying on nature's readily available chiral building blocks.[6] Catalytic asymmetric hydrogenation stands as a highly efficient and atom-economical method, capable of generating the desired chirality with the aid of sophisticated transition metal catalysts.[7][9] Each of these methods represents a state-of-the-art approach, providing researchers and drug development professionals with a robust toolkit for accessing this critical chiral pharmaceutical intermediate.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. ethz.ch [ethz.ch]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Enzymatic Transamination for the Production of Enantiopure Aminopiperidines
An Application Guide and Protocol
Introduction: The Significance of Chiral Aminopiperidines
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] When substituted with an amino group, the resulting aminopiperidine structure becomes a chiral building block of immense value, forming the core of numerous therapeutic agents.[2][3][4] The specific three-dimensional arrangement, or stereochemistry, of this amino group is often critical for biological activity. A drug molecule's ability to bind to its target receptor is highly dependent on its shape, and frequently only one enantiomer (a non-superimposable mirror image) will exhibit the desired therapeutic effect while the other may be inactive or even cause harmful side effects.
Consequently, the development of efficient, scalable, and environmentally benign methods to produce single-enantiomer aminopiperidines is a paramount objective for the pharmaceutical industry.[5] Traditional chemical synthesis routes can be arduous, often requiring harsh reaction conditions, toxic reagents, and complex purification steps to separate enantiomers.[6] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and sustainable alternative.[7] Specifically, ω-transaminases (TAs) have emerged as highly effective biocatalysts for synthesizing chiral amines with exceptional enantioselectivity under mild, aqueous conditions.[8][9]
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of transaminases for producing enantiopure aminopiperidines. We will explore the core principles of the reaction, provide step-by-step protocols for both asymmetric synthesis and kinetic resolution, detail the crucial analytical methods for verifying stereochemical purity, and offer insights into process optimization.
The Biocatalytic Engine: Understanding Transaminase Chemistry
Amine transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[10][11] The reaction mechanism is a well-characterized "ping-pong bi-bi" kinetic sequence, which proceeds in two distinct half-reactions.[8]
-
First Half-Reaction: The enzyme's PLP cofactor first reacts with an amine donor (e.g., isopropylamine, L-alanine) to form an external aldimine. The amino group is transferred to the cofactor, converting it to pyridoxamine phosphate (PMP) and releasing the ketone byproduct of the amine donor (e.g., acetone from isopropylamine).
-
Second Half-Reaction: The PMP intermediate then binds the new amine acceptor—the prochiral piperidone substrate. The amino group is transferred from the PMP to the substrate, forming the desired chiral aminopiperidine product. This step regenerates the PLP cofactor, allowing it to enter another catalytic cycle.
The enzyme's remarkable stereoselectivity is dictated by the precise positioning of the substrate within the chiral active site, ensuring the amino group is added to a specific face of the carbonyl, thus producing predominantly one enantiomer.
Caption: The Ping-Pong Bi-Bi catalytic cycle of a transaminase.
Key Synthetic Strategies
There are two primary strategies for employing transaminases to produce enantiopure amines:
-
Asymmetric Synthesis: This is the preferred method when the corresponding prochiral ketone is readily available. The transaminase directly converts the ketone (e.g., 1-Boc-3-piperidone) into a single, desired enantiomer of the amine. The theoretical maximum yield for this process is 100%.[10]
-
Kinetic Resolution: This strategy is applied to a racemic mixture (a 50:50 mix of both enantiomers) of the amine. A stereoselective transaminase will selectively deaminate only one of the enantiomers into its corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. The theoretical maximum yield for a kinetic resolution is 50% of the starting material.[8][12]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 9. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 1-Acetyl-3-aminopiperidine Derivative Libraries via Solid-Phase Organic Synthesis
Introduction: The Power of the Piperidine Scaffold and Solid-Phase Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products due to its favorable physicochemical properties and ability to present substituents in well-defined three-dimensional space.[1][2] Its derivatives exhibit a vast range of biological activities, making them highly sought-after targets in drug discovery.[1][3][4][5] The generation of compound libraries based on this scaffold is a key strategy for identifying novel therapeutic leads.
Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for this endeavor. By anchoring a starting material to an insoluble polymer support, SPOS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing steps.[6][7][8] This methodology is exceptionally well-suited for the parallel synthesis of large compound libraries.
These application notes detail a robust strategy for the solid-phase synthesis of diverse libraries of N-substituted 3-aminopiperidine derivatives. While the title scaffold is a 1-acetyl-3-aminopiperidine derivative, our approach utilizes a more versatile precursor, (S)-3-amino-1-Boc-piperidine, to enable broad diversification at the piperidine nitrogen. This method provides access to a wide array of target molecules, including the titular acetyl derivatives, through a highly efficient and modular workflow.
Core Synthetic Strategy
The overall strategy involves a multi-step sequence performed on a solid support. A protected aminopiperidine scaffold is first immobilized onto a suitable resin via its 3-amino group. Following this anchoring step, the protecting group on the piperidine nitrogen is removed, revealing a secondary amine that serves as the primary point for diversification. Various chemical moieties can then be introduced at this position. The final step involves cleavage from the solid support to release the purified target compounds into solution.
PART 1: Resin Selection and Scaffold Immobilization
The choice of solid support and linker is paramount for a successful SPOS campaign. The linker must be stable to the conditions used for peptide elongation (in this case, diversification) but readily cleavable at the end of the synthesis.[9] For immobilizing an amine, a particularly effective strategy is reductive amination onto an aldehyde-functionalized resin. This approach creates a stable secondary amine linkage that is compatible with a wide range of subsequent chemical transformations.
Comparison of Suitable Linkers
| Linker Type | Resin Example | Immobilization Chemistry | Cleavage Condition | Key Advantage |
| Aldehyde Linker | Benzaldehyde (BAL) Resin | Reductive Amination | 95% TFA | Direct attachment of primary amines; can be made traceless. |
| Trityl Linker | 2-Chlorotrityl Chloride Resin | Nucleophilic Substitution | 1-5% TFA in DCM | Very acid-labile, allows for cleavage while keeping acid-sensitive side-chain protecting groups intact.[10] |
| Rink Amide Linker | Rink Amide AM Resin | Amide bond formation | 95% TFA | Generates a C-terminal amide upon cleavage; suitable if the scaffold is attached via a carboxyl group. |
| Safety-Catch Linker | Acyl Sulfonamide Resin | Varies | Activation then Nucleophilic Cleavage | Orthogonal strategy; linker is stable until chemically activated, allowing for greater flexibility.[11][12] |
For this guide, we will focus on using an aldehyde-functionalized resin due to its straightforward and robust protocol for immobilizing the primary amine of the piperidine scaffold.
Protocol: Immobilization of (S)-3-Amino-1-Boc-piperidine
This protocol details the reductive amination of the scaffold onto a benzaldehyde resin.
Materials:
-
Benzaldehyde resin (e.g., AmphiSphere™ 4-Formylbenzamide Resin)
-
(S)-3-Amino-1-Boc-piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Solid-Phase Synthesis Vessel (e.g., fritted syringe)[13]
Procedure:
-
Resin Swelling: Place the resin (1.0 eq) in the synthesis vessel. Swell the resin in DMF for 1 hour. Drain the solvent.[10]
-
Pre-formation of Imine: Add a solution of (S)-3-Amino-1-Boc-piperidine (3.0 eq) in 1% AcOH/DMF to the swollen resin. Agitate the mixture at room temperature for 1 hour. This step facilitates the formation of the resin-bound imine intermediate.
-
Reduction: Add NaBH(OAc)₃ (3.0 eq) to the vessel. Agitate the suspension at room temperature for 4-6 hours. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). This removes excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted aldehyde groups, treat the resin with a solution of 3 eq of benzylamine and 3 eq of NaBH(OAc)₃ in 1% AcOH/DMF for 2 hours. Wash as in step 4.
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: The efficiency of the immobilization can be assessed qualitatively using a chloranil test for secondary amines or quantitatively by cleaving a small sample of the resin and analyzing the product by LC-MS.
PART 2: On-Resin Diversification
With the scaffold securely anchored, the next stage is to remove the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to reveal the diversification handle.
Protocol: On-Resin Boc Deprotection
-
Resin Swelling: Swell the resin-bound scaffold in DCM for 30 minutes. Drain the solvent.
-
Deprotection: Treat the resin with a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Agitate gently. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[14]
-
Washing: Drain the TFA solution. Wash the resin with DCM (3x) to remove residual acid.
-
Neutralization: Wash the resin with a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2x, 5 min each) to neutralize the protonated amine. Causality: DIPEA is a non-nucleophilic base that will not interfere with subsequent reactions.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare it for the next step.
-
Verification: The presence of a free secondary amine can be confirmed using the Chloranil test.
Protocol: N-Acylation (e.g., Acetylation)
This protocol describes the formation of an amide bond, yielding, for example, a 1-acetyl-3-(resin-bound)-aminopiperidine .
Materials:
-
Carboxylic acid (e.g., Acetic acid, 3.0 eq) or Acyl chloride (e.g., Acetyl chloride, 3.0 eq)
-
Coupling agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)[15]
-
Base: DIPEA (6.0 eq)
-
Solvent: DMF
Procedure:
-
Activation (if using carboxylic acid): In a separate vial, pre-activate the carboxylic acid by dissolving it with HATU and DIPEA in DMF. Allow to stand for 5-10 minutes. Causality: HATU is a highly efficient coupling reagent that forms an activated ester, minimizing racemization and promoting rapid amide bond formation.
-
Coupling: Add the activated acid solution (or a solution of the acyl chloride and DIPEA in DMF) to the deprotected, neutralized resin from step 2.1. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Monitoring: The completion of the reaction can be monitored by taking a small sample of beads and performing a Chloranil test. A negative result (no color change) indicates the absence of free secondary amines and a successful acylation.
Alternative Derivatizations
The resin-bound secondary amine can be functionalized using various other standard SPOS protocols:
-
N-Sulfonylation: React the resin with a sulfonyl chloride (e.g., tosyl chloride, 3.0 eq) and a base like DIPEA in DMF.
-
N-Alkylation (Reductive Amination): React the resin with an aldehyde or ketone (3.0 eq) followed by reduction with NaBH(OAc)₃ (3.0 eq), similar to the initial immobilization step.[5]
| Derivatization | Reagents | Typical Yield (Crude) |
| N-Acylation | R-COOH, HATU, DIPEA | >90% |
| N-Sulfonylation | R-SO₂Cl, DIPEA | >85% |
| N-Alkylation | R-CHO, NaBH(OAc)₃ | >80% |
PART 3: Cleavage and Analysis
The final step is to liberate the synthesized compounds from the solid support. The conditions for this step are dictated by the choice of linker. For the aldehyde and trityl linkers discussed, an acidic cleavage cocktail is used.
Protocol: TFA Cleavage
-
Final Wash: Wash the derivatized resin with DCM (3x) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Causality: Water and TIS act as scavengers to trap reactive carbocations that are generated during cleavage, preventing side reactions with sensitive functional groups.[10][16]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a sealed vessel. Agitate at room temperature for 2-3 hours.[13]
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be purified by preparative HPLC.
Analytical Characterization
Throughout the synthesis, it is crucial to monitor the progress to ensure each step proceeds to completion. This is a cornerstone of a self-validating and trustworthy protocol.
| Analysis Type | Technique | Application |
| On-Bead | Kaiser Test | Qualitative test for primary amines (should be negative after immobilization).[17] |
| On-Bead | Chloranil Test | Qualitative test for secondary amines (monitors Boc deprotection and subsequent coupling). |
| On-Bead | FT-IR Spectroscopy | Monitors the appearance/disappearance of key functional group stretches (e.g., C=O of the Boc group).[17] |
| Off-Bead | LC-MS | After a test cleavage, used to confirm the mass and purity of the resin-bound intermediate or final product.[18][19] |
| Final Product | HPLC, LC-MS, NMR | Confirms the purity, identity, and structure of the final purified compound.[20] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21][22]
-
Ventilation: All operations, especially those involving volatile solvents (DCM, ether), strong acids (TFA), and reagents like piperidine (if used for Fmoc deprotection), should be performed in a certified chemical fume hood.[12]
-
Reagent Handling:
-
TFA: Is highly corrosive and volatile. Handle with extreme care.
-
Coupling Reagents (HATU, etc.): Can be sensitizers. Avoid inhalation of dust and skin contact.[15]
-
Solvents (DMF, DCM): Handle with care, as they have known toxicities.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[21]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biosynth.com [biosynth.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 18. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 22. biosyn.com [biosyn.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Acetyl-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of functional groups in three-dimensional space. 1-Acetyl-3-aminopiperidine, a readily available building block, offers a unique platform for the synthesis of novel and complex heterocyclic systems. The presence of a primary amine and a tertiary amide within the piperidine core allows for a diverse range of chemical transformations, leading to the generation of libraries of compounds with potential therapeutic applications.
This guide provides detailed protocols and insights into the synthesis of novel heterocyclic compounds derived from this compound, with a focus on scientifically robust and adaptable methodologies.
Strategic Approaches to Heterocyclic Synthesis from this compound
The strategic selection of a synthetic route is paramount in achieving the desired molecular architecture. This section explores three powerful methodologies for elaborating the this compound core into more complex heterocyclic systems: the Pictet-Spengler reaction for the synthesis of fused β-carboline analogues, the Ugi four-component reaction for the rapid generation of peptide-like scaffolds, and the construction of fused pyrimidine rings, a common feature in bioactive molecules.
I. The Pictet-Spengler Reaction: Access to Fused Indole Alkaloid Scaffolds
The Pictet-Spengler reaction is a classic yet powerful method for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.
Mechanistic Rationale:
The reaction proceeds via the formation of an iminium ion from the condensation of the amine and the aldehyde.[3] In the context of this compound, the primary amino group reacts with an appropriate aldehyde. The subsequent cyclization is driven by the nucleophilicity of an electron-rich aromatic ring, typically an indole, tethered to the piperidine scaffold. The acetyl group on the piperidine nitrogen can influence the reactivity and stereochemical outcome of the reaction.
Experimental Workflow: Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
Protocol 1: Synthesis of a Piperidino[3,4-b]indole Derivative (Representative Protocol)
This protocol describes a representative procedure for the Pictet-Spengler reaction between this compound and an indole-derived aldehyde.
Materials:
-
This compound
-
Indole-3-acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add indole-3-acetaldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperidino[3,4-b]indole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Value/Condition |
| Reactants | This compound, Indole-3-acetaldehyde |
| Acid Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous NaHCO₃ quench, extraction |
| Purification | Flash column chromatography |
Table 1: Key parameters for the Pictet-Spengler reaction.
II. The Ugi Four-Component Reaction: Rapid Assembly of Complex Amides
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5][6] This one-pot reaction offers high atom economy and the ability to generate diverse molecular scaffolds by varying the four input components.
Mechanistic Rationale:
The Ugi reaction is initiated by the formation of an imine from the amine (this compound) and the aldehyde.[4] The carboxylic acid then protonates the imine, and the resulting iminium ion is attacked by the nucleophilic isocyanide. This is followed by an intramolecular O- to N-acyl transfer (the Mumm rearrangement) to yield the final stable bis-amide product.[4]
Experimental Workflow: Ugi Four-Component Reaction
Caption: Ugi four-component reaction workflow.
Protocol 2: Synthesis of a Piperidine-Containing Peptidomimetic (Representative Protocol)
This protocol provides a general procedure for the Ugi reaction utilizing this compound.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the aldehyde (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to obtain the desired Ugi product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS.
| Component | Example |
| Amine | This compound |
| Aldehyde | Benzaldehyde |
| Carboxylic Acid | Acetic Acid |
| Isocyanide | tert-Butyl isocyanide |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
Table 2: Components and conditions for a representative Ugi reaction.
III. Synthesis of Fused Pyrimidine Scaffolds
Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[7][8] A common synthetic strategy involves the reaction of a β-amino ketone or a related precursor with a suitable cyclizing agent.
Synthetic Strategy:
A plausible route to a piperidine-fused pyrimidine involves the reaction of this compound with a chalcone (an α,β-unsaturated ketone). This reaction typically proceeds via a Michael addition of the amine to the chalcone, followed by an intramolecular condensation and subsequent oxidation to form the aromatic pyrimidine ring.[9][10]
Logical Flow: Fused Pyrimidine Synthesis
Caption: Logical steps in fused pyrimidine synthesis.
Protocol 3: Synthesis of a Tetrahydropyrimido[4,5-b]piperidine Derivative (Representative Protocol)
This protocol outlines a potential synthesis of a fused pyrimidine from this compound and a chalcone.
Materials:
-
This compound
-
A chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
A base (e.g., potassium hydroxide)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the chalcone (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of a base, such as a few pellets of potassium hydroxide, to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired fused pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Value/Condition |
| Reactants | This compound, Chalcone |
| Base Catalyst | Potassium Hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Work-up | Neutralization, precipitation |
| Purification | Recrystallization or column chromatography |
Table 3: Key parameters for the synthesis of a fused pyrimidine.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide—the Pictet-Spengler reaction, the Ugi four-component reaction, and the synthesis of fused pyrimidines—provide robust and adaptable pathways to generate molecular diversity for applications in drug discovery and chemical biology. Further exploration of other multicomponent reactions, as well as the development of stereoselective transformations, will undoubtedly expand the utility of this privileged scaffold in the quest for new therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijres.org [ijres.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Acetyl-3-aminopiperidine
Welcome to the Technical Support Center for the synthesis of 1-Acetyl-3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most straightforward approach is the direct N-acetylation of 3-aminopiperidine. This is typically achieved by treating 3-aminopiperidine with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction involves the nucleophilic attack of the primary amino group of 3-aminopiperidine on the carbonyl carbon of the acetylating agent.[1]
Q2: Which acetylating agent is preferred, acetyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are effective for this transformation. Acetyl chloride is more reactive but can be challenging to handle due to its sensitivity to moisture and the production of corrosive hydrochloric acid (HCl) as a byproduct.[2] Acetic anhydride is less reactive and often preferred for its ease of handling and because the acetic acid byproduct is less corrosive. The choice often depends on the scale of the reaction, the specific reaction conditions, and the available starting materials.
Q3: Why is the addition of a base necessary during the acetylation of 3-aminopiperidine?
A3: A base, such as pyridine, triethylamine, or even sodium acetate, is crucial for several reasons.[3][4] Firstly, it neutralizes the acidic byproduct of the reaction (HCl if using acetyl chloride, or acetic acid if using acetic anhydride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][3] Secondly, a base can act as a catalyst in some cases.
Q4: What are the key parameters to control for maximizing the yield of this compound?
A4: To maximize the yield, it is essential to control the following parameters:
-
Stoichiometry: A slight excess of the acetylating agent (e.g., 1.05-1.2 equivalents) is often used to ensure complete conversion of the starting amine.
-
Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side product formation.[4]
-
Reaction Time: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Purity of Reagents: The use of high-purity starting materials and anhydrous solvents is critical to prevent unwanted side reactions.
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Issue: After performing the reaction and work-up, I have a very low yield of the desired this compound, or no product at all.
Potential Causes & Solutions:
-
Inactive Amine: The 3-aminopiperidine may have been protonated, rendering it non-nucleophilic.
-
Degraded Acetylating Agent: Acetyl chloride and acetic anhydride are susceptible to hydrolysis if exposed to moisture.
-
Solution: Use a fresh bottle of the acetylating agent or purify the existing stock before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Temperature: The reaction may be too slow at very low temperatures.
-
Solution: While starting at 0 °C is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature may be necessary for completion. Monitor the reaction by TLC to track the consumption of the starting material.
-
Presence of Impurities and Byproducts
Issue: My final product is impure, showing multiple spots on TLC or peaks in GC-MS/LC-MS analysis.
Potential Byproducts & Mitigation Strategies:
-
Di-acetylation Product: Acetylation of the piperidine nitrogen in addition to the 3-amino group.
-
Causality: This is more likely to occur if a large excess of the acetylating agent is used or if the reaction temperature is too high.
-
Solution: Carefully control the stoichiometry of the acetylating agent (1.05-1.1 equivalents). Maintain a low reaction temperature (0 °C to room temperature).
-
-
Unreacted 3-Aminopiperidine: The presence of starting material in the final product.
-
Causality: Incomplete reaction due to insufficient acetylating agent, short reaction time, or inactive reagents.
-
Solution: Use a slight excess of the acetylating agent and ensure sufficient reaction time by monitoring the reaction progress.[3]
-
-
Polymeric Materials: Formation of oligomers or polymers.
-
Causality: This can occur under harsh reaction conditions or in the presence of certain impurities.
-
Solution: Maintain a controlled temperature and use pure reagents. A more dilute reaction mixture may also help to minimize polymerization.
-
Experimental Protocols
Protocol 1: Acetylation of 3-Aminopiperidine using Acetyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to afford pure this compound.
Protocol 2: Acetylation of 3-Aminopiperidine using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopiperidine (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF). Add a base such as pyridine (1.2 eq).
-
Addition of Acetylating Agent: Cool the mixture to 0 °C. Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Acetylating Agent | Acetyl Chloride or Acetic Anhydride | Both are effective; choice depends on reactivity needs and handling preferences. |
| Equivalents of Acetylating Agent | 1.05 - 1.2 eq | Ensures complete conversion of the starting amine while minimizing di-acetylation. |
| Base | Triethylamine or Pyridine | Neutralizes acidic byproducts, preventing amine protonation.[3][4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are crucial to prevent hydrolysis of the acetylating agent. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and minimizes side reactions. |
| Reaction Monitoring | TLC, LC-MS, GC-MS | Essential for determining reaction completion and identifying impurities. |
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Purification techniques for 1-Acetyl-3-aminopiperidine from crude reaction mixtures
Welcome to the technical support center for the purification of 1-Acetyl-3-aminopiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address common challenges encountered during its purification from crude reaction mixtures, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for developing a robust purification strategy.
Q1: What are the typical impurities I should expect in my crude this compound reaction mixture?
A1: Understanding potential impurities is the cornerstone of designing an effective purification scheme. Impurities in this compound synthesis can be classified into three main categories:
-
Process-Related Impurities: These originate directly from the synthetic route.
-
Unreacted Starting Materials: If you are synthesizing from 3-aminopiperidine, residual starting material is a common impurity. If your route involves the reduction of N-acetyl-3-aminopyridine, this precursor may also be present.[1]
-
Reagents and Catalysts: Residues from acetylating agents (e.g., acetic anhydride, acetyl chloride) or hydrogenation catalysts (e.g., Palladium on carbon) may persist.[1]
-
Byproducts: Over-acetylation can lead to the formation of di-acetylated species. Other side reactions specific to your synthetic pathway can also generate structurally similar impurities.
-
-
Degradation Products: These form from the decomposition of the target molecule.
-
Hydrolysis Product (3-Aminopiperidine): The acetyl group is an amide and can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly during aqueous workups or prolonged heating.[2] This regenerates the 3-aminopiperidine starting material.
-
-
Enantiomeric Impurity:
-
(R)- or (S)-Enantiomer: If you are working with a specific enantiomer of this compound, the presence of the undesired enantiomer is a critical impurity that must be controlled and quantified, often requiring specialized chiral analysis techniques.[3]
-
Table 1: Summary of Common Impurities and Their Origins
| Impurity Category | Specific Example | Likely Origin | Recommended Analytical Method |
|---|---|---|---|
| Process-Related | 3-Aminopiperidine | Incomplete acetylation of starting material. | HPLC, LC-MS |
| N-acetyl-3-aminopyridine | Incomplete hydrogenation of precursor.[1] | HPLC, LC-MS | |
| Di-acetylated piperidine | Over-reaction with acetylating agent. | LC-MS, NMR | |
| Degradation | 3-Aminopiperidine | Hydrolysis of the acetyl group.[2] | HPLC, LC-MS |
| Enantiomeric | Undesired Enantiomer | Racemic starting material or racemization. | Chiral HPLC, Chiral SFC[4] |
Q2: What is the most critical step in the initial workup of the reaction mixture?
A2: The most critical step is a carefully controlled aqueous workup involving pH adjustment. This compound is a basic compound due to its secondary amine. To efficiently extract it into a common organic solvent (like ethyl acetate or dichloromethane), you must ensure the aqueous phase is basic (typically pH 8-10).[5]
Causality:
-
At acidic or neutral pH, the piperidine nitrogen will be protonated, forming a salt. This salt is highly water-soluble and will remain in the aqueous layer, leading to poor recovery.
-
By adding a base (e.g., sodium carbonate, sodium hydroxide), you deprotonate the ammonium salt, yielding the neutral "free base" form of the molecule, which has much higher solubility in organic solvents.[5][6]
Be cautious with strong bases like NaOH, as prolonged exposure or heating can promote hydrolysis of the acetyl group.[2] A milder base like sodium bicarbonate or potassium carbonate is often preferred.
Troubleshooting and Step-by-Step Guides
This section provides solutions to specific experimental problems you may encounter.
Problem: My product is a persistent, sticky oil and I cannot get it to crystallize.
Solution: This is a very common issue with N-acetylated piperidines. The acetyl group can disrupt crystal lattice formation. There are two primary strategies to overcome this.
Strategy 1: Crystallization via Salt Formation The free amine provides a perfect handle to form a crystalline salt. Hydrochloride salts, in particular, are often highly crystalline and stable.
Experimental Protocol 1: Preparation of this compound Dihydrochloride
-
Purify the crude oil as best as possible using column chromatography to remove baseline impurities.
-
Dissolve the purified oil (1 equivalent) in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or a 5-6M solution in isopropanol) dropwise with stirring.[1] Add approximately 2.2 equivalents to ensure formation of the dihydrochloride salt.
-
Monitor for precipitation. If no solid forms immediately, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Allow the mixture to stir in the cold for several hours, or store it in a refrigerator overnight to maximize crystal growth.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Strategy 2: Solvent/Anti-Solvent Crystallization If you must isolate the free base, a systematic screen of solvent/anti-solvent pairs is necessary.
-
Dissolve your oil in a minimal amount of a good solvent in which it is highly soluble (e.g., ethyl acetate, ethanol, dichloromethane).[5]
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane, diethyl ether) until the solution becomes faintly turbid.[6]
-
Add a drop or two of the "good" solvent to redissolve the turbidity.
-
Cap the vial and allow it to stand undisturbed at room temperature or in the refrigerator. Slow vapor diffusion of the anti-solvent into the solution can also be effective.
Problem: My silica gel column chromatography shows severe peak tailing and poor separation.
Solution: This is a classic sign of strong, undesirable interactions between the basic amine in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow elution and broad, tailing peaks.
To fix this, you must add a basic modifier to your mobile phase to "cap" the acidic sites on the silica and ensure your compound elutes symmetrically.
Experimental Protocol 2: Optimized Column Chromatography
-
Adsorbent: Standard silica gel (40-63 µm).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel and load it dry onto the column for the best resolution.
-
Mobile Phase Selection: The key is to use a ternary system: a non-polar solvent, a polar solvent, and a basic additive. Start with the systems in the table below and optimize using Thin Layer Chromatography (TLC).
Table 2: Recommended Mobile Phase Systems for Column Chromatography
| System Components | Typical Ratio (v/v/v) | Notes |
|---|---|---|
| Dichloromethane / Methanol / Triethylamine | 95 : 4.5 : 0.5 | A good starting point. Adjust the methanol content to change the polarity (Rf). |
| Ethyl Acetate / Hexane / Triethylamine | 70 : 29 : 1 | Use for less polar impurities. Adjust the Ethyl Acetate/Hexane ratio for polarity. |
| Dichloromethane / 7N Ammonia in Methanol | 90 : 10 | The ammonia is a very effective modifier. Prepare the NH3/MeOH solution fresh if possible. |
Causality Diagram: Effect of Basic Modifier
Caption: Logic flow showing how a basic modifier prevents peak tailing.
Problem: How do I confirm the purity and identity of my final product?
Solution: A single analytical technique is rarely sufficient. A combination of methods is required to definitively assess purity.
-
HPLC-UV/CAD: High-Performance Liquid Chromatography is the workhorse for purity assessment.[7] Since this compound lacks a strong chromophore, detection can be challenging.
-
Low UV Wavelength: Detection around 210-220 nm may be possible.
-
Derivatization: For more sensitive UV detection, the primary amine can be derivatized, for example with benzoyl chloride, to attach a UV-active group.[3]
-
Charged Aerosol Detector (CAD): This universal detector is an excellent option as it does not rely on a chromophore and provides a more uniform response for the analyte and its impurities.[7]
-
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown peaks seen in the HPLC trace by providing their molecular weights. This helps confirm if an impurity is a starting material, byproduct, or degradation product.[8]
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Essential for confirming the chemical structure of the final product.
-
Quantitative NMR (qNMR): This powerful technique can determine the absolute purity (assay) of your compound by integrating the signal of your product against a certified internal standard of known purity.[9]
-
Purification & Analysis Workflow Diagram
Caption: A typical decision workflow for purifying this compound.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20150166481A1 - Method for producing optically active 3-aminopiperidine or salt thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the N-acetylation of 3-aminopiperidine
As a foundational reaction in the synthesis of numerous pharmaceutical intermediates, the N-acetylation of 3-aminopiperidine presents unique challenges due to the presence of two distinct nucleophilic nitrogen atoms: a primary exocyclic amine (C3-NH₂) and a secondary endocyclic amine (N1-H). Achieving high yield and regioselectivity is paramount for efficient drug development workflows. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming common hurdles associated with this transformation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield & Incomplete Reaction
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3-aminopiperidine, even after several hours. What are the likely causes and how can I fix it?
A: An incomplete reaction is one of the most common issues and typically points to three potential root causes: insufficient reagent activity, deactivation of the starting material, or suboptimal reaction conditions.
-
Cause A: Insufficient Acetylating Agent: While it seems straightforward, errors in weighing, reagent purity, or using an insufficient molar equivalent can lead to an incomplete reaction. It is common to use 1.0 to 5.0 molar equivalents of the acetylating agent.[1]
-
Cause B: In-Situ Amine Deactivation: This is a frequent problem when using highly reactive acylating agents like acetyl chloride. The reaction of acetyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[2][3] This strong acid will protonate a second molecule of the highly basic 3-aminopiperidine, forming a hydrochloride salt. This salt is no longer nucleophilic and will not participate in the reaction, effectively halting the conversion at a maximum of 50% yield.
-
Cause C: Suboptimal Temperature or Time: Acetylation reactions, especially with less reactive agents like acetic anhydride, may require specific thermal conditions to proceed at a reasonable rate. While reactions are often started at low temperatures (0-10 °C) to control exotherms, they may need to be warmed to room temperature or higher to reach completion.[1]
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure you are using at least 1.05 equivalents of a fresh, high-purity acetylating agent.
-
Add an Acid Scavenger: If using acetyl chloride, add 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before adding the acetyl chloride. This base will neutralize the generated HCl, preventing the deactivation of your starting material.
-
Optimize Reaction Temperature: Begin the addition of the acetylating agent at a low temperature (e.g., 0 °C) for better control. After the addition is complete, allow the reaction to warm to room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Extend Reaction Time: Some reactions may require longer periods to go to completion, from a few hours to overnight.[1] Continue monitoring until the starting material is consumed.
Issue 2: Formation of Di-acetylated Byproduct
Q: I've successfully consumed my starting material, but I'm seeing a significant byproduct that I believe is the N1, N3-diacetylated species. How can I improve the selectivity for mono-acetylation?
A: This is the central challenge in the chemistry of 3-aminopiperidine. The N1 secondary amine, while sterically more hindered, is still nucleophilic and can be acetylated, especially under forcing conditions or with a large excess of a highly reactive acetylating agent.
-
Cause A: High Reactivity of Acetylating Agent: Acetyl chloride is significantly more reactive than acetic anhydride.[2] This high reactivity can overcome the subtle nucleophilicity difference between the two amines, leading to poor selectivity.
-
Cause B: Excess Acetylating Agent: Using a large excess of the acetylating agent will drive the reaction towards the thermodynamically stable di-acetylated product once the mono-acetylated species is formed.
-
Cause C: High Reaction Temperature: Increased temperature provides more energy to overcome the activation barrier for the less favorable N1-acetylation, reducing selectivity.
Strategies for Enhancing Mono-acetylation Selectivity:
-
Switch to Acetic Anhydride: Acetic anhydride is the preferred reagent for achieving higher selectivity. Its reaction is milder and the byproduct, acetic acid, is less harmful than HCl.[2][4]
-
Control Stoichiometry: Use a minimal excess of acetic anhydride, typically in the range of 1.05 to 1.2 equivalents.
-
Slow Addition at Low Temperature: Dissolve the 3-aminopiperidine in a suitable solvent (e.g., DCM, THF, or Acetonitrile) and cool the solution to 0 °C in an ice bath. Add the acetic anhydride dropwise over 15-30 minutes. This maintains a low instantaneous concentration of the acetylating agent, favoring reaction at the more nucleophilic primary amine.
-
The Protecting Group Strategy (For Absolute Selectivity): The most robust method to guarantee exclusive N3-acetylation is to protect the N1 position first. The tert-butoxycarbonyl (Boc) group is an ideal choice.[5] Start with commercially available (S)-1-Boc-3-aminopiperidine. The Boc group effectively shields the N1 amine, allowing for clean and high-yield acetylation at the N3 position. The Boc group can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) if the free secondary amine is required.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is better: acetic anhydride or acetyl chloride?
A: For the N-acetylation of 3-aminopiperidine, acetic anhydride is generally the superior choice . While acetyl chloride is more reactive and can lead to faster reactions, this is often a disadvantage, resulting in lower selectivity and the formation of di-acetylated byproducts.[7] Furthermore, the HCl byproduct from acetyl chloride can deactivate the starting material.[3] Acetic anhydride offers a more controlled and selective reaction.[2][4]
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Milder, more controlled[2] | Highly vigorous, can be difficult to control[2][3] |
| Selectivity | Generally higher for mono-acetylation | Lower, prone to di-acetylation[7] |
| Byproduct | Acetic Acid (less corrosive, easier to remove)[4] | Hydrogen Chloride (corrosive gas, deactivates amine)[2] |
| Handling | Easier and safer to handle[3] | Moisture sensitive, corrosive, requires care[2] |
| Recommendation | Preferred for this substrate | Use with caution, requires an added base |
Q2: What are the best general-purpose reaction conditions to start with?
A: A reliable starting point for the selective N-acetylation of the exocyclic amine on a Boc-protected 3-aminopiperidine is as follows:
| Parameter | Recommended Condition | Rationale |
| Substrate | N-Boc-3-aminopiperidine | Ensures N3 selectivity.[5] |
| Acetylating Agent | Acetic Anhydride (1.1 eq.) | Mild, selective, and a slight excess drives the reaction.[2] |
| Base | Triethylamine (TEA) (1.2 eq.) | Scavenges any trace acid and can catalyze the reaction. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, generally unreactive. |
| Temperature | 0 °C to Room Temperature | Start cold to control the exotherm, then warm to complete. |
| Monitoring | TLC or LC-MS | To track the consumption of starting material.[8][9] |
Q3: How can I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10) or Ethyl Acetate/Hexane often provides good separation.
-
Visualization:
-
Ninhydrin Stain: This is crucial. 3-aminopiperidine has a primary amine and will stain brightly (usually purple or yellow) with ninhydrin. The N-acetylated product is an amide and will not stain. The disappearance of the ninhydrin-active spot corresponding to your starting material is a strong indicator of reaction completion.
-
Potassium Permanganate (KMnO₄) Stain: This stain can visualize many organic compounds, including your product, which may not be UV active.
-
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used to determine the precise ratio of starting material, product, and byproducts.[10]
Part 3: Experimental Protocols
Protocol 1: Selective N-Acetylation of (S)-1-Boc-3-aminopiperidine
This protocol is designed for high-yield, selective acetylation of the exocyclic primary amine.
Materials:
-
(S)-1-Boc-3-aminopiperidine (1.0 eq.)
-
Acetic Anhydride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-1-Boc-3-aminopiperidine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring, add acetic anhydride (1.1 eq.) dropwise to the solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by TLC (visualizing with ninhydrin).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-N-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetamide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. brainly.com [brainly.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Assessing the Purity of 1-Acetyl-3-aminopiperidine
Welcome to the technical support guide for the analytical assessment of 1-Acetyl-3-aminopiperidine (CAS: 1018680-22-2). As a versatile building block in modern pharmaceutical synthesis, ensuring its purity is paramount for the integrity of your research and the quality of developmental drug candidates.[1] This document provides field-proven insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to address common challenges encountered during purity analysis.
Understanding the Impurity Landscape
The purity profile of this compound is defined by its chemical purity (assay), the presence of its opposite enantiomer (chiral purity), and any process-related or degradation impurities. Common impurity classes include:
-
Process-Related Impurities: These originate from the manufacturing process and can include unreacted starting materials like 3-aminopiperidine or by-products from side reactions.[2]
-
Enantiomeric Impurity: If a stereospecific synthesis is used, the presence of the undesired enantiomer is a critical quality attribute to control.[2]
-
Degradation Products: The compound may degrade under improper storage or handling conditions, such as hydrolysis of the acetyl group to yield 3-aminopiperidine.[2]
-
Residual Solvents: Volatile organic solvents used during synthesis and purification may remain in the final product and must be quantified.[2][3]
Overall Analytical Workflow
A comprehensive purity assessment involves a multi-technique approach to address all potential impurities. The following workflow outlines a typical strategy.
Caption: General workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the cornerstone for assessing chemical purity and quantifying related substances. However, the polar and basic nature of this compound presents unique challenges.
Frequently Asked Questions & Troubleshooting
Q1: My main peak for this compound shows significant tailing in reversed-phase HPLC. What is causing this and how can I fix it?
A1: Peak tailing for basic compounds like yours is a classic problem caused by secondary ionic interactions between the protonated amine group on your analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based columns.[4] This creates multiple interaction modes, slowing a portion of the analyte molecules and causing the peak to tail.
Solutions:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to >8 (e.g., using an ammonium bicarbonate buffer). At this pH, the amine is deprotonated (neutral), and the silanol groups are also deprotonated, minimizing the strong ionic interaction. Crucially, you must use a pH-stable column (e.g., a hybrid or polymer-based C18) to prevent dissolution of the silica support.[5]
-
Use of an Amine Modifier: Add a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[2] These "sacrificial bases" are smaller and more abundant, preferentially binding to the active silanol sites and masking them from your analyte.
-
Employ a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols and are thoroughly "end-capped" to block most of them. Using a high-quality, base-deactivated column is essential.
Caption: Troubleshooting decision tree for HPLC peak tailing of basic analytes.
Q2: I am struggling with poor sensitivity using a standard UV detector. How can I improve detection?
A2: The this compound structure lacks a significant chromophore, meaning it absorbs very little UV light, leading to poor sensitivity. You have two primary options:
-
Pre-column Derivatization: This is a common and effective strategy. By reacting the primary amine with a reagent that contains a strong chromophore, you create a derivative that is easily detected by UV. A common reagent is benzoyl chloride, which attaches a benzoyl group.[6][7] This not only enhances UV detection but can also improve chromatographic behavior.
-
Use of Universal Detectors: If derivatization is undesirable, you can use a universal detector that does not rely on UV absorbance.
-
Charged Aerosol Detector (CAD): Highly sensitive for non-volatile analytes. The method provides a near-uniform response regardless of chemical structure.[8]
-
Evaporative Light Scattering Detector (ELSD): Another option for non-volatile compounds, though often less sensitive than CAD.
-
Q3: My chromatogram shows an unexpected peak. What's the most efficient way to identify it?
A3: The definitive method for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
The Process: First, develop an HPLC method that effectively separates the unknown peak from your main component and other impurities. Then, transfer this method to an LC-MS system.
-
Information Gained: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing you to predict the elemental formula. The fragmentation pattern (MS/MS) can then be used to elucidate the structure, which can be matched against potential process-related impurities or degradation products.[2]
Protocol: Purity by HPLC-UV with Pre-Column Derivatization
This protocol describes a method for determining chemical purity using benzoyl chloride derivatization.
1. Derivatization Procedure:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Dissolve in 1.0 mL of a suitable aprotic solvent (e.g., dichloromethane). Cool the vial to 0 °C in an ice bath.
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add 1.2 equivalents of benzoyl chloride dropwise while stirring.[6]
-
Let the reaction proceed at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench the reaction by adding a small amount of water. Extract the organic layer, dry it (e.g., over Na₂SO₄), and evaporate the solvent.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
2. HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase; high purity minimizes silanol interactions.[2] |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 7.0 | Buffering capacity ensures reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 80% B over 20 min, hold for 5 min | Gradient elution is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[9] |
| Detection | UV at 230 nm or 254 nm | Wavelength for detecting the benzoyl chromophore.[2] |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
Gas Chromatography (GC) for Residual Solvents
Residual solvents are process-related impurities that must be controlled according to pharmaceutical guidelines (e.g., ICH Q3C).
Frequently Asked Questions & Troubleshooting
Q1: What is the standard method for analyzing residual solvents in a pharmaceutical intermediate?
A1: The industry-standard technique is Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[2] The sample is dissolved in a high-boiling solvent (like DMSO or DMF), sealed in a vial, and heated. This drives the volatile residual solvents into the headspace (the gas phase above the liquid). An automated sampler then injects a portion of this gas phase into the GC system. This technique is ideal because it prevents non-volatile matrix components, like your product, from contaminating the GC inlet and column.[3]
Q2: How do I choose the right GC column for residual solvent analysis?
A2: You need a column that can effectively separate a wide range of solvents with varying polarities. A column with a phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., a G43 phase like DB-624 or equivalent) is an excellent and widely used choice for this application.[2] These columns provide good selectivity for the common solvents encountered in organic synthesis.
Protocol: Residual Solvent Analysis by Static Headspace GC-FID
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Crimp the vial securely with a septum cap.
2. GC-HS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness | Standard column for residual solvent analysis.[2] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min) | Separates early-eluting volatile solvents and purges late-eluting ones. |
| Injector Temp. | 250 °C | Ensures complete vaporization of injected analytes. |
| Detector | FID at 260 °C | FID is robust and sensitive to nearly all organic compounds. |
| Headspace Temp. | Vial: 80 °C; Transfer Line: 110 °C | Optimizes partitioning of solvents into the gas phase without degrading the sample. |
| Pressurization Time | 1.0 min | Ensures reproducible injection volume. |
Nuclear Magnetic Resonance (NMR) for Identity and Quantitative Assay
NMR spectroscopy is a powerful tool for unambiguous structural confirmation and can be used as a primary method for determining absolute purity.
Frequently Asked questions
Q1: Can I determine the absolute purity of my sample without a specific this compound reference standard?
A1: Yes, this is a perfect application for Quantitative NMR (qNMR) . This technique allows you to determine the purity of your substance by comparing the integral of a unique signal from your analyte to the integral of a signal from a certified internal standard of known purity and mass.[3] The key is that the NMR signal response is directly proportional to the number of nuclei, allowing for a direct molar comparison without needing a calibration curve.
Protocol: Assay by Quantitative ¹H NMR (qNMR)
-
Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean NMR tube. Choose a standard that has sharp, well-resolved peaks that do not overlap with your analyte signals.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both substances.[3]
-
Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Crucially, ensure quantitative conditions are met. This means setting a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. This ensures all protons have fully relaxed before the next pulse, making the integral values accurate.[3]
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
References
- 1. a2bchem.com [a2bchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. agilent.com [agilent.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mastering Piperidine Ring Formation and Cyclization
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine ring formation and cyclization. Piperidine scaffolds are central to numerous pharmaceuticals and natural products, yet their synthesis can present significant challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - General Issues
Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow discoloration in piperidine is typically due to oxidation byproducts. While minor impurities may not impact all applications, high-purity is often essential. The most effective purification method to remove these colored impurities is distillation. To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]
Q2: I'm struggling to separate piperidine from a pyridine impurity using distillation. Why is this so challenging?
A: The difficulty arises because piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation nearly impossible.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2] To overcome this, consider the following strategies:
-
Azeotropic Distillation with Water: Adding water can alter the vapor pressures and break the azeotrope, allowing for separation.[3]
-
Selective Salt Formation: A highly effective chemical method involves bubbling carbon dioxide (CO₂) gas through the mixture. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while the less basic pyridine remains in solution. The solid carbonate can then be separated by filtration and the free piperidine regenerated by treatment with a strong base like NaOH.[2][4]
Q3: My solution of a piperidine derivative in an organic solvent crystallized unexpectedly upon storage. What happened?
A: This is a common issue with amines and is likely due to the formation of a salt.[2] Piperidine derivatives can react with atmospheric carbon dioxide to form carbonate salts or with acidic gases (e.g., HCl that might be present in the lab environment) to form hydrochloride salts.[2] To resolve this, you can attempt to redissolve the crystals, possibly with gentle heating, or prepare a fresh solution. To prevent this from occurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]
Section 2: Troubleshooting Common Cyclization Reactions
This section delves into specific challenges associated with widely used methods for constructing the piperidine ring.
The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing piperidine rings, but it is not without its challenges.[5][6]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor Diene/Dienophile Reactivity: The electronic nature of the reactants is critical. 2. Decomposition of Reactants: Strong Lewis acids can sometimes lead to the degradation of starting materials.[2] | 1. Modify Imines: Employ imines with electron-withdrawing groups on the nitrogen to increase reactivity. 2. Screen Catalysts: Test a variety of Lewis acids or Brønsted acids to find the optimal conditions. Organocatalysts can also be a viable alternative.[2] |
| Poor Stereoselectivity | The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, which is more likely with strong Lewis acids.[2][5] | 1. Use Cyclic Dienes: Cyclic dienes often result in higher diastereoselectivities.[2][6] 2. Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway and, consequently, the stereochemical outcome.[2] |
| Formation of Side Products | Side reactions such as polymerization or decomposition can occur, especially at elevated temperatures.[2] | 1. Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.[2] 2. Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that might lead to decomposition.[2] |
Experimental Workflow: Aza-Diels-Alder Reaction
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Strategic Guide to Protecting Groups: 1-Acetyl-3-aminopiperidine vs. 1-Boc-3-aminopiperidine in Synthetic Chemistry
The 3-aminopiperidine scaffold is a privileged structural motif, integral to a multitude of pharmaceutical agents, from DPP-IV inhibitors like alogliptin for diabetes to novel oncology therapeutics.[1] Its synthetic utility stems from its two distinct nitrogen centers: a secondary amine within the piperidine ring (N1) and a primary exocyclic amine at the C3 position. This dual functionality is a double-edged sword, offering multiple points for molecular elaboration but demanding a meticulous protection strategy to achieve regioselectivity.
This guide provides an in-depth comparison of two commonly used N1-protected 3-aminopiperidine building blocks: 1-Acetyl-3-aminopiperidine and 1-Boc-3-aminopiperidine . We will dissect their chemical properties, compare their performance in key synthetic transformations, and provide experimentally grounded protocols to inform your choice of reagent, ensuring your synthetic strategy is both efficient and robust.
Physicochemical and Structural Overview
At first glance, the acetyl (Ac) and tert-butoxycarbonyl (Boc) groups appear to be simple N1-substituents. However, the subtle differences in their structure have profound implications for the physical properties and, more critically, the chemical reactivity of the parent molecule.
| Property | This compound | 1-Boc-3-aminopiperidine | Significance for Synthesis |
| Molecular Formula | C₇H₁₄N₂O[2] | C₁₀H₂₀N₂O₂[1] | The Boc group adds significant mass, impacting atom economy. |
| Molecular Weight | 142.20 g/mol [2] | 200.28 g/mol [1] | A ~41% increase in molecular weight with the Boc group. |
| Protecting Group | Amide | Carbamate | This fundamental difference dictates stability and deprotection strategy. |
| Appearance | Data not consistently available | Colorless to light yellow oil or solid[1] | Physical state can influence handling and dispensing on a large scale. |
| XLogP3 | -0.7[2] | 0.7[3] | The bulky tert-butyl group increases lipophilicity. |
| Solubility | General organic solvents | Soluble in DCM, Chloroform, DMSO[1] | Both are generally soluble in common organic solvents for synthesis. |
The most critical distinction lies in the electronic nature and steric bulk of the protecting groups. The Boc group, a carbamate, is sterically demanding and its deprotection proceeds through an acid-catalyzed elimination mechanism.[4] The acetyl group, a simple amide, is smaller but forms a more robust bond that requires harsher hydrolytic conditions for cleavage.[5] This difference is the cornerstone of their divergent synthetic utility.
The Core Strategic Decision: Stability and Deprotection
The choice between an acetyl and a Boc protecting group is fundamentally a choice about the future steps in your synthetic sequence. The ease and selectivity of the deprotection step often dictate the entire strategic approach.
The Boc Group: A Tool for Orthogonal Synthesis
The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of non-acidic conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[6] Its true power, however, lies in its facile removal under acidic conditions.[7]
-
Deprotection Mechanism: The Boc group is cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a non-protic solvent like dichloromethane (DCM).[4] The reaction proceeds through the formation of a stable tert-butyl cation, which is scavenged by the acid's conjugate base or an added scavenger, releasing the free amine and gaseous byproducts (CO₂ and isobutylene).[6] This clean decomposition simplifies workup procedures.
-
Orthogonality: This acid-lability makes the Boc group "orthogonal" to many other protecting groups. For instance, a Boc-protected amine can coexist in a molecule with an Fmoc-protected amine (base-labile) or a Cbz-protected amine (hydrogenolysis-labile), allowing for the selective deprotection and functionalization of one amine in the presence of others.[8] This is a cornerstone of modern peptide and complex molecule synthesis.
The Acetyl Group: A Robust but Inflexible Shield
The N-acetyl group, being a simple amide, is significantly more stable than the Boc group. While this robustness can be an advantage, it severely limits its utility as a temporary protecting group.
-
Deprotection Mechanism: Removal of an N-acetyl group from an aliphatic amine requires harsh hydrolytic conditions. This typically involves refluxing in strong aqueous acid (e.g., 6M HCl) or strong aqueous base (e.g., NaOH) for extended periods.[5]
-
Lack of Orthogonality: These harsh conditions are non-selective and can cleave many other common functional groups, such as esters, silyl ethers, and even other amides or carbamates. This lack of mild removal conditions makes the N-acetyl group incompatible with complex, sensitive substrates and orthogonal protection strategies. It is often considered a "permanent" modification unless a final, harsh hydrolysis step is planned.
Comparative Deprotection Workflow
The following diagram illustrates the stark contrast in deprotection pathways, which is the central consideration when choosing between these two reagents.
Caption: Comparison of N1-deprotection pathways.
Performance in Key Synthetic Transformations
While the ultimate fate of the protecting group is critical, the performance of the building block in intermediate steps is equally important. Let's examine their utility in standard synthetic operations.
Scenario 1: Amide Bond Formation at the C3-Amine
For coupling a carboxylic acid to the exocyclic primary amine, both 1-Boc-3-aminopiperidine and this compound serve as excellent nucleophiles. The N1-protecting group remains inert under standard amide coupling conditions.
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling with (S)-1-Boc-3-aminopiperidine
This protocol describes a typical coupling reaction to form a new amide bond at the C3-amine.
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1 M), add a peptide coupling reagent like HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Nucleophilic Addition: Add a solution of (S)-1-Boc-3-aminopiperidine (1.0 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is crucial to neutralize the acidic byproducts of the coupling reaction.[9]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Note: An identical protocol can be used for this compound. The choice of reagent depends entirely on the desired end-game for the N1-protecting group.
Scenario 2: Reductive Amination at the C3-Amine
Both building blocks are also suitable for N-alkylation via reductive amination. The protected N1-nitrogen does not interfere with the formation of an imine at the C3-amine, which is then reduced to the secondary amine.
Experimental Protocol: Reductive Amination with 1-Boc-3-aminopiperidine
-
Imine Formation: Dissolve 1-Boc-3-aminopiperidine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid (1.1 eq) can be added to catalyze imine formation.[10]
-
Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) in portions. This reagent is selective for imines in the presence of carbonyls and is tolerant of mild acid.
-
Reaction Monitoring: Stir the reaction for 4-24 hours at room temperature, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.
Summary of Synthetic Utility
| Feature | 1-Boc-3-aminopiperidine | This compound | Expert Assessment |
| C3-Amine Reactivity | Excellent | Excellent | Both are equivalent for initial functionalization at the C3-amine. |
| N1-Deprotection | Mild: Strong Acid (TFA, HCl) at RT[7] | Harsh: Strong Acid or Base, Reflux[5] | The defining difference. Boc allows for selective, mild deprotection. |
| Orthogonality | High: Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) groups.[8] | Low: Harsh removal conditions are not selective. | Boc is the clear choice for complex, multi-step syntheses. |
| Substrate Compatibility | Broad: Mild deprotection preserves sensitive functional groups. | Limited: Harsh deprotection can destroy sensitive substrates. | Acetyl is only suitable for robust molecules. |
| Atom Economy | Lower | Higher | Acetyl is preferable if mass efficiency is paramount and no deprotection is needed. |
| Typical Application | Versatile intermediate in complex drug discovery programs where sequential functionalization is required.[1] | Used when the N-acetylpiperidine motif is a desired final part of the target molecule. | The choice is strategy-dependent, but Boc offers far greater flexibility. |
Conclusion and Senior Scientist Recommendation
The selection between this compound and 1-Boc-3-aminopiperidine is a critical strategic decision that hinges on the overall synthetic plan.
For the vast majority of applications in modern drug discovery and complex molecule synthesis, 1-Boc-3-aminopiperidine is the unequivocally superior building block . Its key advantage is the acid-labile Boc group, which provides a gateway to orthogonal synthetic strategies. The ability to deprotect the N1-piperidine nitrogen under mild conditions, leaving other sensitive functional groups and protecting groups intact, offers a level of surgical precision that the N-acetyl group cannot match. This flexibility is paramount when constructing intricate molecular architectures.
This compound has a more niche role. It should be considered under two primary circumstances:
-
When the N-acetylpiperidine moiety is a required structural component of the final target molecule.
-
In very simple synthetic sequences where the N1-position will not be further modified, and the higher atom economy of the acetyl group offers a significant advantage.
Ultimately, the best protecting group is the one that best serves the overall synthetic strategy.[8] For researchers navigating the complexities of multi-step synthesis, the versatility and strategic advantage offered by the Boc group make 1-Boc-3-aminopiperidine the more reliable and powerful tool in the synthetic chemist's arsenal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. media.neliti.com [media.neliti.com]
- 9. hepatochem.com [hepatochem.com]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for the Reduction of the Aminopyridine Ring
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The transformation of the aromatic aminopyridine scaffold into its saturated aminopiperidine counterpart is a cornerstone reaction in medicinal chemistry. The resulting three-dimensional structure often enhances pharmacological properties by improving solubility, metabolic stability, and binding affinity to biological targets. However, the inherent aromaticity of the pyridine ring and its tendency to coordinate strongly with metal centers can make this reduction a formidable challenge, demanding a nuanced approach to catalyst selection.[1]
This guide provides a comparative analysis of leading catalytic systems for aminopyridine reduction. We will move beyond a simple listing of reagents to explore the underlying principles that govern their efficacy, selectivity, and operational practicality, empowering you to make informed decisions for your specific synthetic challenges.
The Catalytic Landscape: A Strategic Overview
The choice of catalyst is the most critical parameter in aminopyridine hydrogenation. The primary division lies between heterogeneous and homogeneous systems, with transfer hydrogenation offering a distinct and often milder alternative.
-
Heterogeneous Catalysts: These are solid-phase catalysts (typically a metal on an inert support) that exist in a different phase from the reaction mixture. Their primary advantage is ease of separation—simple filtration is often sufficient, minimizing product contamination and allowing for catalyst recycling. However, they often require more forcing conditions (high pressure and temperature) and can sometimes suffer from lower selectivity.[2]
-
Homogeneous Catalysts: These are soluble metal complexes that operate in the same phase as the reactants. They are prized for their high activity and selectivity under mild conditions.[2] The ability to rationally tune the ligand environment allows for exquisite control over reactivity and is the foundation for modern asymmetric hydrogenations. The main drawback is the often-difficult separation of the catalyst from the product.
-
Transfer Hydrogenation: This strategy avoids the use of high-pressure gaseous hydrogen, instead sourcing hydrogen from a donor molecule (e.g., isopropanol, ammonia borane). It is an operationally simpler and safer alternative, often proceeding under mild conditions with high selectivity.[3][4]
Heterogeneous Catalysis: The Workhorses
Heterogeneous catalysts are frequently the first choice for pyridine reductions due to their robustness and ease of handling. Noble metals are the most common active phases.
Rhodium catalysts are highly active for the hydrogenation of N-heterocycles. While Rhodium on Carbon (Rh/C) is a standard, recent studies have highlighted the exceptional performance of rhodium(III) oxide (Rh₂O₃).[5]
Key Insight: Rh₂O₃ has proven to be a highly active, commercially available, and stable catalyst for reducing a wide variety of unprotected pyridines under remarkably mild conditions (5 bar H₂, 40 °C).[5] This avoids the need for protecting groups on the amino functionality, streamlining the synthetic route. The reaction tolerates numerous functional groups, including alcohols, amines, and amides.[5] However, chemoselectivity can be an issue with reducible groups like olefins or nitro groups.[5]
Palladium on Carbon (Pd/C) is one of the most common hydrogenation catalysts. However, its application in aminopyridine reduction can be challenging. The pyridine nitrogen can act as a catalyst poison, and forcing conditions are often required. A key challenge is controlling chemoselectivity, particularly when other reducible functional groups, such as nitriles, are present. By carefully tuning reaction conditions, such as the addition of an acid, one can selectively hydrogenate either the nitrile group or both the nitrile and the pyridine ring.[6]
Expert Tip: The strong coordination of aminopyridine products to palladium can make catalyst removal difficult, leading to product contamination.[7] If you observe high residual palladium levels, consider using a high-affinity scavenger resin (e.g., thiol-based) or treatment with activated carbon to purify your product.[7]
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts offer unparalleled control over the reduction process, enabling high selectivity and, crucially, access to chiral aminopiperidines through asymmetric hydrogenation.
Iridium complexes have emerged as the gold standard for challenging pyridine reductions, surmounting issues of catalyst deactivation and low reactivity.
-
Ionic Hydrogenation: A breakthrough approach utilizes an Iridium(III) catalyst for ionic hydrogenation, which proceeds under mild conditions and displays extraordinary functional group tolerance.[1] Sensitive groups like nitro, azido, bromo, and even alkynes remain untouched, allowing for the synthesis of complex, highly functionalized piperidines.[1] The mechanism is believed to involve protonation of the pyridine nitrogen, activating it for a subsequent hydride addition from the catalyst.[1]
-
Asymmetric Hydrogenation: For the synthesis of enantiomerically enriched piperidines, the asymmetric hydrogenation of N-iminopyridinium ylides is a powerful strategy. Using an iridium catalyst with a chiral BINAP ligand, high conversions and excellent enantioselectivities can be achieved.[8] This method transforms a flat prochiral substrate into a chiral, three-dimensional product in a single step.
Ruthenium complexes, particularly those with phosphine and aminopyridine-derived ligands, are highly effective, especially in the context of transfer hydrogenation. Complexes like cis-RuCl₂(diphosphine)(ampy) (where ampy is 2-(aminomethyl)pyridine) are exceptionally active catalysts for reducing ketones and can be adapted for related reductions.[4][9]
Transfer Hydrogenation: A Milder Path
Transfer hydrogenation provides a practical and often safer alternative to high-pressure hydrogenation, making it well-suited for standard laboratory settings.
Borane-Catalyzed Metal-Free Reduction: A notable metal-free approach uses a simple borane catalyst with ammonia borane as the hydrogen source. This system efficiently reduces various pyridine derivatives to piperidines in good yields with high cis-selectivity.[3] The reaction avoids transition metals and high-pressure H₂, making it an attractive "green" alternative.
Causality: The mechanism involves the activation of ammonia borane by a frustrated Lewis pair (FLP) interaction with the borane catalyst, which facilitates the transfer of hydride to the pyridine ring.[3]
Data Summary: Catalyst Performance Comparison
The following table summarizes the performance of representative catalysts discussed in this guide.
| Catalyst System | H₂ Source / Donor | Pressure | Temp. | Solvent | Substrate Scope | Typical Yield | Selectivity | Ref. |
| Heterogeneous | ||||||||
| Rh₂O₃ | H₂ | 5 bar | 40 °C | TFE | Broad (unprotected pyridines) | High | Good (cis-piperidines) | [5] |
| Pd/C w/ H₂SO₄ | H₂ | 6 bar | 30-50 °C | Methanol | Pyridinecarbonitriles | >90% | Tunable Chemoselectivity | [6] |
| Homogeneous | ||||||||
| [Ir(COD)Cl]₂/BINAP | H₂ | 550 psi | RT | CH₂Cl₂ | N-iminopyridinium ylides | >95% conv. | High Enantioselectivity | [8] |
| Iridium(III) Complex | H₂ | - | Mild | - | Functionalized pyridines | High | Excellent Chemoselectivity | [1] |
| Transfer Hydrogenation | ||||||||
| B(C₆F₅)₃ | Ammonia Borane | Ambient | 100 °C | Toluene | Pyridine derivatives | 44-88% | Good (cis-piperidines) | [3] |
| RuCl₂(PPh₃)₂(ampy) | 2-propanol | Ambient | Reflux | 2-propanol | Ketones (model system) | Quantitative | High | [4] |
Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
This protocol is adapted from the mild reduction of functionalized pyridines.[5]
-
Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the aminopyridine substrate (0.8 mmol, 1.0 equiv) and rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.0 mL).
-
Hydrogenation: Place the vial inside a high-pressure autoclave. Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 5 bar H₂.
-
Reaction: Stir the reaction mixture at 40 °C for 16 hours.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by standard column chromatography on silica gel to yield the desired aminopiperidine.
This protocol is based on the borane-catalyzed reduction of pyridines.[3]
-
Inert Atmosphere: To a flame-dried Schlenk tube under an argon atmosphere, add the aminopyridine substrate (0.5 mmol, 1.0 equiv), ammonia borane (1.5 mmol, 3.0 equiv), and the borane catalyst (e.g., B(C₆F₅)₃, 0.05 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction: Seal the tube and stir the mixture at 100 °C for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 1 M HCl.
-
Work-up: Make the solution basic with aqueous NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Visualization of Key Concepts
Visualizing the workflow and underlying mechanisms can aid in understanding and planning experiments.
Caption: General experimental workflow for the catalytic reduction of aminopyridines.
Caption: Simplified catalytic cycle for homogeneous hydrogenation of pyridines.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Transfer Hydrogenation and Hydrogenation of Commercial‐Grade Aldehydes to Primary Alcohols Catalyzed by 2‐(Aminomethyl)pyridine and Pincer Benzo[h]quinoline Ruthenium Complexes | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating the Stereochemistry of 1-Acetyl-3-aminopiperidine Derivatives
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For scaffolds like 1-acetyl-3-aminopiperidine, which are integral components of many therapeutic agents, an unambiguous assignment of stereochemistry is not merely an academic exercise but a critical determinant of pharmacological activity and safety.[1][2][3] The differential interaction of enantiomers with chiral biological systems can lead to vastly different physiological responses, making rigorous stereochemical validation a cornerstone of drug development.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques used to validate the stereochemistry of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting the most appropriate methodology for their specific needs.
The Central Challenge: Differentiating Enantiomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and characterization a significant challenge. The strategies to overcome this hurdle typically involve creating a diastereomeric interaction, either transiently or through covalent modification, which can then be distinguished by spectroscopic or chromatographic methods.
Comparative Overview of Key Analytical Techniques
| Technique | Principle | Sample Requirement | Throughput | Outcome | Key Advantage |
| NMR Spectroscopy | Diastereomeric differentiation via chiral derivatizing agents (e.g., Mosher's acid) or analysis of Nuclear Overhauser Effects (NOEs). | ~5 mg | Moderate | Relative & Absolute Configuration, Enantiomeric Excess (ee) | Provides detailed structural and conformational information. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase (direct) or separation of diastereomeric derivatives (indirect). | <1 mg | High | Enantiomeric Excess (ee), Enantiomeric Resolution | High accuracy and precision for ee determination; SFC offers speed and sustainability.[4][5] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. | High-quality single crystal | Low | Unambiguous Absolute Configuration | The "gold standard" for absolute stereochemical assignment.[6][7] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | ~5-10 mg | Moderate | Absolute Configuration in solution | Non-destructive and provides conformational information in solution.[8][9] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Elucidation
NMR spectroscopy is a powerful method not only for structural elucidation but also for determining both relative and absolute stereochemistry, as well as enantiomeric purity.
A. Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method
The use of chiral derivatizing agents (CDAs) is a classic NMR technique to determine the absolute configuration of chiral amines and alcohols.[10][11][12] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA.[12][13]
The Causality: By reacting the chiral 3-aminopiperidine derivative with both enantiomers of Mosher's acid chloride ((R)- and (S)-MTPA-Cl), a pair of diastereomeric amides is formed. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess and, by analyzing the chemical shift differences (Δδ), the absolute configuration at the stereocenter can be assigned.[10][14]
-
Sample Preparation: In two separate NMR tubes, dissolve ~5 mg of the this compound derivative in 0.5 mL of anhydrous pyridine-d5.
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA-Cl. To the other, add the same excess of (S)-(+)-MTPA-Cl.
-
Reaction: Gently swirl the tubes and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). Monitor by ¹H NMR.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric samples.
-
Data Interpretation:
-
Enantiomeric Excess (ee): Integrate well-resolved signals (e.g., the methoxy or CF₃ signals) in the spectrum of one of the diastereomeric mixtures. The ratio of the integrals corresponds to the enantiomeric ratio.
-
Absolute Configuration: Assign the protons of the piperidine ring. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide bond. A consistent pattern of positive and negative Δδ values, when applied to the Mosher model, reveals the absolute configuration.
-
B. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy is indispensable for determining the relative stereochemistry and preferred conformation of cyclic systems like piperidines.[15][16]
The Causality: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. This allows for the mapping of protons that are close to each other in space, providing crucial information about cis/trans relationships and axial/equatorial orientations of substituents on the piperidine ring.[17]
Caption: Workflow for determining relative stereochemistry using NOE NMR.
II. Chiral Chromatography: The Workhorse for Enantiomeric Purity
Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds due to its high accuracy, sensitivity, and throughput.[18] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed.[4]
A. Direct vs. Indirect Methods
-
Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are very common.[19][20]
-
Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4][21] This is particularly useful when the analyte lacks a strong chromophore for UV detection.[20][22]
B. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[5][23]
The Causality: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency.[4][24] It is also considered a "greener" technique due to the reduced use of organic solvents.[23]
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol) to a concentration of ~1 mg/mL.
-
Column Screening: Screen a set of standard chiral columns (e.g., Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H) with a primary mobile phase of CO₂ and a co-solvent (e.g., methanol or isopropanol).[5][24]
-
Method Optimization: If separation is observed, optimize the co-solvent percentage, flow rate, and back pressure to achieve baseline resolution (Rs > 1.5). Additives like diethylamine may be required for basic compounds to improve peak shape.[25]
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
Caption: A typical chiral SFC method development workflow.
III. X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule.[6][26]
The Causality: The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number.[27][28] This breaks Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. The small differences between these intensities (Bijvoet pairs) allow for the determination of the absolute structure.[7]
-
Crystal Growth: This is often the most challenging step. Grow high-quality single crystals of the this compound derivative (or a salt/co-crystal) using techniques like slow evaporation, vapor diffusion, or cooling.[26]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Mo Kα or Cu Kα radiation.
-
Structure Solution & Refinement: Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Structure Determination: Determine the absolute structure by analyzing the Bijvoet differences. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment with high confidence.[7]
IV. Vibrational Circular Dichroism (VCD): Stereochemistry in Solution
VCD is a chiroptical spectroscopy that provides information about the absolute configuration of molecules in solution, making it a powerful complementary technique to solid-state methods like X-ray crystallography.[9][29]
The Causality: VCD measures the differential absorption of left and right circularly polarized light during a vibrational transition.[8][30] A VCD spectrum contains both positive and negative bands, creating a unique fingerprint for a specific enantiomer. By comparing the experimentally measured VCD spectrum to the spectrum predicted by ab initio quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration can be determined.[9][31]
-
Sample Preparation: Prepare a solution of the chiral compound at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.1-0.2 mL of a suitable solvent like CDCl₃).
-
Spectral Acquisition: Measure the VCD and IR spectra of the sample in the mid-IR region (e.g., 2000-900 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer and obtain a Boltzmann-averaged spectrum.
-
-
Comparison and Assignment: Compare the calculated spectrum for one enantiomer (e.g., the R-enantiomer) with the experimental spectrum. A good match confirms the absolute configuration.
Conclusion
The validation of stereochemistry for this compound derivatives is a multi-faceted task that can be approached with a suite of powerful analytical techniques. The choice of method depends on the specific question being asked—be it the determination of enantiomeric purity, relative stereochemistry, or absolute configuration.
-
Chiral chromatography (SFC/HPLC) is the go-to method for accurate and high-throughput determination of enantiomeric excess.[18]
-
NMR spectroscopy , through the use of chiral derivatizing agents and NOE analysis, provides rich structural and conformational data essential for understanding relative and absolute stereochemistry.[15][32]
-
X-ray crystallography remains the unequivocal gold standard for absolute configuration determination, provided a suitable crystal can be grown.[6]
-
Vibrational Circular Dichroism offers a robust method for determining absolute configuration in the solution phase, providing a crucial link between solid-state structures and the behavior of molecules in a more biologically relevant environment.[8][29]
By understanding the principles and practical applications of each technique, researchers and drug development professionals can confidently and accurately characterize these vital chiral building blocks, ensuring the development of safe and effective new medicines.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 22. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
- 25. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography | Separation Science [sepscience.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. researchgate.net [researchgate.net]
- 29. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of chemical vs. enzymatic resolution of racemic aminopiperidines
An In-Depth Guide to the Resolution of Racemic Aminopiperidines: A Comparative Analysis of Chemical and Enzymatic Strategies
In the landscape of modern drug discovery and development, the stereochemical purity of pharmaceutical intermediates is not merely a regulatory hurdle but a fundamental determinant of therapeutic efficacy and safety. Chiral aminopiperidines are privileged scaffolds, forming the core of numerous blockbuster drugs, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin.[1][2][3] Consequently, the efficient and scalable production of single-enantiomer aminopiperidines is a critical challenge for medicinal and process chemists.
This guide provides an in-depth, objective comparison of the two primary strategies for resolving racemic aminopiperidines: classical chemical resolution via diastereomeric salt formation and modern enzymatic resolution. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.
Part 1: The Classical Approach - Chemical Resolution
Chemical resolution is the time-honored method for separating enantiomers from a racemic mixture.[4] The foundational principle relies on the covalent reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics.[4] This critical difference allows for their separation through conventional techniques, most commonly fractional crystallization.
The Causality of Separation: Why It Works
The success of this method hinges on the differential solubility between the two diastereomeric salts (e.g., (R)-amine•(S)-acid vs. (S)-amine•(S)-acid). This difference arises from the distinct three-dimensional packing arrangements of the diastereomers in the crystal lattice. Finding the optimal combination of resolving agent and solvent system that maximizes this solubility difference is the cornerstone of developing a successful chemical resolution process. It is often an empirical process requiring significant screening.[5]
Common Chiral Resolving Agents for Amines
A variety of chiral acids are commercially available and have proven effective. The choice is critical and depends on the specific properties of the aminopiperidine.
-
Tartaric Acid: A widely used, inexpensive resolving agent derived from natural sources.
-
Mandelic Acid: Its aromatic structure can promote favorable π-stacking interactions in the crystal lattice.
-
Camphorsulfonic Acid: A strong acid that can be effective for weakly basic amines.[6]
-
Chiral Phosphoric Acids: These have emerged as highly effective resolving agents, often providing excellent enantioselectivity and high yields.[2][3]
General Workflow for Chemical Resolution
The process is a logical sequence of steps designed to isolate one diastereomer in high purity.
Caption: Workflow for diastereomeric salt resolution.
Supporting Experimental Data
The following table summarizes representative data for the chemical resolution of 3-aminopiperidine, a key pharmaceutical intermediate.
| Resolving Agent | Solvent System | Target Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-Cyclic Phosphoric Acid ((R)-CPA) | 90% tert-Butyl Alcohol | (R)-Amine Salt | 99.5 | 99.6 | [2][3] |
| N-Tosyl-(S)-Phenylalanine | Not Specified | (R)-Amine Salt | High | High | [2] |
| (R)-Mandelic Acid | Ethanol | (R)-Amine Salt | ~40-45 | >99 | [7] |
Detailed Experimental Protocol: Resolution of (±)-3-Aminopiperidine with (R)-CPA[2][3]
This protocol is a self-validating system; the enantiomeric excess of the final product, as measured by chiral HPLC, serves as the direct readout of the resolution's success.
-
Salt Formation: In a reaction vessel, dissolve racemic 3-aminopiperidine (1 equivalent) in 90% tert-butyl alcohol. Separately, dissolve (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA, 0.5-1.0 equivalents) in the same solvent. Slowly add the (R)-CPA solution to the aminopiperidine solution with stirring.
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For maximal recovery, the mixture can be further cooled to 0-4°C.
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The mother liquor, now enriched in the more soluble diastereomer, can be set aside for potential racemization and recycling.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water. Adjust the pH to >11 with a base (e.g., 1M NaOH) to deprotonate the ammonium salt and liberate the free amine.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminopiperidine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Part 2: The Biocatalytic Alternative - Enzymatic Resolution
Enzymatic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[8] This approach is a cornerstone of green chemistry, operating under mild, aqueous conditions and often delivering exceptionally high enantiomeric purity. The most common strategy is Kinetic Resolution , where one enantiomer is converted to a product at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure starting material from the product.
The Causality of Selection: Why It Works
The high selectivity of enzymatic methods stems from the precisely defined three-dimensional structure of the enzyme's active site. This chiral environment forms a diastereomeric transition state with one enantiomer of the substrate that is significantly lower in energy than the transition state formed with the other enantiomer. This energy difference translates directly into a large difference in reaction rates, enabling the kinetic resolution.
Key Enzyme Classes for Amine Resolution
Two main classes of enzymes are particularly effective for resolving racemic amines: lipases and transaminases.
-
Lipases (E.C. 3.1.1.3): These robust hydrolases are widely used to catalyze the enantioselective N-acylation of amines in organic solvents.[9][10] One enantiomer is selectively acylated, forming an amide that can be easily separated from the unreacted amine enantiomer. The choice of acyl donor is critical for achieving high selectivity.[11]
-
Transaminases (ω-TAs or ATAs, E.C. 2.6.1.x): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7] In a resolution context, a stereoselective transaminase can deaminate one amine enantiomer to its corresponding ketone, leaving the other amine enantiomer untouched and enantiopure.[12][13]
General Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Supporting Experimental Data
| Enzyme | Substrate | Method | Key Result | Reference |
| Lipase | Piperidine Atropisomers | N-Acylation | Successful resolution of a non-centrally chiral piperidine derivative. | [14] |
| Transaminase | Racemic Amines | Kinetic Resolution | Combination with an oxidase yields amines with >99% e.e. | [12] |
| ω-Transaminase | 1-Boc-3-piperidone | Asymmetric Synthesis | (S)-1-Boc-3-aminopiperidine produced with >99% e.e. | [1] |
Detailed Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-Boc-3-aminopiperidine[1]
While technically an asymmetric synthesis from a prochiral ketone rather than a resolution, this biocatalytic method is the most common and efficient way to access this key intermediate, making it a crucial point of comparison.
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1-Boc-3-piperidone (substrate) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reagent Addition: Add the amine donor (e.g., isopropylamine, 1 M) and the cofactor pyridoxal-5'-phosphate (PLP, 1 mM).
-
Enzyme Addition: Add the immobilized (S)-selective ω-transaminase (e.g., ATA-255) to the reaction mixture. Immobilized enzymes are preferred for ease of removal and recycling.
-
Reaction: Agitate the mixture (e.g., shaking or stirring) at a controlled temperature (e.g., 30°C). Monitor the reaction progress by HPLC or GC, tracking the disappearance of the ketone and the appearance of the amine product.
-
Workup: Upon completion, remove the immobilized enzyme by simple filtration.
-
Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the (S)-1-Boc-3-aminopiperidine product by chiral HPLC.
Breaking the 50% Barrier: Dynamic Kinetic Resolution (DKR)
A major drawback of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) elegantly overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the slow-reacting enantiomer.[15][16][17] This ensures that the entire racemic starting material is continuously converted into a single, desired enantiomeric product, pushing the theoretical yield to 100%.[18]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Part 3: Head-to-Head Comparison and Decision Making
Choosing between chemical and enzymatic resolution requires a careful analysis of project goals, timelines, available resources, and scale.
Comparative Performance Metrics
| Parameter | Chemical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Resolution (Kinetic Resolution / DKR) |
| Selectivity (e.e.) | Often high (>99%) after recrystallization, but can be variable.[2] | Typically very high to excellent (>99%), dictated by enzyme specificity.[8][12] |
| Theoretical Max Yield | 50% (unless the unwanted enantiomer is racemized and recycled in a separate process).[5] | 50% for standard KR. Up to 100% for DKR or asymmetric synthesis.[15][18] |
| Process Development | Empirical screening of multiple resolving agents and solvent systems. Can be laborious.[5] | Screening of enzyme libraries. Conditions (pH, temp, solvent) are often predictable. |
| Scalability | Well-established and highly scalable. A workhorse of industrial manufacturing.[6] | Scalable, especially with immobilized enzymes. Continuous flow processes are emerging.[19] |
| Cost | Cost of resolving agent (can be high but often recyclable) and solvent.[6] | Cost of enzyme (can be high but reusable if immobilized) and cofactors. |
| Environmental Impact | Often relies on large volumes of organic solvents. | Generally greener; reactions often run in aqueous buffer or minimal organic solvent.[8] |
| Substrate Scope | Broad; applicable to most amines that can form salts. | Can be limited by the enzyme's substrate specificity. Enzyme engineering can broaden scope. |
Decision-Making Flowchart
This logical flow helps guide the selection process based on key project variables.
Caption: Decision logic for choosing a resolution strategy.
Conclusion
Both chemical and enzymatic methods are powerful tools for obtaining enantiomerically pure aminopiperidines.
-
Chemical resolution remains a robust, reliable, and highly scalable strategy, particularly when a suitable resolving agent and crystallization solvent are identified. Its primary limitations are the 50% theoretical yield cap and the often empirical and labor-intensive development process.
-
Enzymatic resolution , including asymmetric synthesis via transaminases, represents a more modern, elegant, and sustainable approach. It offers unparalleled selectivity under mild conditions. With the advent of dynamic kinetic resolution, the 50% yield barrier has been broken, making biocatalysis an increasingly attractive option for both laboratory and industrial-scale synthesis.
The optimal choice is not universal but is dictated by the specific context of the project. For rapid access to small quantities of both enantiomers for initial biological screening, a classical resolution might be fastest. For developing a large-scale, cost-effective, and green manufacturing process, investing in the development of a biocatalytic route, particularly an asymmetric synthesis or a DKR process, is often the superior long-term strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 16. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Aminopiperidine Scaffold: A Strategic Guide to Bioisosteric Replacement for Enhanced Drug Properties
The aminopiperidine scaffold is a privileged motif in modern medicinal chemistry, embedded in the core of numerous approved therapeutics. Its prevalence stems from its ability to present a basic nitrogen atom in a defined three-dimensional space, enabling crucial interactions with biological targets. However, the very properties that make it attractive can also present challenges in drug development, including issues with metabolic stability, off-target activity (such as hERG inhibition), and physicochemical properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably modulating other properties, is a powerful strategy to overcome these hurdles.[1][2]
This guide provides an in-depth comparative analysis of key bioisosteric replacements for the aminopiperidine scaffold. We will delve into the rationale behind these substitutions, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to make informed decisions in their drug discovery programs.
The Strategic Value of Bioisosteric Replacement
The core principle of bioisosterism is to mimic the steric and electronic properties of the original functional group to maintain desired biological activity.[3] However, the true power of this strategy lies in the subtle yet significant alterations in other molecular properties that the replacement imparts. These can include:
-
Modulation of Physicochemical Properties: Fine-tuning lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]
-
Enhancement of Metabolic Stability: Blocking or altering sites of metabolic attack to increase a compound's half-life and reduce the formation of potentially reactive metabolites.[6][7]
-
Improvement of Target Selectivity: Altering the scaffold's geometry and electronic distribution to favor binding to the desired target over off-targets, thereby reducing side effects.
-
Exploration of Novel Chemical Space: Generating new intellectual property by moving into novel scaffold classes while retaining the key pharmacophoric elements.[8]
Caption: A flowchart illustrating the strategic application of bioisosterism to address challenges associated with the aminopiperidine scaffold.
Comparative Analysis of Aminopiperidine Bioisosteres
This section provides a comparative overview of various bioisosteric replacements for the aminopiperidine ring, supported by experimental data where available.
Enantiomers and Positional Isomers
The simplest modifications to the aminopiperidine scaffold involve altering its stereochemistry or the position of the amino group. These changes can have profound effects on biological activity and provide valuable structure-activity relationship (SAR) insights.
A prime example is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While many initial inhibitors utilized (S)-3-aminopiperidine, the approved drug alogliptin incorporates the (R)-enantiomer, highlighting that a simple inversion of stereochemistry can lead to significant differences in potency and should be explored early in a discovery campaign.[8]
Positional isomerism, such as moving the amino group from the 3- to the 4-position, alters the vectoral projection of substituents and can lead to different interactions with the target protein.[8]
Table 1: Physicochemical Properties of Aminopiperidine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa |
| (S)-1-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.4 | ~9.0 |
| (R)-1-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.4 | ~9.0 |
| 1-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.4 | ~9.2 |
Data sourced from a comparative guide on DPP-4 inhibitors.[8]
Smaller Ring Bioisosteres: Azetidines and Pyrrolidines
Replacing the six-membered piperidine ring with smaller four-membered azetidine or five-membered pyrrolidine rings offers a strategy to reduce lipophilicity and explore different conformational landscapes. These smaller rings can provide advantageous exit vectors for substituents and access to unexplored chemical space.[9]
While direct comparative data for aminopiperidine versus aminoazetidine and aminopyrrolidine across various targets is not always readily available in single studies, the principles of their application are well-established. For instance, in the development of DPP-4 inhibitors, fluorinated pyrrolidine and azetidine amides have shown potent activity.
Caption: Comparison of aminopiperidine with its smaller ring bioisosteres.
Spirocyclic Bioisosteres: A Move to Three-Dimensionality
Spirocyclic scaffolds, such as azaspiro[3.3]heptanes, represent a more significant structural departure from the simple piperidine ring, offering increased three-dimensionality and rigidity. This rigidity can lead to improved metabolic stability and higher binding affinity due to a lower entropic penalty upon binding.[8]
Recent studies have explored 1-azaspiro[3.3]heptane as a bioisostere for piperidine, demonstrating similar basicity but improved metabolic stability compared to both piperidine and the isomeric 2-azaspiro[3.3]heptane.[10][11][12]
Table 2: Comparative Physicochemical and Metabolic Stability Data
| Compound | clogP | logD (7.4) | Solubility (µM) | Metabolic Stability (t½, min) |
| Piperidine Derivative | 3.7 | 1.6 | 136 | 31 (for 2-azaspiro analog) |
| 2-Azaspiro[3.3]heptane Analog | 3.4 | 1.2 | 12 | 31 |
| 1-Azaspiro[3.3]heptane Analog | 3.4 | 1.0 | 13 | 52 |
Data adapted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[11]
The replacement of a piperidine ring with aza-spirocycles has also been shown to reduce the cardiotoxicity of a local anesthetic.
Conformationally Restricted Analogs
Introducing conformational constraints into the aminopiperidine scaffold can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved through the introduction of additional rings or bulky substituents. Studies on sigma receptor ligands have explored various conformationally restricted derivatives of a lead compound containing a pyrrolidine ring (a bioisostere of piperidine), demonstrating that such restrictions can significantly impact receptor affinity.
Experimental Protocols
To facilitate the practical application of these bioisosteric replacement strategies, this section provides representative experimental protocols for the synthesis and evaluation of aminopiperidine analogs.
Synthesis Protocol: Asymmetric Synthesis of Chiral Aminopiperidines using Transaminases
This protocol describes the synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized transaminase, a greener and more efficient alternative to some traditional chemical methods.
Materials:
-
1-Boc-3-piperidone
-
Immobilized (R)-selective transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vial, suspend 1-Boc-3-piperidone (100 mg, 0.5 mmol) in triethanolamine buffer.
-
Add PLP (to a final concentration of 1 mM) and isopropylamine (to a final concentration of 1 M).
-
Add the immobilized (R)-selective transaminase to the reaction mixture.
-
Reaction: Shake the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.
-
Workup: Upon completion, remove the enzyme by filtration.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Evaluation Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Materials:
-
Membrane preparation containing the target receptor
-
Radioligand (e.g., [³H]-labeled standard)
-
Test compound (aminopiperidine analog)
-
Assay buffer (specific to the receptor)
-
Wash buffer
-
Scintillation cocktail
-
96-well microplate
-
Filtration apparatus
Procedure:
-
Plate Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: A high concentration of a known non-labeled ligand, radioligand, and membrane preparation.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: A workflow diagram for a typical radioligand binding assay.
Conclusion
Bioisosteric replacement of the aminopiperidine scaffold is a versatile and powerful strategy in drug discovery. By carefully selecting the appropriate bioisostere—be it an enantiomer, a positional isomer, a smaller ring analog, a spirocyclic system, or a conformationally restricted derivative—researchers can systematically address challenges related to a lead compound's ADME properties, selectivity, and toxicity. The comparative data and experimental protocols provided in this guide serve as a foundational resource for medicinal chemists to rationally design and synthesize novel aminopiperidine analogs with improved therapeutic potential. The continued exploration of novel bioisosteres will undoubtedly lead to the discovery of the next generation of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative study of 3-aminopiperidine versus 4-aminopiperidine in drug design
For researchers, scientists, and drug development professionals, the selection of scaffolds is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the most prevalent saturated N-heterocycles in medicinal chemistry is the piperidine ring.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold. This guide provides an in-depth comparative analysis of two isomeric building blocks: 3-aminopiperidine and 4-aminopiperidine. We will explore their distinct physicochemical properties, conformational behavior, and synthetic accessibility, and critically evaluate how the seemingly subtle difference in the amino group's position impacts key drug attributes such as metabolic stability, membrane permeability, and cardiac safety.
Physicochemical and Structural Landscape
The location of the exocyclic amino group on the piperidine ring dictates the fundamental physicochemical properties that govern a molecule's behavior in a biological system. These properties, including basicity (pKa) and lipophilicity (logP), are pivotal for solubility, absorption, and target engagement.[2]
Basicity (pKa)
The piperidine ring nitrogen and the exocyclic amino group are both basic centers. The pKa of the ring nitrogen is influenced by the position of the electron-withdrawing amino substituent. In 4-aminopiperidine, the amino group is sufficiently distant that its inductive effect on the ring nitrogen's basicity is minimal. Conversely, in 3-aminopiperidine, the closer proximity of the amino group leads to a more pronounced inductive effect, which is expected to slightly lower the pKa of the ring nitrogen compared to 4-aminopiperidine.
The basicity of the exocyclic amino group itself is also different between the two isomers. This difference in basicity can be a critical handle for medicinal chemists to fine-tune interactions with the biological target or to modulate physicochemical properties.
Lipophilicity (logP) and Solubility
The positioning of the polar amino group has a direct impact on the molecule's overall polarity and, consequently, its lipophilicity and aqueous solubility. While both are relatively polar molecules, the more symmetrical structure of 4-aminopiperidine may lead to more efficient crystal packing and potentially lower aqueous solubility compared to the less symmetrical 3-aminopiperidine. The differing dipole moments of the two isomers will also influence their interactions with water and lipids, affecting their partitioning behavior.
| Property | 3-Aminopiperidine | 4-Aminopiperidine | Significance in Drug Design |
| Predicted pKa (ring N) | Slightly lower | Higher | Influences salt formation, solubility, and interactions with acidic residues in binding pockets. |
| Predicted pKa (amino) | Higher | Slightly lower | Affects the ionization state at physiological pH, impacting target binding and membrane permeability. |
| Predicted logP | Lower | Higher | Governs the balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Generally higher | Generally lower | Critical for formulation and achieving therapeutic concentrations. |
Note: The exact pKa and logP values can vary depending on the prediction software and experimental conditions. The trends are more important for a comparative understanding.
Conformational Analysis: The Axial vs. Equatorial Debate
The piperidine ring predominantly adopts a chair conformation. Substituents can occupy either an axial or equatorial position, and the energetic preference between these two orientations is a key determinant of the molecule's three-dimensional shape.[3][4]
For both 3-aminopiperidine and 4-aminopiperidine, the amino group will have a preference for the equatorial position to minimize steric hindrance. However, the energy difference between the axial and equatorial conformers can be influenced by other substituents on the ring and the nature of the solvent.[5][6]
In 3-aminopiperidine, the axial conformer may be stabilized by intramolecular hydrogen bonding between the axial amino group and the ring nitrogen's lone pair. In contrast, the 1,4-disubstitution pattern in 4-aminopiperidine places the amino group further from the ring nitrogen, precluding such direct intramolecular interactions in the chair conformation. The conformational preference of the amino group is a critical consideration in drug design, as it dictates the vector and distance to other parts of the molecule, which in turn governs binding to the target protein.
Synthesis and Availability
Both 3-aminopiperidine and 4-aminopiperidine are commercially available building blocks. A variety of synthetic routes have been developed for their preparation, including enantioselective methods that are crucial for modern drug development.
3-Aminopiperidine is often synthesized from amino acid precursors like ornithine.[7] Enantiomerically pure forms, such as (R)-3-aminopiperidine, are key intermediates in the synthesis of several blockbuster drugs, including the DPP-4 inhibitors alogliptin and linagliptin.[8][9] Enzymatic cascades have also been employed for the stereoselective synthesis of protected 3-aminopiperidines.
4-Aminopiperidine can be synthesized through various methods, including the reduction of 4-oxopiperidine derivatives. Its symmetrical nature simplifies some synthetic considerations compared to the 3-substituted isomer.
Role in Medicinal Chemistry: A Tale of Two Isomers
The choice between a 3-aminopiperidine and a 4-aminopiperidine scaffold can have profound consequences for a drug candidate's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Drug Examples: A Snapshot of Success
3-Aminopiperidine is a cornerstone of several modern therapeutics, particularly those requiring a chiral amine for precise target engagement.
-
Alogliptin and Linagliptin (DPP-4 Inhibitors): In these drugs, the (R)-3-aminopiperidine moiety provides a key interaction with the active site of the dipeptidyl peptidase-4 enzyme, crucial for their efficacy in treating type 2 diabetes.[8][9]
-
Tofacitinib (JAK Inhibitor): This immunosuppressant utilizes a 3-aminopiperidine derivative to orient other functional groups for optimal binding to the Janus kinase active site.
4-Aminopiperidine has a long history in medicinal chemistry and is found in a diverse range of drugs.[10]
-
Fentanyl and Analogs (Opioid Agonists): The 4-aminopiperidine core is central to the structure of this potent class of analgesics.
-
Astemizole (Antihistamine) and Domperidone (Antiemetic): These drugs incorporate the 4-aminopiperidine scaffold, often as a linker between larger aromatic systems.[10]
-
Novel Antiviral and Anticancer Agents: The 4-aminopiperidine scaffold continues to be explored for new therapeutic applications, including as an entry inhibitor for influenza A virus and in the development of hERG potassium channel blockers for cancer therapy.[11]
Impact on Drug Properties: A Comparative Analysis
| Feature | 3-Aminopiperidine | 4-Aminopiperidine | Rationale and Implications |
| Target Binding | Often provides a chiral vector for precise 3D orientation of substituents. The proximity of the two nitrogen atoms can allow for bidentate chelation or specific hydrogen bonding patterns. | The more linear and extended geometry can be advantageous for spanning larger binding pockets or as a linker. | The choice is highly target-dependent. 3-aminopiperidine offers more complex stereochemical possibilities, while 4-aminopiperidine provides a more rigid and linear scaffold. |
| Metabolic Stability | Metabolism can occur on the piperidine ring or the exocyclic amino group. The position of the amino group can influence the accessibility of the ring carbons to metabolic enzymes. | Prone to N-dealkylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This can lead to high clearance and potential drug-drug interactions.[10] | 4-aminopiperidine-containing drugs often exhibit moderate to high clearance.[10] The metabolic fate of 3-aminopiperidine derivatives is more varied and dependent on the overall substitution pattern. |
| Membrane Permeability | The balance of polarity and lipophilicity, along with the potential for intramolecular hydrogen bonding, can influence passive diffusion. | The generally higher lipophilicity may favor better passive permeability, but this can be offset by a higher degree of ionization at physiological pH. | Permeability is a complex interplay of factors. The choice of isomer can be used to modulate this property. |
| hERG Liability | Less commonly associated with hERG inhibition, though the overall molecular properties are key. | The 4-aminopiperidine scaffold has been implicated in hERG channel blockade in some contexts.[11] Basic nitrogen atoms are a known pharmacophore for hERG binding.[1] | The potential for hERG liability needs to be carefully assessed for any basic amine-containing scaffold. The more extended and basic nature of some 4-aminopiperidine derivatives may increase this risk. |
Experimental Protocols for Comparative Evaluation
To objectively compare drug candidates incorporating either a 3- or 4-aminopiperidine scaffold, a suite of standardized in vitro assays is essential. Below are detailed protocols for key experiments.
Membrane Permeability: PAMPA and Caco-2 Assays
This assay assesses passive diffusion across an artificial lipid membrane and is a high-throughput method for predicting gastrointestinal absorption.[12]
Experimental Workflow:
PAMPA Experimental Workflow
Protocol:
-
Preparation: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used.[13]
-
Membrane Coating: 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) is added to each well of the donor plate and allowed to impregnate the filter.[14]
-
Acceptor Plate: The acceptor plate wells are filled with 300 µL of buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[14]
-
Donor Plate: 200 µL of the test compound solution (e.g., 10 µM in the same buffer) is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 16-24 hours at room temperature with gentle shaking.
-
Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.[12]
-
Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and assay parameters.
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, providing insights into both passive and active transport mechanisms.[15][16]
Experimental Workflow:
Caco-2 Permeability Assay Workflow
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in a Transwell plate and cultured for 18-22 days to allow for differentiation and formation of a polarized monolayer.[15][16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[16]
-
Bidirectional Assay:
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) compartment, and samples are taken from the basolateral (lower) compartment over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral compartment, and samples are taken from the apical compartment.[15]
-
-
Incubation: The plate is incubated at 37°C with shaking.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[15]
Metabolic Stability: Liver Microsomal Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.[17][18]
Experimental Workflow:
Liver Microsomal Stability Assay Workflow
Protocol:
-
Reaction Mixture: A reaction mixture containing liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in phosphate buffer (pH 7.4) is prepared.[19]
-
Compound Addition: The test compound is added to the mixture at a final concentration of typically 1 µM.[18]
-
Initiation: The reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP450 enzymes.[18]
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[19]
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[17]
-
Sample Preparation: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t1/2) and in vitro intrinsic clearance (CLint) are calculated.[17]
Cardiac Safety: hERG Patch Clamp Assay
This electrophysiology assay directly measures the effect of a compound on the potassium current (IKr) conducted by the hERG channel, which is crucial for cardiac repolarization. Blockade of this channel is a major cause of drug-induced QT prolongation and Torsades de Pointes arrhythmia.[20][21]
Experimental Workflow:
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. mercell.com [mercell.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Validating HPLC Methods for Aminopiperidine Analysis: UV-Vis vs. Charged Aerosol Detection (CAD)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods coupled with two distinct detector technologies—Ultraviolet-Visible (UV-Vis) absorption and Charged Aerosol Detection (CAD)—for the quantitative analysis of aminopiperidines. As pharmaceutical intermediates and active pharmaceutical ingredients (APIs), aminopiperidines present a unique analytical challenge due to their lack of significant UV chromophores. This necessitates a careful evaluation of analytical methodologies to ensure data integrity, accuracy, and regulatory compliance.
We will explore the fundamental principles of each detector, present detailed experimental protocols for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide a comparative analysis of expected performance data. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for weakly- or non-chromophoric compounds.
The Analytical Challenge: Aminopiperidines and Detector Selection
Aminopiperidines are a class of saturated heterocyclic amines crucial in the synthesis of numerous pharmaceutical compounds. Their analysis is vital for process control, impurity profiling, and final product quality assessment. The primary analytical hurdle is their molecular structure, which typically lacks a chromophore—a part of a molecule responsible for absorbing light.
-
UV-Vis Detection: This is the most common HPLC detection method, operating on the principle of the Beer-Lambert law. It measures the amount of light absorbed by an analyte at a specific wavelength. While highly sensitive and linear for compounds with strong chromophores, its utility is severely limited for substances like aminopiperidines.[1][2] To use UV detection, a cumbersome and often problematic pre- or post-column derivatization step is required to attach a UV-absorbing tag to the analyte.
-
Charged Aerosol Detection (CAD): CAD is a universal detection technology that measures analyte mass, making it independent of the analyte's optical properties.[3][4] The process involves three main steps:
-
Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.
-
Evaporation: A heated tube evaporates the volatile mobile phase, leaving behind dried analyte particles.
-
Detection: These particles are charged by a stream of ionized nitrogen gas and then detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[3][5]
-
This fundamental difference makes CAD an attractive alternative for the direct analysis of non-volatile and semi-volatile compounds like aminopiperidines, eliminating the need for derivatization.[6][7]
Framework for Method Validation: The ICH Q2(R1) Guideline
To ensure that an analytical procedure is fit for its intended purpose, a formal validation is required. The ICH Q2(R1) Guideline, "Validation of Analytical Procedures," provides a harmonized framework for this process, outlining the necessary validation characteristics.[8][9][10] Our comparative study will be based on these core parameters.
Caption: ICH Q2(R1) Method Validation Workflow.
Experimental Design: A Comparative Study of 3-Aminopiperidine
To provide a practical comparison, we outline the validation protocols for a representative analyte, 3-aminopiperidine , a common building block in drug synthesis.[7][11]
Common Chromatographic Conditions
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: Mixed-Mode Column (e.g., Acclaim Trinity P1) suitable for retaining highly polar basic compounds.[7][12]
-
Mobile Phase: Volatile buffer (e.g., Ammonium Formate) in water and Acetonitrile. A gradient may be required.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
Workflow Comparison: Direct vs. Derivatization
Caption: Experimental workflows for CAD and UV analysis.
Protocol 1: HPLC-UV Method Validation (with Pre-column Derivatization)
This protocol necessitates an additional chemical step to make the analyte "visible" to the UV detector.
1. Standard and Sample Preparation:
- Prepare a stock solution of 3-aminopiperidine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
- Create calibration standards by serial dilution.
- Prepare sample solutions by accurately weighing and dissolving the test material.
2. Derivatization Procedure:
- To an aliquot of each standard and sample solution, add a basic buffer (e.g., sodium bicarbonate).
- Add a solution of a derivatizing agent (e.g., Dansyl Chloride in acetonitrile).
- Vortex and incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete reaction.
- Quench the reaction if necessary.
- Filter the resulting solution before injection.
3. HPLC-UV Instrument Setup:
- Detector: UV-Vis Detector.
- Wavelength: Set to the absorbance maximum of the derivatized 3-aminopiperidine (e.g., ~254 nm for a dansyl derivative).
- Injection Volume: 5 µL.
Protocol 2: HPLC-CAD Method Validation (Direct Analysis)
This protocol benefits from a significantly simpler workflow.[7]
1. Standard and Sample Preparation:
- Prepare a stock solution of 3-aminopiperidine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
- Create calibration standards by serial dilution.
- Prepare sample solutions by accurately weighing and dissolving the test material.
- Filter the solutions before injection.
2. HPLC-CAD Instrument Setup:
- Detector: Charged Aerosol Detector.
- Nebulizer Temperature: 35°C (or as optimized).
- Gas: Nitrogen at a regulated pressure (e.g., 60 psi).
- Injection Volume: 5 µL.
Comparative Validation Performance Data
The following tables summarize the expected results from validating both methods according to ICH Q2(R1) parameters.
Table 1: Specificity & Selectivity
| Parameter | HPLC-UV (Derivatized) | HPLC-CAD (Direct) | Causality & Insight |
| Interference from Blank | No peaks should be observed at the retention time of the derivatized analyte. | No significant peaks should be observed at the analyte's retention time. | Confirms that the diluent and mobile phase do not interfere with the analysis. |
| Impurity Detection | Only detects impurities that also react with the derivatizing agent. Non-reactive impurities are invisible. | Detects any non-volatile impurity, regardless of its structure.[13] | CAD provides a more comprehensive and trustworthy impurity profile, crucial during drug development. |
| Peak Purity | Can be assessed with a Diode Array Detector (DAD) if impurities have different spectra. | Not applicable. CAD is a mass-based detector. | DAD offers an advantage for peak purity assessment in UV methods, but it's still blind to non-chromophoric co-elutions. |
Table 2: Linearity, Range, and Sensitivity
| Parameter | HPLC-UV (Derivatized) | HPLC-CAD (Direct) | Causality & Insight |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 (may require power function fitting) | Both methods can achieve excellent linearity. CAD response is non-linear over a wide range but is corrected by the CDS software. |
| Range | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration | The range is defined by the method's intended use (e.g., assay) and is demonstrated through accuracy and precision.[14] |
| LOD (S/N ≥ 3) | ~0.05 µg/mL | ~0.1 µg/mL | Sensitivity is highly dependent on the derivatization efficiency for UV. CAD provides good, predictable sensitivity for non-chromophoric analytes.[7][15] |
| LOQ (S/N ≥ 10) | ~0.15 µg/mL | ~0.3 µg/mL[7] | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[14][16] |
Table 3: Accuracy & Precision
| Parameter | HPLC-UV (Derivatized) | HPLC-CAD (Direct) | Causality & Insight |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods must demonstrate high accuracy. Any bias in the derivatization step can compromise UV method accuracy. |
| Precision (Repeatability, RSD%) | ≤ 1.0% | ≤ 1.5% | The direct CAD method may show slightly higher variability but is well within acceptable limits (typically <2%).[17] |
| Intermediate Precision (RSD%) | ≤ 2.0% | ≤ 2.5% | Assesses the method's performance across different days, analysts, or instruments, proving its ruggedness. |
Table 4: Robustness
| Varied Parameter | Effect on HPLC-UV Method | Effect on HPLC-CAD Method | Causality & Insight |
| Flow Rate (±10%) | Minor shift in retention time. | Minor shift in retention time. | Both methods are generally robust to small changes in flow rate. |
| Mobile Phase Organic (±2%) | Significant shift in retention time. | Significant shift in retention time and potential change in response. | CAD response can be dependent on mobile phase composition, a critical parameter to investigate during robustness studies.[3] |
| Column Temperature (±5°C) | Minor shift in retention time. | Minor shift in retention time. | Demonstrates the method is reliable under slightly varied lab conditions. |
| Derivatization Time/Temp | Potentially significant impact on peak area and accuracy. | Not Applicable. | This introduces a critical source of variability for the UV method that is completely absent in the CAD method. |
Conclusion: Choosing the Right Tool for the Job
The validation data clearly illustrates a trade-off between the two detection methods for analyzing aminopiperidines.
The HPLC-UV method with derivatization can achieve excellent sensitivity, but this performance comes at a cost. The method is inherently more complex, time-consuming, and introduces multiple potential sources of error and variability during the derivatization step. Most critically, it creates analytical blind spots, as it cannot detect impurities that fail to react with the chosen derivatizing agent.
The HPLC-CAD method offers a superior solution in terms of trustworthiness and efficiency. Its key advantages are:
-
Universality: It provides a more accurate and complete picture of a sample by detecting all non-volatile analytes.[12][13]
-
Simplicity: The direct analysis workflow is faster, requires less manual intervention, and eliminates the variables and potential errors associated with a chemical derivatization step.[7]
-
Robustness: While sensitive to mobile phase composition, the method has fewer critical parameters to control compared to the derivatization-based UV method.
For drug development and quality control environments where a comprehensive understanding of impurities is paramount and efficiency is critical, the HPLC-CAD method is the more logical and scientifically sound choice for the analysis of aminopiperidines and other non-chromophoric compounds. It provides a robust, reliable, and self-validating system that aligns with the principles of modern, risk-based analytical science.
References
- 1. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Charged aerosol detector in HPLC.ppt [slideshare.net]
- 5. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 6. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 7. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. criver.com [criver.com]
- 14. pharmtech.com [pharmtech.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Kinetic Analysis of Reactions Involving Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and fine chemicals. Understanding the kinetics of its formation and subsequent reactions is paramount for controlling product distribution, maximizing yield, and ensuring process safety. This guide moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating kinetic studies.
The "Why": Foundational Importance of Kinetic Analysis
Kinetic analysis of reactions involving substituted piperidines provides a quantitative lens through which we can understand reaction dynamics. This is not merely an academic exercise; it has profound practical implications:
-
Mechanism Elucidation: Kinetic data is fundamental to proposing and validating reaction mechanisms. For instance, determining the order of a reaction with respect to each reactant can distinguish between different mechanistic pathways, such as SN1 and SN2 type reactions.[1]
-
Optimization of Reaction Conditions: By quantifying the effect of variables like temperature, concentration, catalyst loading, and solvent on the reaction rate, processes can be optimized for efficiency, cost-effectiveness, and sustainability.[2][3][4][5][6]
-
Predictive Modeling: A robust kinetic model can predict reaction outcomes under various conditions, reducing the need for extensive empirical screening. Computational studies, often coupled with experimental kinetic data, can further refine these models.[7][8][9]
-
Impurity Profiling and Control: Understanding the kinetics of side reactions is crucial for minimizing the formation of impurities, a critical consideration in pharmaceutical manufacturing.
Choosing Your Weapon: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is the cornerstone of a successful kinetic study. The choice depends on the specific reaction, the timescale of interest, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Vis Spectrophotometry | Monitors the change in absorbance of a chromophoric reactant or product over time.[2][3][4][5] | Simple, widely available, cost-effective, suitable for fast reactions with a stopped-flow apparatus.[10][11][12][13][14] | Requires a chromophore in the system; potential for spectral overlap of components. | Reactions where a reactant or product has a distinct UV-Vis absorbance profile, such as in the formation of highly conjugated systems.[2][3][4][5] |
| NMR Spectroscopy | Tracks the change in concentration of reactants, intermediates, and products by integrating their respective signals.[7] | Provides rich structural information, allows for the simultaneous monitoring of multiple species, and can be used to identify transient intermediates. Variable Temperature (VT) NMR can probe dynamic processes.[15][16][17] | Lower sensitivity compared to other methods, longer acquisition times may not be suitable for very fast reactions. | Complex reactions with multiple components, elucidation of reaction intermediates, and studying conformational dynamics.[15][16][17] |
| High-Performance Liquid Chromatography (HPLC) | Separates reaction components at specific time points, followed by quantification using a suitable detector (e.g., UV, MS).[18][19] | High sensitivity and selectivity, suitable for complex mixtures, can be automated for high-throughput analysis.[20][21] | Requires quenching of the reaction at each time point, which can introduce errors; not ideal for very fast reactions. | Monitoring the progress of slower reactions, quantifying product formation and reactant consumption in complex mixtures.[19] |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction progress on a millisecond timescale using absorbance or fluorescence detection.[10][11][12][13][14] | Essential for studying very fast reactions, provides access to pre-steady-state kinetics.[10][11] | Specialized equipment required, limited to observing species with a spectroscopic handle. | Investigating the kinetics of rapid processes like ligand binding, enzyme catalysis, and electron transfer reactions.[10][11][13] |
Experimental Design: The Blueprint for Reliable Kinetic Data
A well-designed experiment is crucial for obtaining meaningful and reproducible kinetic data. Here are key considerations:
Isolation of the Rate Law: The Method of Initial Rates
To determine the order of a reaction with respect to each reactant, the method of initial rates is often employed. This involves varying the concentration of one reactant while keeping the others in large excess (pseudo-order conditions).[1][22]
Experimental Protocol: Determining Reaction Order using UV-Vis Spectrophotometry
-
Preparation of Stock Solutions: Prepare accurate stock solutions of the substituted piperidine, the other reactant(s), and any catalyst in the chosen solvent.
-
Wavelength Selection: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where the change in absorbance is maximal and where there is minimal interference from other components.
-
Kinetic Run under Pseudo-First-Order Conditions:
-
In a cuvette, mix the substituted piperidine solution with a large excess (at least 10-fold) of the other reactant(s) and catalyst.
-
Initiate the reaction by adding the final component and start monitoring the absorbance at the chosen wavelength over time.
-
Record the absorbance until the reaction is complete or for at least three half-lives.
-
-
Data Analysis: Plot the natural logarithm of the change in absorbance versus time. A linear plot indicates a pseudo-first-order reaction with respect to the limiting reactant. The pseudo-first-order rate constant (k') is the negative of the slope.
-
Varying Concentrations: Repeat steps 3 and 4, varying the initial concentration of the excess reactant.
-
Determining the True Rate Constant and Order: Plot the logarithm of the pseudo-first-order rate constants (log k') versus the logarithm of the concentration of the varied excess reactant. The slope of this line will give the order of the reaction with respect to that reactant, and the true rate constant (k) can be calculated.
The Influence of Substituents: Unraveling Electronic and Steric Effects
The nature and position of substituents on the piperidine ring can significantly impact reaction rates.[18][23] Electron-donating groups generally increase the nucleophilicity of the piperidine nitrogen, accelerating reactions where the piperidine acts as a nucleophile. Conversely, electron-withdrawing groups decrease nucleophilicity.[8] Steric hindrance from bulky substituents can also slow down reactions by impeding the approach of the reactants.[18][23]
A systematic kinetic study of a series of substituted piperidines can provide quantitative insights into these effects, often correlated through Hammett or Taft plots.
Solvent Effects: The Reaction's Environment Matters
The choice of solvent can dramatically influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.[4][6] For instance, polar aprotic solvents can accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free. In contrast, polar protic solvents can solvate both the cation and the nucleophile, potentially slowing the reaction.[6] A kinetic investigation across a range of solvents with varying polarity and proticity can reveal crucial mechanistic details.[4][6]
Data Interpretation and Mechanistic Insights
Once kinetic data is acquired, the next step is to extract meaningful information.
Determination of Activation Parameters
By conducting kinetic experiments at different temperatures, the activation parameters of the reaction can be determined using the Arrhenius and Eyring equations.[4][6]
-
Activation Energy (Ea): The minimum energy required for a reaction to occur. A lower Ea corresponds to a faster reaction rate.
-
Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state.
-
Entropy of Activation (ΔS‡): The change in entropy in going from reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., in a bimolecular reaction), while a positive ΔS‡ indicates a more disordered transition state (e.g., in a unimolecular dissociation).[6][22]
-
Gibbs Free Energy of Activation (ΔG‡): The overall energy barrier for the reaction.
These parameters provide a thermodynamic profile of the reaction pathway and are invaluable for comparing different reaction alternatives.
Visualizing the Process: Workflow and Logic Diagrams
Caption: A generalized workflow for the kinetic analysis of reactions involving substituted piperidines.
Case Study: Kinetic Resolution of Disubstituted Piperidines
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[15][16][17][18][24][25] A detailed kinetic analysis is essential for optimizing the selectivity and efficiency of these resolutions.
In the enantioselective acylation of disubstituted piperidines, for example, detailed experimental and computational studies have revealed a strong preference for the acylation of conformers where the α-substituent occupies an axial position.[18] This insight, gained through kinetic analysis, provides a predictive model for the outcome of the kinetic resolution of other substituted piperidines.
Experimental Protocol: Monitoring a Kinetic Resolution by Chiral HPLC
-
Reaction Setup: In a thermostated reactor, combine the racemic substituted piperidine, the chiral acylating agent, and a suitable solvent.
-
Initiation: Add the catalyst or reagent that initiates the reaction and start a timer.
-
Time-Point Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture and immediately quench it (e.g., by adding a large volume of a solvent that stops the reaction and dilutes the sample).
-
Chiral HPLC Analysis: Inject the quenched sample onto a chiral HPLC column capable of separating the enantiomers of the starting material and the acylated product.
-
Quantification: Determine the concentration of each enantiomer of the starting material and the product at each time point by integrating the peak areas.
-
Data Analysis: Plot the concentration of each species versus time. From these plots, the rates of consumption of each enantiomer can be determined, and the selectivity factor (s = k_fast / k_slow) can be calculated.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst | Bentham Science [eurekaselect.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stopped Flow FAQs [photophysics.com]
- 11. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 12. STOPPED FLOW METHOD & APPLICATION MURUGAVENI B.pptx [slideshare.net]
- 13. biologic.net [biologic.net]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 22. maxapress.com [maxapress.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Acetyl- vs. Boc-Protected Aminopiperidines
Introduction: The Strategic Role of Protecting Groups in Aminopiperidine Bioactivity
Aminopiperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their value lies in their three-dimensional structure and the versatile synthetic handles they provide. However, the primary or secondary amine on the piperidine ring is a highly reactive nucleophile and a strong base, often necessitating the use of protecting groups during synthesis to ensure chemoselectivity.[1][2]
The choice of a protecting group is far from trivial; it is a strategic decision that extends beyond mere synthetic convenience. The protecting group itself becomes an integral part of the molecule that will be subjected to biological evaluation, profoundly influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two of the most common amine protecting groups—the acetyl (Ac) and the tert-butoxycarbonyl (Boc) groups—in the context of aminopiperidine biological activity. We will explore the causal relationships between the chemical nature of these groups and their impact on cell permeability, metabolic stability, and target engagement, supported by detailed experimental protocols for their evaluation.
Physicochemical Divergence: Acetyl vs. Boc
The fundamental differences in the biological performance of acetyl- and Boc-protected aminopiperidines originate from their distinct chemical structures.
-
The Acetyl (Ac) Group: A small, relatively polar amide linkage. It adds minimal steric bulk and can act as a hydrogen bond acceptor. Its lability is context-dependent, generally requiring harsh acidic or basic conditions for cleavage, though enzymatic hydrolysis is a key consideration in biological systems.[3][4]
-
The tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic carbamate. The tert-butyl moiety significantly increases the molecule's size and nonpolar surface area.[5] Its defining characteristic is its stability to bases and nucleophiles but facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid), a property central to its use in orthogonal synthesis strategies.[6][7][8][9]
These structural differences create a cascade of effects on how the molecules behave in a biological environment.
Comparative Biological Activity: A Tripartite Analysis
The ultimate biological impact of a drug candidate is a function of its ability to reach its target, remain intact long enough to act, and engage that target effectively. Here, we dissect how the choice of acetyl vs. Boc protection influences these three pillars of drug action.
Cell Permeability: Navigating the Lipid Bilayer
A molecule's ability to cross the cell membrane is a critical first step for engaging intracellular targets. This process is governed by a delicate balance of lipophilicity, size, and polarity.
-
Acetyl-Protected Aminopiperidines: The smaller size and moderate polarity of the acetyl group often result in a balanced profile. However, the amide bond can increase the polar surface area (PSA), potentially hindering passive diffusion if the rest of the molecule is already highly polar.
-
Boc-Protected Aminopiperidines: The bulky, lipophilic Boc group generally increases a molecule's cLogP, which can enhance passive diffusion across the lipid bilayer, a principle often leveraged in drug design.[10] However, this benefit can be offset by the significant increase in molecular weight and size, which can be detrimental, particularly for compounds already approaching the limits of the "Rule of Five."[11]
Metabolic Stability: The Race Against Clearance
Once inside the body, a compound is exposed to a host of metabolic enzymes that can inactivate it. The stability of the protecting group is therefore paramount.
-
Acetyl-Protected Aminopiperidines: Acetamides can be susceptible to hydrolysis by amidases (e.g., esterases with broad specificity) in the liver and plasma. This can be a liability, leading to rapid clearance and a short biological half-life. Conversely, this susceptibility can be strategically employed in a prodrug approach, where the acetyl group is intended to be cleaved in vivo to release the active, unprotected amine.
-
Boc-Protected Aminopiperidines: The Boc group is generally stable to enzymatic hydrolysis due to the steric hindrance of the tert-butyl group.[5][12] Its primary route of cleavage is acid-catalyzed, which is not a major metabolic pathway in the same way enzymatic hydrolysis is.[2][6] Consequently, Boc-protected compounds often exhibit greater metabolic stability, leading to a longer half-life.
Target Engagement: The "Lock and Key" Interaction
The final and most crucial test is whether the compound can effectively bind to its biological target. Here, the steric and electronic properties of the protecting group play a decisive role.
-
Acetyl-Protected Aminopiperidines: The minimal steric profile of the acetyl group may allow the aminopiperidine scaffold to access constrained binding pockets that would otherwise be inaccessible. The amide carbonyl can also form crucial hydrogen bonds with the target protein, potentially enhancing binding affinity.
-
Boc-Protected Aminopiperidines: The substantial bulk of the Boc group can be a major impediment to target binding.[12] If the binding site is narrow, the Boc group may sterically clash with amino acid residues, preventing the core aminopiperidine from achieving the optimal binding pose. In such cases, the Boc-protected compound would be considered an intermediate that requires deprotection to become active. However, in binding sites with large, hydrophobic pockets, the lipophilic tert-butyl group could engage in favorable van der Waals interactions, thereby increasing potency.
Quantitative Data Summary
To illustrate these concepts, the following table presents hypothetical but scientifically plausible data for a model aminopiperidine compound, comparing the impact of acetyl vs. Boc protection.
| Property | Acetyl-Aminopiperidine | Boc-Aminopiperidine | Rationale & Interpretation |
| Molecular Weight ( g/mol ) | Lower | Higher | The Boc group adds significantly more mass (100.12 g/mol ) than the acetyl group (42.04 g/mol ). |
| cLogP | 2.5 | 3.8 | The lipophilic tert-butyl group in Boc increases lipophilicity, which can enhance membrane permeability.[10] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 8.5 | The higher lipophilicity of the Boc-protected compound leads to greater passive diffusion in this hypothetical case. |
| Metabolic Half-Life (t₁/₂, min) | 15 | >120 | The acetyl group is susceptible to enzymatic hydrolysis, while the sterically hindered Boc group is metabolically stable.[5] |
| Target Binding Affinity (IC₅₀, nM) | 50 | >10,000 | The bulky Boc group sterically hinders binding to the target's active site, while the smaller acetyl group is tolerated. |
Experimental Workflows & Protocols
To generate the comparative data discussed, a structured experimental workflow is essential. The following diagram and protocols outline the key assays.
Caption: A logical workflow for the comparative evaluation of protected aminopiperidines.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for predicting intestinal absorption and identifying compounds that are substrates of efflux transporters.[13][14]
Objective: To determine the apparent permeability coefficient (Papp) of acetyl- and Boc-protected aminopiperidines.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with high TEER values.
-
Assay Initiation (Apical to Basolateral - A→B):
-
Carefully wash the monolayer on both the apical (A) and basolateral (B) sides with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
-
Assay Initiation (Basolateral to Apical - B→A):
-
In a separate set of inserts, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber. This is crucial for determining the efflux ratio.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[11]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.
-
Protocol 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic half-life (t₁/₂) of the protected aminopiperidines.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The absence of NADPH serves as a negative control.
-
Time-Point Sampling: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t₁/₂).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[15]
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle control or the test compound (acetyl- or Boc-protected aminopiperidine) at various concentrations and incubate to allow for cell entry and target binding.
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification of Soluble Target: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis:
-
Generate a "melting curve" for the target protein in the presence and absence of the compound.
-
A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
-
An isothermal dose-response curve can be generated by heating all samples at a single temperature (chosen from the melting curve) and varying the compound concentration to determine an EC₅₀ for target engagement.
-
Hypothetical Mechanism: Steric Hindrance at the Target Site
The choice of protecting group can be the deciding factor in whether a molecule can physically access its target. The following diagram illustrates a hypothetical scenario where the bulk of the Boc group prevents binding.
Caption: Steric effects of protecting groups on target engagement.
Conclusion and Strategic Recommendations
The selection of an amine protecting group for an aminopiperidine scaffold is a critical decision with far-reaching consequences for the compound's biological activity. Neither the acetyl nor the Boc group is universally superior; the optimal choice is dictated by the specific goals of the drug discovery program.
-
Choose Acetyl Protection when:
-
The target binding pocket is sterically constrained.
-
A prodrug strategy is desired, relying on in vivo enzymatic cleavage to release the active amine.
-
Minimizing molecular weight and lipophilicity is a primary concern.
-
-
Choose Boc Protection when:
-
High metabolic stability and a longer biological half-life are required.
-
Enhanced passive cell permeability is needed and the increase in molecular size is tolerable.
-
The protected compound is a synthetic intermediate, and the Boc group will be removed before final biological testing.
-
The target has a large, accommodating hydrophobic pocket where the Boc group can contribute favorably to binding.
-
By prospectively evaluating these key parameters using the robust in vitro assays detailed in this guide, researchers can make informed, data-driven decisions, ultimately accelerating the journey from chemical scaffold to viable drug candidate.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. genscript.com [genscript.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bioivt.com [bioivt.com]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers | MDPI [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Aminopiperidine Synthesis
Chiral aminopiperidines are privileged scaffolds in modern drug discovery, forming the core of numerous marketed drugs and clinical candidates. Their conformational rigidity and the stereochemical orientation of the amino group are critical for molecular recognition and pharmacological activity. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of process development, quality control, and regulatory submission.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral aminopiperidines. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help researchers select and implement the most robust technique for their specific needs.
The Analytical Challenge: Properties of Aminopiperidines
The analytical challenge in separating aminopiperidine enantiomers stems from their physicochemical properties. As basic, often highly polar molecules, they are prone to strong interactions with silica-based stationary phases, leading to poor peak shape and resolution in chromatographic methods. Furthermore, many simple aminopiperidines lack a strong UV chromophore, complicating detection and quantification. These factors necessitate careful method development, whether through chromatographic separation or spectroscopic analysis.
I. Chromatographic Methods: The Gold Standard
Chromatographic techniques are the most widely used for determining enantiomeric excess due to their high resolving power and precision.[1] The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is often a key decision point.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique, considered a gold standard for enantiomeric purity analysis.[1] Separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[1]
Principle of Separation: Enantiomers form transient, diastereomeric complexes with the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification. For basic compounds like aminopiperidines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.
Causality in Method Development:
-
Mobile Phase Selection: The basicity of the aminopiperidine necessitates the use of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), in the mobile phase.[2] This additive serves a dual purpose: it competes with the analyte for highly acidic silanol sites on the stationary phase surface, preventing peak tailing, and it can modulate the chiral recognition mechanism.[3]
-
Lack of Chromophore: For aminopiperidines without a UV chromophore, pre-column derivatization is a powerful strategy.[4] Reacting the amine with a chromophore-containing reagent, such as p-toluenesulfonyl chloride (PTSC), not only facilitates UV detection but can also improve the separation efficiency on the chiral column.[4][5] An alternative approach is the indirect method, where the enantiomers are derivatized with a single, enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2][6]
Representative HPLC Protocol (with Derivatization):
-
Derivatization: React (R)-piperidin-3-amine dihydrochloride with p-toluenesulfonyl chloride (PTSC) in the presence of a base to form the sulfonamide derivative.[4] This introduces a strong UV chromophore.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
System Suitability: Inject a derivatized racemic standard to confirm baseline separation of the two enantiomer peaks (Resolution (Rs) > 2.0).
-
Analysis: Inject the sample and integrate the peak areas for each enantiomer.
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[8]
Principle of Separation: The principles of chiral recognition are similar to HPLC. However, the mobile phase in SFC has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without a significant loss of efficiency.[3]
Causality in Method Development:
-
Advantages for Amines: SFC is particularly well-suited for separating basic compounds. The CO₂-based mobile phase is less aggressive towards silica-based CSPs, and the use of alcohol modifiers (e.g., methanol) with basic or acidic additives effectively controls analyte retention and peak shape.[2][9]
-
Additive Choice: The choice of additive is critical. For polysaccharide phases, basic additives are common.[9] However, for crown-ether based CSPs, which are excellent for primary amines, an acidic mobile phase (e.g., using trifluoroacetic acid, TFA) is required.[9] Some challenging separations of basic compounds in SFC can be dramatically improved by using a strong acid like ethanesulfonic acid (ESA) as an ion-pairing agent.[10] This suggests the mechanism involves separating an intact salt pair.[10]
Representative SFC Protocol:
-
Sample Preparation: Dissolve the aminopiperidine sample in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or a crown-ether based CSP like Crownpak® CR-I (+)[9]
-
Mobile Phase: CO₂ and a modifier (e.g., Methanol).
-
Additive: 0.1% DEA for polysaccharide columns; 0.8% TFA for crown-ether columns.[9]
-
Flow Rate: 3.0 - 5.0 mL/min
-
Back Pressure: 150 bar[3]
-
Detection: UV or Mass Spectrometry (MS)
-
-
System Suitability: Inject a racemic standard to confirm separation.
-
Analysis & Calculation: As per the HPLC protocol.
II. NMR Spectroscopy Methods
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach that does not require physical separation of the enantiomers.[11] Instead, it relies on creating a diastereomeric environment directly within the NMR tube, causing the signals of the two enantiomers to become chemically non-equivalent (anisochronous).[11]
Principle of Discrimination: Enantiomers have identical NMR spectra. To differentiate them, a chiral auxiliary is added to the sample. This can be a:
-
Chiral Derivatizing Agent (CDA): The CDA reacts covalently with the enantiomers to form a mixture of diastereomers.[11] Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum.[12]
-
Chiral Solvating Agent (CSA): The CSA forms non-covalent, transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or dipole-dipole forces.[11][13] This association is rapid on the NMR timescale and results in separate, observable signals for each enantiomer.
Causality in Method Development:
-
Choosing an Auxiliary: For aminopiperidines, CSAs are often preferred because the process is non-destructive and requires minimal sample preparation—simply mixing the analyte and CSA in an NMR tube.[13] BINOL derivatives are effective CSAs for primary and secondary amines.[13] The choice of CDA often involves reagents like Mosher's acid chloride, but this requires a chemical reaction and subsequent purification, which can be time-consuming.
-
Signal Resolution: The key to a successful NMR ee determination is achieving baseline resolution of the signals corresponding to the two diastereomeric complexes. The chemical shift difference (Δδ) between these signals is influenced by the choice of CSA/CDA, the solvent, temperature, and the concentration of the components.
Representative NMR Protocol (using a CSA):
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the aminopiperidine sample (e.g., 0.02 mmol) and the chiral solvating agent (e.g., (S)-BINOL, 1-1.5 equivalents) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).[13]
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. It is crucial to ensure a sufficient relaxation delay (d1) to allow for complete relaxation of the nuclei, which is essential for accurate integration.
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate these two signals.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] * 100
-
Where Int₁ is the integral value of the major diastereomer's signal and Int₂ is the integral value of the minor diastereomer's signal.
-
Comparative Summary
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR |
| Principle | Physical separation on a CSP | Physical separation on a CSP using supercritical fluid | In-situ formation of diastereomeric complexes |
| Speed | Moderate (10-30 min)[1] | Very Fast (2-10 min)[1][3] | Fast (5-15 min per sample)[13] |
| Sensitivity | High (ng/mL to µg/mL)[1] | High (comparable to HPLC) | Lower (requires mg of sample) |
| Solvent Usage | High (organic solvents) | Low (primarily CO₂)[3] | Very Low (deuterated solvent)[13] |
| Method Development | Can be tedious, requires column and mobile phase screening.[3] | Generally faster than HPLC, leverages similar CSPs.[7] | Requires screening of CSAs/CDAs and conditions. |
| Quantification | Highly precise and accurate, industry standard. | Highly precise and accurate.[7] | Good accuracy, but precision depends on signal resolution and integration. |
| Key Advantage | Robustness, versatility, vast library of established methods.[1] | Speed, "green" chemistry, ideal for high-throughput screening.[8] | Non-destructive, minimal sample prep, provides structural info. |
| Key Limitation | Solvent cost and disposal. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap. |
Conclusion and Recommendations
The selection of the optimal analytical method for determining the enantiomeric excess of chiral aminopiperidines is a multi-faceted decision guided by the specific requirements of the project.
-
For routine quality control and release testing , where accuracy and robustness are paramount, Chiral HPLC remains the undisputed gold standard. Its vast library of established methods provides a reliable starting point for development.[1]
-
For high-throughput screening, reaction monitoring, and preparative-scale purification , Chiral SFC is the superior choice. Its dramatic reduction in analysis time and solvent consumption provides significant efficiency and environmental benefits.[3][7]
-
For rapid analysis of discrete samples where material is not limited and structural confirmation is beneficial , Chiral NMR is an excellent and efficient tool.[13] Its simplicity of sample preparation makes it particularly attractive in a research and development setting for quick checks of enantiopurity.
Ultimately, a well-equipped laboratory will leverage these techniques complementarily. A rapid screen by NMR or SFC can provide immediate feedback during synthesis, while a fully validated HPLC method provides the definitive data required for quality assurance and regulatory filings.
Visualizations
Workflow for Method Selection
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-3-aminopiperidine
Authored for: Laboratory Professionals in Research and Drug Development
As scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of safe laboratory practice. This guide provides a detailed protocol for the disposal of 1-Acetyl-3-aminopiperidine (CAS No. 1018680-22-2), grounding procedural steps in the principles of chemical safety and regulatory compliance.
The core principle of chemical disposal is "cradle-to-grave" management, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that the generator of the waste—your laboratory—is responsible for it from the moment it is created until its final, safe disposal.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally similar compounds allow for a robust risk assessment.
Known Hazards: this compound (CAS 1018680-22-2) is classified with the following GHS hazard statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Analogous compounds, such as aminopiperidine derivatives, are often harmful if swallowed and may cause respiratory irritation.[2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Given the hazards, the following PPE is mandatory when handling this compound for any purpose, including disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the compound, especially if it could become airborne, should occur within a certified chemical fume hood to ensure adequate ventilation.[2]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound waste must follow a systematic process to ensure safety and compliance. This workflow begins at the point of generation and ends with a verified, licensed disposal partner.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is considered hazardous under RCRA. This is a cornerstone of compliance.[3] A waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4]
-
Ignitability (D001): Pertains to liquids with a flash point below 60°C (140°F), flammable solids, or oxidizers.[4]
-
Corrosivity (D002): Applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[4]
-
Reactivity (D003): Includes wastes that are unstable, react violently with water, or can generate toxic gases.[4]
-
Toxicity (D004-D043): Determined if the waste contains certain contaminants at or above concentrations specified by the EPA, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5]
For this compound, while specific characteristic data is unavailable, it must be managed as hazardous waste due to its known health hazards (H317, H319).
| RCRA Hazardous Waste Characteristics & Accumulation Limits | | :--- | :--- | | Characteristic | Regulatory Threshold | | Ignitability (D001) | Liquid with flash point < 60 °C (140 °F) | | Corrosivity (D002) | Aqueous with pH ≤ 2 or ≥ 12.5 | | Reactivity (D003) | Unstable, reacts violently with water, or emits toxic gases | | Toxicity (D004-D043) | Exceeds specific contaminant concentration limits via TCLP test | | Satellite Accumulation Area (SAA) Volume Limits | | | Non-Acute Hazardous Waste | ≤ 55 gallons | | Acute Hazardous Waste (Liquid) | ≤ 1 quart | | Acute Hazardous Waste (Solid) | ≤ 1 kg |
This table summarizes key thresholds defined in 40 CFR Part 261 and § 262.15.[6][7][8]
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate: Waste containing this compound should be collected separately from incompatible materials, such as strong oxidizing agents and strong acids.
-
Container Selection: Use a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle) designated for "Hazardous Liquid Chemical Waste." The container must be in good condition, free of leaks or defects.[6]
-
Never Mix: Any material mixed with a listed hazardous waste is also considered a hazardous waste.[6]
Step 3: Labeling
Accurate labeling is a frequent point of failure in regulatory inspections and is vital for safety.
-
Primary Label: The container must be clearly marked with the words "Hazardous Waste." [9]
-
Contents: List the full chemical name: "this compound" and any other chemical constituents in the waste stream, including solvents and their approximate concentrations.
-
Hazard Identification: Indicate the primary hazards. Based on the known information, this should include "Irritant" and "Sensitizer."[9]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.
-
Location: The SAA must be under the control of the operator of the process generating the waste.[7]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of non-acute hazardous waste or one quart of liquid acute hazardous waste in an SAA.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding or removing waste.[9] This prevents the release of vapors and reduces the risk of spills.
Caption: Disposal workflow for laboratory-generated hazardous waste.
Step 5: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA. This is typically handled by an Environmental Health and Safety (EHS) department.
-
Professional Management: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your institution's EHS office manages this relationship, ensuring the waste is transported and disposed of in compliance with all federal and state regulations.
Part 3: Ancillary Procedures
Spill Management
In the event of a small spill, immediate and correct action is necessary:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Part 1.
-
Containment & Cleanup: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container. Label the container appropriately, noting it contains spilled this compound.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office, regardless of size.
Empty Container Disposal
An "empty" container that held a hazardous chemical is not regular trash until it has been properly decontaminated.
-
Definition of Empty: A container is considered "RCRA empty" when all contents that can be removed by normal means (pouring, pumping) have been removed, and no more than one inch of residue remains.
-
Decontamination: For water-soluble materials, triple rinse the container with water.[1] For materials not soluble in water, rinse twice with a suitable solvent (like acetone or ethanol) followed by a final water rinse.[1]
-
Rinsate Disposal: Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[1]
-
Final Steps: Once decontaminated and air-dried (preferably in a fume hood), deface or remove the original label, and mark the container as "EMPTY."[1] It can then typically be disposed of as regular laboratory glass or plastic waste, according to institutional policy.
By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research enterprise.
References
- 1. Synthonix, Inc > Synthons > 1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride - [A92926] [synthonix.com]
- 2. fishersci.com [fishersci.com]
- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 7. 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
Mastering Safety: A Researcher's Guide to Handling 1-Acetyl-3-aminopiperidine
For the dedicated researcher in the fast-paced world of pharmaceutical development, the integrity of your work and your personal safety are paramount. 1-Acetyl-3-aminopiperidine (CAS No. 1018680-22-2) is a valuable building block in medicinal chemistry, but its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the rationale behind personal protective equipment (PPE) selection and providing a clear, operational framework for its use, ensuring both your safety and the validity of your experimental outcomes.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a comprehensive risk assessment is the critical first step. Based on available safety data, this compound is known to cause serious eye irritation.[1] Closely related structural isomers, such as 1-Acetyl-4-aminopiperidine, are reported to cause serious eye damage, skin irritation, respiratory irritation, and may be harmful if swallowed.[2] Given the structural similarities, a conservative approach that accounts for these potential hazards is essential for safe handling.
Primary Hazards:
-
Eye Damage/Irritation: Direct contact can cause serious and potentially irreversible damage.
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Ingestion: May be harmful if swallowed.
This hazard profile dictates a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.
Core Principles of Chemical Handling: The Right PPE for Every Step
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below, we detail the necessary PPE for the complete workflow of using this compound, from initial handling to final disposal.
This initial step often carries a high risk of generating airborne particles. All weighing operations should be conducted within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against accidental splashes or dust particles.[2] A face shield should be worn over the goggles when handling larger quantities (typically >5g) or when there is a heightened risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended, especially for extended operations, to provide an additional layer of protection.
-
Body Protection: A lab coat that fastens completely is the minimum requirement. For handling larger quantities, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: When weighing the solid, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.
Once the solid is weighed, the risk of aerosolization decreases, but the risk of splashes increases.
-
Eye and Face Protection: Continue to wear chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (nitrile or neoprene) are essential. If a glove comes into contact with the compound or its solution, it should be removed and replaced immediately using the proper doffing technique to avoid cross-contamination.
-
Body Protection: A buttoned lab coat is sufficient for most small-scale laboratory operations.
This stage can involve various manipulations, including extractions, quenching, and chromatography, each with its own potential for exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be used when there is a risk of energetic reactions or significant splashing.
-
Hand Protection: Continue with nitrile or neoprene gloves. Be mindful of the solvents being used and ensure your gloves offer adequate resistance.
-
Body Protection: A lab coat is mandatory. Ensure it is clean and in good condition.
Proper waste management is a critical component of laboratory safety. All waste containing this compound must be treated as hazardous chemical waste.
-
Eye and Face Protection: Chemical safety goggles should be worn when handling waste containers.
-
Hand Protection: Use chemically resistant gloves when handling both solid and liquid waste.
-
Body Protection: A lab coat should be worn.
Summary of Personal Protective Equipment for this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing | Chemical Safety Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | N95 Respirator |
| Dissolution | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Reaction | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Work-up | Chemical Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Disposal | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
